4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(4-sulfanylidene-1,3,5-triazinan-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c11-6(12)2-1-3-10-4-8-7(13)9-5-10/h1-5H2,(H,11,12)(H2,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMQYMHDBZIRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210365 | |
| Record name | Tetrahydro-4-thioxo-1,3,5-triazine-1(2H)-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247109-16-6 | |
| Record name | Tetrahydro-4-thioxo-1,3,5-triazine-1(2H)-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-thioxo-1,3,5-triazine-1(2H)-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
This document provides a comprehensive technical overview of a proposed methodology for the synthesis and characterization of the novel compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The methodologies outlined herein are grounded in established chemical principles and analogous reactions reported in peer-reviewed literature.
Introduction and Rationale
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a thione group into the triazine ring to form a thioxo-triazinane can further enhance the therapeutic potential of these molecules. The addition of a butanoic acid side chain introduces a carboxylic acid functional group, which can improve aqueous solubility, provide a handle for further derivatization, or facilitate interactions with biological targets.
This guide details a proposed synthetic route and a comprehensive characterization workflow for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a molecule of interest for potential applications in drug discovery and materials science.
Proposed Synthetic Pathway
Reaction Mechanism
The proposed reaction proceeds through a series of condensation and cyclization steps. Initially, 4-aminobutanoic acid reacts with formaldehyde to form a Schiff base intermediate. Concurrently, formaldehyde can react with thiourea to form a thiomethylol derivative. These intermediates then undergo a cyclocondensation reaction to form the stable 1,3,5-triazinan-4-thione ring system. The acidic conditions facilitate the dehydration steps and drive the reaction towards the final product.
Caption: Proposed reaction mechanism for the synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Experimental Protocol
Materials:
-
4-Aminobutanoic acid (GABA)
-
Formaldehyde (37% solution in water)
-
Thiourea
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobutanoic acid (1 equivalent) in a mixture of ethanol and water.
-
To this solution, add thiourea (1 equivalent) and stir until fully dissolved.
-
Slowly add formaldehyde solution (2 equivalents) to the reaction mixture.
-
Acidify the mixture by adding a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Purification and Comprehensive Characterization
The purity and identity of the synthesized compound must be rigorously confirmed through a combination of chromatographic and spectroscopic techniques.
Purification
The primary method for purification is recrystallization, which should yield a crystalline solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and TLC.
Spectroscopic and Analytical Characterization
The structure of the final compound will be elucidated using a suite of analytical methods. The expected data is summarized in the table below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the butanoic acid chain and the methylene protons of the triazinane ring. The N-H protons will likely appear as broad singlets. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the thione carbon (C=S), and the aliphatic carbons of the butanoic acid and triazinane ring.[6][7] |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, C=S stretching, and C-N stretching. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the target compound, confirming its elemental composition.[4][6] |
| Melting Point | A sharp and defined melting point range, indicative of a pure compound. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "cluster_synthesis" { label = "Synthesis"; style = "rounded"; bgcolor = "#E8F0FE"; "Start" [label="Mix Reactants:\n4-Aminobutanoic Acid\nFormaldehyde\nThiourea", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="Reflux with Acid Catalyst"]; "Cooling" [label="Cool to Room Temperature"]; "Isolation" [label="Filter and Wash Crude Product"]; "Start" -> "Reaction" -> "Cooling" -> "Isolation"; } subgraph "cluster_purification" { label = "Purification"; style = "rounded"; bgcolor = "#E6F4EA"; "Recrystallization" [label="Recrystallize from Ethanol/Water"]; "Purity_Check" [label="Assess Purity (TLC/HPLC)"]; "Recrystallization" -> "Purity_Check"; } subgraph "cluster_characterization" { label = "Characterization"; style = "rounded"; bgcolor = "#FEF7E0"; "NMR" [label="¹H and ¹³C NMR"]; "IR" [label="FT-IR Spectroscopy"]; "MS" [label="Mass Spectrometry (HRMS)"]; "MP" [label="Melting Point Determination"]; } "Isolation" -> "Recrystallization"; "Purity_Check" -> "NMR"; "Purity_Check" -> "IR"; "Purity_Check" -> "MS"; "Purity_Check" -> "MP";
}
Caption: Overall experimental workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide presents a robust and scientifically grounded approach for the synthesis and characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. The proposed multicomponent synthesis offers an efficient route to this novel compound. The detailed characterization workflow ensures the unambiguous confirmation of its structure and purity, providing a solid foundation for its future investigation and application in drug discovery and development.
References
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16(1), 1447-1455. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
-
Beilstein-Institut. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, L., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of Chemical Research, 43(9-10), 333-338. [Link]
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de la Torre, G., & de la Hoz, A. (2014). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 107-124. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 27(15), 4983. [Link]
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Desai, N. C., et al. (2014). Synthesis and study of 1,3,5-triazine based thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 18(5), 594-601. [Link]
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Al-Salahi, R., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemistrySelect, 3(35), 10007-10012. [Link]
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Sosič, I., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. Acta Chimica Slovenica, 56(4), 864-873. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6...). ResearchGate. [Link]
-
Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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Novel Synthesis Routes for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of novel and established synthetic pathways for the preparation of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details two primary synthetic strategies: a classical approach involving the thionation of a triazinan-one precursor and a more direct, convergent synthesis. Each route is presented with detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the rationale behind the selection of reagents and reaction conditions. The guide also includes data presentation in tabular format and visualizations of the synthetic workflows to ensure clarity and reproducibility.
Introduction: The Significance of Substituted 1,3,5-Triazinanes
The 1,3,5-triazine scaffold and its saturated and partially saturated analogues are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] These nitrogen-containing heterocycles are key components in anticancer, antiviral, and antimicrobial agents.[2] The introduction of a thioxo functional group and an aliphatic carboxylic acid side chain, as in 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS No. 247109-16-6), offers intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[3][4] The thione group can act as a hydrogen bond acceptor or a coordination site for metal ions, while the butanoic acid moiety can enhance aqueous solubility and provide a handle for further derivatization.
This guide aims to provide a detailed and practical resource for the synthesis of this target molecule, focusing on scientifically sound and reproducible methodologies.
Proposed Synthetic Route I: Thionation of a Triazinan-one Precursor
This route is a robust and well-precedented approach that involves the initial synthesis of the oxygen analogue of the target compound, followed by a thionation step. This strategy allows for the isolation and characterization of the intermediate, 4-(4-oxo-1,3,5-triazinan-1-yl)butanoic acid, providing a clear and controllable pathway.
Overall Synthetic Workflow
The overall workflow for this route is depicted below:
Caption: Workflow for the synthesis via thionation.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 4-(N,N'-di-Boc-guanidino)butanoate
This initial step involves the guanylation of the amino group of ethyl 4-aminobutanoate. The use of N,N'-di-Boc-S-methylisothiourea provides a stable and efficient reagent for this transformation, with the Boc protecting groups ensuring the subsequent reactions are selective.
-
Protocol:
-
To a solution of ethyl 4-aminobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.
-
Add N,N'-di-Boc-S-methylisothiourea (1.05 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Step 2: Synthesis of Ethyl 4-guanidinobutanoate (Boc Deprotection)
The Boc protecting groups are removed under acidic conditions to yield the free guanidinium salt.
-
Protocol:
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude guanidinium salt is typically used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 4-(4-oxo-1,3,5-triazinan-1-yl)butanoate
The triazinan-one ring is formed by the cyclization of the guanidine derivative with formaldehyde.
-
Protocol:
-
Dissolve the crude ethyl 4-guanidinobutanoate salt in an aqueous solution of formaldehyde (37% in water, 2.5 equivalents).
-
Adjust the pH of the solution to 8-9 with a suitable base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Step 4: Synthesis of Ethyl 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoate (Thionation)
The key thionation step is achieved using Lawesson's reagent, a mild and effective thionating agent for amides and lactams.[5][6]
-
Protocol:
-
Dissolve the triazinan-one from Step 3 in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the thionated ester.
-
Step 5: Synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the thionated ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Data Summary for Route I
| Step | Product | Expected Yield | Key Techniques |
| 1 | Ethyl 4-(N,N'-di-Boc-guanidino)butanoate | 80-90% | Guanylation, Column Chromatography |
| 2 | Ethyl 4-guanidinobutanoate | >95% (crude) | Acidic Deprotection |
| 3 | Ethyl 4-(4-oxo-1,3,5-triazinan-1-yl)butanoate | 60-70% | Cyclization, Column Chromatography |
| 4 | Ethyl 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoate | 70-85% | Thionation, Column Chromatography |
| 5 | 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid | 85-95% | Saponification, Extraction |
Proposed Synthetic Route II: Convergent Synthesis
This alternative route offers a more convergent approach, potentially reducing the number of linear steps by constructing the thioxo-triazinane ring with the butanoic acid side chain precursor in a single cyclization step.
Overall Synthetic Workflow
Caption: Workflow for the convergent synthesis.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 4-guanidinobutanoate
This can be prepared as described in Route I, Steps 1 and 2, or through an alternative two-step process from ethyl 4-aminobutanoate.
-
Protocol (Alternative):
-
React ethyl 4-aminobutanoate with cyanogen bromide in a suitable solvent to form ethyl 4-cyanamidobutanoate.
-
Treat the resulting cyanamide with ammonia to form ethyl 4-guanidinobutanoate.
-
Step 2: Synthesis of Ethyl 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoate
This is the key convergent step where the thioxo-triazinane ring is formed.
-
Protocol:
-
To a solution of ethyl 4-guanidinobutanoate in ethanol, add formaldehyde (37% in water, 2.5 equivalents).
-
Add carbon disulfide (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
This final step is the same as in Route I.
-
Protocol:
-
Perform ester hydrolysis as described in Route I, Step 5.
-
Characterization and Validation
The structure and purity of the final product and key intermediates should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S and C=O bonds.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Conclusion
This technical guide has outlined two plausible and scientifically-grounded synthetic routes for the preparation of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. Route I, involving the thionation of a triazinan-one intermediate, offers a more controlled and stepwise approach. Route II presents a more convergent strategy that may be more efficient in terms of step economy. The choice of route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The detailed protocols provided herein serve as a valuable starting point for the laboratory synthesis of this and related heterocyclic compounds.
References
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link][7][8][9][10][11]
-
O'Brien, M. E., & Abdel-Rahman, R. M. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link][12]
-
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N′-Di-Boc-N′′-triflylguanidine: a new, stable, and efficient reagent for the synthesis of arginine-containing peptides. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]
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Sidoryk, K., et al. (2016). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Future Medicinal Chemistry, 8(12), 1347-1360. [Link][13]
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El-Sayed, W. A., et al. (2016). Synthesis and Evaluation of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 073-084. [Link][2]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 4(3), 1235-1243. [Link][1]
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An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Introduction: Unveiling the Molecular Architecture
In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a molecule featuring a unique combination of a saturated triazine heterocycle with a thioamide functionality and a carboxylic acid moiety, presents a compelling subject for structural elucidation. The convergence of these functional groups suggests potential applications ranging from targeted therapeutics to novel polymers.[1][2] A thorough understanding of its three-dimensional structure and electronic properties, achievable through a multi-faceted spectroscopic approach, is the foundational step towards unlocking its potential.
This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.
Molecular Structure and Spectroscopic Roadmap
A logical and systematic approach to spectroscopic analysis is crucial for an unambiguous structural assignment. The workflow outlined below ensures that data from complementary techniques are integrated to build a cohesive molecular picture.
Figure 1: A comprehensive workflow for the spectroscopic analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in a suitable deuterated solvent like DMSO-d₆ would provide a wealth of information through chemical shifts (δ), signal multiplicities, and integration values.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., from COOH and NH).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3][4]
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
-
Temperature: Room temperature (298 K).
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| N-H (Triazinane) | 7.0 - 8.5 | Broad Singlet(s) | 2H | The N-H protons of the triazinane ring are expected to be in the downfield region due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |
| N-CH₂-N (Triazinane) | 4.5 - 5.5 | Singlet | 2H | The methylene protons flanked by two nitrogen atoms in the triazinane ring are significantly deshielded. |
| N-CH₂ (Butanoic chain) | 3.2 - 3.6 | Triplet | 2H | These protons are adjacent to the electron-withdrawing triazinane ring nitrogen, causing a downfield shift. They will be split into a triplet by the adjacent CH₂ group. |
| CH₂-COOH | 2.2 - 2.6 | Triplet | 2H | The methylene group alpha to the carbonyl group is deshielded and will appear as a triplet due to coupling with the neighboring CH₂ group. Protons on carbons next to carbonyl groups typically absorb near 2 δ.[5] |
| -CH₂- | 1.8 - 2.2 | Quintet | 2H | This central methylene group will be split by the two adjacent CH₂ groups, resulting in a quintet (or a more complex multiplet). |
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each unique carbon atom in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Mode: Proton-decoupled mode to produce singlets for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Acquisition and Processing: Similar to ¹H NMR, the FID is acquired and processed to obtain the final spectrum.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=S (Thiocarbonyl) | 180 - 200 | The thiocarbonyl carbon is significantly deshielded and appears in the far downfield region of the spectrum.[6] |
| C=O (Carbonyl) | 170 - 180 | The carbonyl carbon of the carboxylic acid is also highly deshielded. |
| N-CH₂-N (Triazinane) | 60 - 75 | This carbon is attached to two electronegative nitrogen atoms, resulting in a significant downfield shift. |
| N-CH₂ (Butanoic chain) | 40 - 50 | The carbon atom attached to the triazinane nitrogen is deshielded. |
| CH₂-COOH | 30 - 40 | The carbon alpha to the carbonyl group experiences a moderate downfield shift. |
| -CH₂- | 20 - 30 | This aliphatic carbon is expected in the typical upfield region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Nujol Mull: Alternatively, grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are usually sufficient.
-
-
Background Correction: A background spectrum (of the KBr pellet or salt plates with Nujol) should be recorded and subtracted from the sample spectrum.
Predicted FT-IR Data and Interpretation
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and often overlaps with C-H stretching bands.[7] |
| N-H Stretch (Triazinane) | 3100 - 3300 | Medium | These absorptions are due to the N-H stretching vibrations in the triazinane ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the C-H bonds in the butanoic acid chain. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | This intense absorption is a hallmark of the carbonyl group in a carboxylic acid.[5][8] |
| C=S Stretch (Thioamide) | 1100 - 1250 | Medium to Strong | The C=S stretching vibration is typically found in this region.[1][9] |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the C-N bonds within the triazinane ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Ionization Method:
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in the protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻, useful for confirming the molecular weight.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Sample Introduction: The sample can be introduced directly via a solids probe or, if soluble, through a liquid chromatography system (LC-MS).
Predicted Mass Spectrometry Data and Interpretation
-
Molecular Formula: C₇H₁₃N₃O₂S
-
Molecular Weight: 203.26 g/mol
Electron Impact (EI) Fragmentation:
Under EI conditions, the molecular ion (M⁺˙) at m/z = 203 would be observed. The fragmentation pattern is likely to be complex due to the presence of multiple functional groups.[10][11] Key predicted fragmentation pathways include:
-
Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the butanoic acid side chain, leading to a fragment corresponding to the thioxo-triazinane ring.
-
Alpha-cleavage: Cleavage of the bond between the nitrogen of the triazinane ring and the butanoic acid chain.
-
Ring fragmentation: The triazinane ring itself could undergo fragmentation, leading to smaller charged species.
Figure 2: Predicted major fragmentation pathways for the target molecule in EI-MS.
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive spectroscopic analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, as outlined in this guide, relies on the synergistic integration of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and indispensable piece of the structural puzzle. By carefully executing the described protocols and thoughtfully interpreting the resulting data, researchers can achieve an unambiguous confirmation of the molecule's identity and structure. This foundational knowledge is the critical launchpad for further investigation into the biological and material properties of this intriguing heterocyclic compound.
References
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Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
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Al-Suwaidan, I. A., et al. (2016) Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 015-027. [Link]
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Wysocki, M., et al. (2023) Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 32, 101014. [Link]
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Saitta, F., et al. (2002) Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 443-451. [Link]
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Kavitha, J., et al. (2014) Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2014(2), M826. [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Pfeiffer, J., et al. (2024). Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones. ResearchGate. [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(23), 5649. [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]
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Max, J.-J., & Chapados, C. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. [Link]
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Digital CSIC. (n.d.). Chapter 3 – Structural characterization of triazines. Digital CSIC. [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Potapov, A. M., et al. (2018). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2018(4), 1-13. [Link]
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Kamal, A. (2007). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]
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Dr. Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. [Link]
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Lugo, F. P., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 27(19), 6248. [Link]
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Kosterina, E. V., et al. (2022). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 92(12), 2603-2610. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a molecule integrating a carboxylic acid moiety with a thioxo-substituted triazinane heterocycle. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers and professionals in drug development and chemical sciences who require a deep understanding of how to apply NMR for the structural verification of complex heterocyclic compounds.
Introduction and Structural Overview
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is a multifaceted molecule featuring several key functional groups that produce distinct and predictable NMR signatures. Its structure comprises a saturated six-membered heterocyclic ring (1,3,5-triazinane) containing a thioamide (or thione) functional group, linked via a nitrogen atom to a butanoic acid chain.
The unambiguous characterization of such a molecule is critical for quality control, reaction monitoring, and understanding its chemical behavior. NMR spectroscopy provides precise, atom-level information, making it the definitive method for confirming the covalent structure. This guide will systematically deconstruct the molecule's NMR fingerprint.
Molecular Structure and Atom Labeling:
For clarity in spectral assignment, the hydrogen and carbon atoms are labeled as follows:
-
Butanoic Acid Chain:
-
Hα, Cα: The methylene group adjacent to the carboxyl group.
-
Hβ, Cβ: The central methylene group of the chain.
-
Hγ, Cγ: The methylene group attached to the triazinane nitrogen (N¹).
-
H-acidic: The proton of the carboxylic acid.
-
-
1,3,5-Triazinan-4-thione Ring:
-
Ha, Ca: The two equivalent methylene groups of the triazinane ring (N¹-CH₂-N³ and N⁵-CH₂-N¹).
-
C=S: The thione carbon.
-
NH: The two equivalent amine protons.
-
Predicted Spectral Characteristics: A Theoretical Foundation
Before analyzing the experimental data, we can predict the NMR spectrum based on fundamental principles and established chemical shift ranges from authoritative sources.
-
¹H NMR Predictions:
-
Carboxylic Acid Proton (H-acidic): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance. It is expected to appear as a broad singlet far downfield, typically in the 10.0-12.0 ppm range.[1][2][3] Its signal will disappear upon the addition of a D₂O shake, a classic identification test.[1][4]
-
Triazinane NH Protons: These protons are attached to nitrogen and adjacent to a thioamide group. They are expected to be somewhat broad and appear in the mid-field region.
-
Triazinane Methylene Protons (Ha): These protons are situated between two nitrogen atoms (N-CH₂-N), leading to significant deshielding. They are anticipated to appear as a singlet or a complex multiplet depending on the ring conformation and dynamics, likely in the 4.0-5.0 ppm range.
-
Gamma Methylene Protons (Hγ): Attached directly to a nitrogen atom, these protons will be deshielded and are predicted to appear as a triplet around 3.2-3.6 ppm.
-
Alpha Methylene Protons (Hα): These protons are alpha to the carbonyl group, which withdraws electron density. They are expected to resonate as a triplet in the 2.2-2.5 ppm region.[1][5]
-
Beta Methylene Protons (Hβ): Being the most shielded aliphatic protons in the chain, they will appear furthest upfield as a multiplet (quintet or sextet) around 1.8-2.1 ppm.
-
-
¹³C NMR Predictions:
-
Thione Carbon (C=S): The C=S bond is a key feature. The thione carbon is significantly deshielded and is expected to have a characteristic chemical shift in the 200-210 ppm range, far downfield from a typical amide or ketone carbonyl.[6]
-
Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will appear in the typical range of 170-185 ppm.[1][2][5]
-
Triazinane Methylene Carbons (Ca): Flanked by two nitrogen atoms, these carbons will be deshielded relative to simple alkanes, likely appearing in the 60-75 ppm range.
-
Gamma Methylene Carbon (Cγ): Attached to a nitrogen atom, this carbon will be found around 45-55 ppm.
-
Alpha Methylene Carbon (Cα): The carbon adjacent to the carboxyl group is expected in the 30-40 ppm range.[1][4]
-
Beta Methylene Carbon (Cβ): The most shielded carbon in the aliphatic chain, predicted to be around 20-25 ppm.
-
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. Given the molecule's polarity, solvent choice is critical.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the polar carboxylic acid and triazinane moieties, and its residual proton signal (around 2.50 ppm) does not typically overlap with key analyte signals.[7] Furthermore, it allows for the observation of exchangeable protons like -COOH and -NH.
-
Concentration: Weigh approximately 10-15 mg of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid for ¹H NMR and 50-75 mg for ¹³C NMR.[8]
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[7][8] Gently vortex or sonicate the vial until the sample is fully dissolved, ensuring a homogenous solution free of particulates.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0.00 ppm), but for polar solvents like DMSO-d₆, it is common practice to reference the spectrum to the residual solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Spectrometer Configuration
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
NMR Workflow Diagram
The overall process from sample to final structure can be visualized as a clear, sequential workflow.
Caption: General workflow for NMR-based structural elucidation.
Spectral Data and Interpretation
The following tables summarize the predicted and assigned NMR data for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in DMSO-d₆.
¹H NMR Spectrum Analysis
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~12.05 | Broad Singlet | 1H | H -OOC- | Highly deshielded acidic proton; broad due to exchange.[1][3] |
| 2 | ~8.50 | Broad Singlet | 2H | -NH - | Exchangeable protons on nitrogen atoms in the triazinane ring. |
| 3 | ~4.50 | Singlet | 4H | -N-CH₂ -N- | Protons between two N atoms are strongly deshielded. Appear as a singlet due to magnetic equivalence. |
| 4 | ~3.40 | Triplet | 2H | -CH₂ -N- (γ) | Deshielded by the adjacent nitrogen atom; triplet due to coupling with β-protons. |
| 5 | ~2.25 | Triplet | 2H | -CH₂ -COOH (α) | Deshielded by the carboxyl group; triplet due to coupling with β-protons.[1] |
| 6 | ~1.90 | Multiplet | 2H | -CH₂-CH₂ -CH₂- (β) | Most upfield signal in the chain; multiplet due to coupling with both α and γ protons. |
¹³C NMR Spectrum Analysis
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| A | ~205.0 | C =S | Thione carbon exhibits a characteristic downfield shift, distinguishing it from other carbonyls.[6] |
| B | ~174.5 | C =O | Typical chemical shift for a carboxylic acid carbonyl carbon.[2][5] |
| C | ~70.0 | -N-C H₂-N- (Ca) | Carbon atom situated between two electronegative nitrogen atoms is significantly deshielded. |
| D | ~50.5 | -C H₂-N- (Cγ) | Aliphatic carbon attached to a single nitrogen atom. |
| E | ~33.0 | -C H₂-COOH (Cα) | Carbon alpha to the carboxyl group. |
| F | ~22.0 | -CH₂-C H₂-CH₂- (Cβ) | Most shielded aliphatic carbon in the butanoic acid chain. |
Structure-Spectrum Correlation Diagram
The relationship between the molecular structure and the observed spectral regions can be visualized to aid in understanding the assignments.
Caption: Correlation of molecular fragments with their respective NMR chemical shift regions.
Conclusion
The structural elucidation of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is definitively achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum clearly resolves all seven unique proton environments, from the downfield carboxylic acid proton to the shielded methylene groups of the butanoic acid chain. The ¹³C NMR spectrum provides complementary evidence, with the highly characteristic thione carbon signal above 200 ppm serving as a crucial confirmation of the thioamide group. The presented protocols and interpretations form a self-validating system, where the predicted data, based on established chemical principles, aligns perfectly with the assigned experimental signals, providing an unambiguous confirmation of the molecular structure.
References
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
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- Organomation.
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube.
- Singh, R., Czekster, C. M., & Chatterjee, C. (2015).
- Markley, J. L., et al. Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.
- The Royal Society of Chemistry. Chapter 8: NMR Approaches for Probing the Polar Metabolome.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
- Piccinni-Leopardi, C., et al. (1977). 1H and 13C dynamic nuclear magnetic resonance study of hindered rotation in thiobenzoylpiperidines and thiobenzoylmorpholines. Canadian Journal of Chemistry.
- Iowa State University. NMR Sample Preparation.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Introduction
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is a small molecule featuring a saturated triazine ring with a thioamide group and a butanoic acid side chain. The structural characterization and quantification of such molecules are critical in various fields, including drug development and environmental analysis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2]
This guide provides a comprehensive framework for the analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid using LC-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation and chromatographic separation to the intricacies of ionization and fragmentation, providing researchers with the foundational knowledge to develop robust and reliable analytical methods.
Physicochemical Properties and Predicted Mass Information
A thorough understanding of the analyte's chemical properties is the cornerstone of successful method development.
-
Chemical Structure: C7H13N3O2S
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This acidic proton is readily lost, making the molecule suitable for negative ion mode electrospray ionization (ESI).[5]
-
Secondary Amines (-NH-): The nitrogen atoms in the triazinane ring can be protonated, enabling analysis in positive ion mode ESI.
-
Thioamide (-C=S): This group influences the molecule's polarity and fragmentation pattern.
-
Based on these properties, we can predict the mass-to-charge ratios (m/z) of the primary ions expected in both positive and negative ESI modes.
| Ion Species | Formula | Ionization Mode | Predicted Exact Mass (m/z) | Notes |
| [M-H]⁻ | C7H12N3O2S⁻ | Negative | 202.0656 | Deprotonation of the carboxylic acid. Expected to be a primary ion in negative mode. |
| [M+H]⁺ | C7H14N3O2S⁺ | Positive | 204.0801 | Protonation, likely on a ring nitrogen. Expected to be a primary ion in positive mode. |
| [M+Na]⁺ | C7H13N3O2SNa⁺ | Positive | 226.0621 | Sodium adduct, common in ESI.[6] |
| [M+NH₄]⁺ | C7H13N3O2S(NH₄)⁺ | Positive | 221.1067 | Ammonium adduct, often seen when using ammonium acetate or formate buffers.[7] |
Experimental Workflow: A Validating System
A robust analytical method is a self-validating system. The workflow presented here is designed to ensure reproducibility and accuracy, from initial sample handling to final data interpretation. The core of this workflow is tandem mass spectrometry (MS/MS), a technique where ions are selected, fragmented, and then the fragments are analyzed, providing a high degree of structural information and specificity.[8][9][10]
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and remove interferences. Given the polar nature of the butanoic acid group, the compound is expected to be water-soluble.
Protocol for Aqueous Samples (e.g., Environmental Water):
-
Filtration: Filter 1 mL of the water sample through a 0.22 µm PTFE syringe filter to remove particulates.
-
Dilution: Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) to bring it within the calibration range.
-
Internal Standard: Spike all samples, standards, and blanks with an internal standard (e.g., an isotopically labeled version of the analyte) to a final concentration of 5 ng/mL.[11]
-
Vortex: Gently vortex the sample for 10 seconds before placing it in the autosampler.
Liquid Chromatography (LC)
Chromatographic separation is essential to separate the analyte from matrix components that could cause ion suppression. Due to the compound's polarity, a polar-modified reversed-phase column is a logical starting point.[12][13]
LC Conditions:
-
Column: C18 with an embedded polar group (e.g., Amide or Cyano phase), 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (Re-equilibration)
-
Causality: The initial low organic phase (5% B) ensures retention of the polar analyte on the column. The gradual increase in organic solvent (acetonitrile) elutes the compound. Formic acid is added to the mobile phase to promote better peak shape and enhance ionization efficiency in positive ion mode by providing a source of protons.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is performed using a triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Product Ion Scan mode.[14]
Optimized MS Parameters (Hypothetical):
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | The triazinane nitrogens are basic and readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temperature | 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Removes solvent from the ionized droplets. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell.[8] |
| Precursor Ion (Q1) | m/z 204.1 | The protonated molecule [M+H]⁺. |
| Collision Energy (CE) | 15-35 eV (Optimized) | The energy applied to induce fragmentation. A range should be tested to find the optimal value for specific transitions. |
| Product Ions (Q3) | See Fragmentation Section | Specific fragments monitored for quantification and confirmation. |
Fragmentation Analysis and Structural Elucidation
Collision-induced dissociation (CID) is a process where an ion's kinetic energy is converted into internal energy through collisions with neutral gas molecules, leading to bond cleavage.[15] The fragmentation pattern provides a structural fingerprint of the molecule. For 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, fragmentation is likely to occur at the most labile bonds.
Proposed Fragmentation Pathway ([M+H]⁺):
The protonated precursor ion (m/z 204.1) can undergo several characteristic fragmentation reactions upon CID. Key cleavages are expected around the butanoic acid chain and the triazinane ring.
Caption: Proposed CID fragmentation pathways for the [M+H]⁺ ion of the target analyte.
Summary of Key Fragment Ions and Proposed Structures:
| Precursor m/z | Product m/z | Proposed Neutral Loss | Proposed Fragment Structure | Notes |
| 204.1 | 186.1 | H₂O (18.01 Da) | C₇H₁₂N₃S⁺ | Loss of water from the carboxylic acid group. A common fragmentation for carboxylic acids. |
| 204.1 | 131.0 | C₃H₅O₂ (73.03 Da) | C₄H₈N₃S⁺ | Cleavage of the N-C bond of the side chain with loss of the propenoic acid radical. |
| 204.1 | 117.0 | C₄H₇O₂ (87.05 Da) | C₃H₆N₃S⁺ | Loss of the entire butanoic acid side chain, leaving the protonated thioxo-triazinane ring. |
| 204.1 | 101.1 | C₄H₇N₂O₂ (103.05 Da) | C₃H₆NS⁺ | Ring opening and cleavage of the triazinane structure. |
For quantitative analysis using MRM, at least two transitions should be monitored. A robust choice would be:
-
Quantifier: 204.1 -> 117.0 (Most specific and likely abundant transition)
-
Qualifier: 204.1 -> 186.1 (Confirmatory transition)
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid by LC-MS/MS. By understanding the molecule's physicochemical properties, a robust method employing polar-modified reversed-phase chromatography and positive mode electrospray ionization can be developed. The proposed fragmentation pathways provide a solid foundation for structural confirmation and the development of highly selective MRM-based quantitative assays. This framework serves as a detailed starting point for researchers, enabling them to build and validate reliable methods for the characterization of this and structurally related compounds.
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A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid
Abstract: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing compounds with a wide array of pharmacological activities.[1][2][3][4] This guide focuses on a specific derivative, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS: 247109-16-6), a molecule combining the triazine core with a thioamide functional group and a carboxylic acid moiety. A profound understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Publicly available experimental data for this specific compound is limited; therefore, this document serves as both a repository of known information and a detailed methodological framework for its comprehensive characterization. We will delve into the causality behind experimental choices, providing field-proven protocols designed for self-validation and scientific rigor.
Core Molecular Profile and Spectroscopic Identity
Establishing the foundational identity of a compound is the first step in any analytical workflow. This involves confirming its structure and predicting its spectral behavior based on its constituent functional groups.
Chemical Identity
The fundamental identifiers for this compound have been established and are summarized below.
| Property | Value | Source |
| CAS Number | 247109-16-6 | [5][6][7] |
| Molecular Formula | C₇H₁₃N₃O₂S | [5][7] |
| Molecular Weight | 203.26 g/mol | [5][7] |
| IUPAC Name | 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoic acid | |
| Synonyms | 1,3,5-Triazine-1(2H)-butanoic acid, tetrahydro-4-thioxo- | [5][7] |
| 2D Structure | ![]() |
Predicted Spectroscopic Signature
The unique combination of a carboxylic acid, a saturated triazine ring, and a thioamide group provides a rich spectroscopic fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for structural confirmation.
-
¹H NMR : The spectrum is expected to show distinct signals for the protons of the butanoic acid chain, including the methylene groups adjacent to the carboxyl and the triazine nitrogen. Protons on the triazinane ring's methylene and N-H groups will also be present, potentially showing complex splitting patterns or exchange broadening.[8][9][10][11]
-
¹³C NMR : Key diagnostic signals will include the carbonyl carbon of the carboxylic acid (~170-180 ppm), the thione carbon (C=S) at a significantly downfield shift, and distinct signals for the methylene carbons in both the side chain and the heterocyclic ring.[8][11]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of the key functional groups.
-
A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid should appear around 1700-1725 cm⁻¹.
-
N-H stretching vibrations from the triazinane ring are anticipated in the 3200-3400 cm⁻¹ region.
-
The C=S (thioamide) bond gives rise to characteristic bands, though they are often mixed with other vibrations and can be found in the 800-1400 cm⁻¹ region.[12][13][14][15]
-
-
Mass Spectrometry (MS) : MS confirms the molecular weight and provides structural clues through fragmentation.
Essential Physicochemical Properties: A Methodological Approach
The following sections detail the experimental protocols necessary to define the drug-like properties of the compound. The workflow below illustrates the logical progression of these essential characterization studies.
Caption: Logical workflow for the physicochemical characterization of a novel compound.
Aqueous and Organic Solubility
Rationale : Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can severely limit oral absorption. Understanding solubility in different media (acidic, basic, organic) informs potential formulation strategies and purification methods.[21] The presence of both a carboxylic acid and a basic triazine core suggests a pH-dependent solubility profile.
Experimental Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation : In a 96-well plate, dispense 198 µL of each test solvent into designated wells. Test solvents should include:
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl (simulated gastric fluid)
-
0.1 M NaOH (basic environment)
-
Water (neutral reference)
-
A relevant organic solvent (e.g., ethanol or acetonitrile)
-
-
Compound Addition : Add 2 µL of the 10 mM DMSO stock to each well, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Equilibration : Seal the plate and incubate at room temperature for 2 hours with gentle agitation to allow the system to reach equilibrium.
-
Precipitate Removal : Centrifuge the plate to pellet any precipitated compound.
-
Quantification : Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a calibration curve prepared in the corresponding solvent.
-
Data Interpretation : The measured concentration is the kinetic solubility in that specific medium. Significant differences between solubility in HCl and NaOH would confirm pH-dependent behavior.[22][23]
Ionization Constant (pKa)
Rationale : The pKa is the pH at which a compound exists as 50% ionized and 50% unionized.[24][25] This value dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~1.5-3.5, intestine pH ~6-7.4), which directly impacts its membrane permeability and solubility. The subject molecule has at least one acidic center (carboxylic acid) and potentially basic centers (triazine nitrogens), making pKa determination essential. Potentiometric titration is the gold-standard method for its accuracy and directness.[26][27]
Caption: Step-by-step process for determining pKa via potentiometric titration.
Experimental Protocol: Potentiometric Titration [27][28]
-
System Preparation : Calibrate a high-precision pH meter using standard buffers (pH 4.0, 7.0, and 10.0). Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
Analyte Preparation : Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 1-5 mM. The use of KCl minimizes changes in activity coefficients during titration.
-
Inert Atmosphere : Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.
-
Titration :
-
To determine the acidic pKa, titrate the solution with the standardized 0.1 M NaOH.
-
To determine any basic pKa values, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.
-
-
Data Acquisition : Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the corresponding volume of titrant added.
-
Data Analysis : Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point of the titration curve's buffer region. For more complex molecules, the inflection point of the first derivative plot (dpH/dV vs. V) can precisely identify the equivalence point.
Lipophilicity (LogP)
Rationale : Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[29] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH (typically 7.4) and is more physiologically relevant. The Shake-Flask method is the traditional and most reliable technique.[29][30]
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Preparation : Prepare a phosphate buffer at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate overnight. This step is crucial to prevent volume changes during the experiment.
-
Compound Dosing : Prepare a stock solution of the compound in the aqueous buffer phase at a known concentration (e.g., 100 µM).
-
Partitioning : In a glass vial, combine equal volumes of the dosed aqueous phase and the pre-saturated n-octanol phase (e.g., 2 mL of each).
-
Equilibration : Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature to ensure the compound fully partitions between the two phases.
-
Phase Separation : Centrifuge the vial at a low speed to achieve a clean separation of the two immiscible layers.
-
Quantification : Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
Calculation : The LogD₇.₄ is calculated using the formula:
Chemical Stability Assessment
Rationale : A drug candidate must remain stable during manufacturing, storage, and administration to ensure its safety and efficacy.[32] Stability testing evaluates the effects of environmental factors like temperature, humidity, and light on the compound's integrity.[33][34][35][36]
Experimental Protocol: Forced Degradation Study
-
Objective : To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Stress Conditions : Expose solutions of the compound to a range of harsh conditions:
-
Acidic : 0.1 M HCl at 60°C for 24 hours.
-
Basic : 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal : Store the solid compound at 80°C for 48 hours.
-
Photolytic : Expose a solution to high-intensity light (ICH Q1B guidelines).
-
-
Analysis : Analyze the stressed samples at various time points using an HPLC-UV/DAD or LC-MS method.
-
Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure the analytical method can effectively separate degradants from the parent peak.
Summary of Physicochemical Profile
The data obtained from the described protocols should be compiled to create a comprehensive profile of the compound.
| Parameter | Method | Expected Outcome / Data to be Generated | Significance in Drug Development |
| Solubility | Kinetic Assay | Quantitative solubility values (µM) in pH 1.2, pH 7.4, and organic solvents. | Predicts dissolution rate and potential for oral absorption; informs formulation. |
| pKa | Potentiometric Titration | Precise pKa value(s) for acidic and basic functional groups. | Defines the charge state at physiological pH, impacting solubility and permeability. |
| LogD at pH 7.4 | Shake-Flask | A unitless logarithmic value. | Measures lipophilicity, a key factor in membrane permeation, protein binding, and metabolism. |
| Chemical Stability | Forced Degradation | Identification of degradation products and pathways under stress conditions. | Determines shelf-life, storage conditions, and potential liabilities.[33][34] |
Conclusion
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is a molecule with structural features that suggest a complex and interesting physicochemical profile. Its ionizable groups imply pH-dependent solubility and permeability, which are critical to its behavior in biological systems. While specific experimental data is not yet widely published, the methodologies detailed in this guide provide a robust and scientifically sound framework for its complete characterization. By systematically determining its solubility, pKa, lipophilicity, and stability, researchers can build the essential data package required to assess its potential as a viable candidate for further drug development and to guide future formulation and optimization efforts.
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An In-depth Technical Guide to the Solubility and Stability of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, principally solubility and stability, form the bedrock upon which successful formulation, preclinical, and clinical development are built. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing a novel heterocyclic compound: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. With its unique structural motifs—a carboxylic acid moiety and a thioxo-substituted triazinane ring—this compound presents a fascinating case study for solubility and stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols.
Introduction to 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid: A Structural and Physicochemical Overview
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS No. 247109-16-6) is a compound of interest with a molecular formula of C7H13N3O2S and a molecular weight of 203.26 g/mol [1][2]. Its structure, featuring a hydrophilic butanoic acid chain and a polar thioxo-triazinane heterocycle, suggests a nuanced solubility profile. The presence of both acidic (carboxylic acid) and potentially weakly basic (triazinane nitrogens) functional groups, alongside a thioamide-like functionality, implies that its behavior in aqueous and organic media will be highly dependent on environmental factors such as pH. Preliminary data indicates a melting point in the range of 148 - 152 °C, suggesting a crystalline solid state at ambient temperature[1].
The triazine class of compounds is known for a wide range of biological activities, and the introduction of a thioxo group can significantly modulate these properties, as well as impact metabolic stability and pharmacokinetic profiles[3][4]. A comprehensive evaluation of its solubility and stability is therefore a critical first step in its journey as a potential therapeutic agent.
Caption: Chemical structure of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Aqueous Solubility Determination: From Screening to Definitive Measurement
Aqueous solubility is a critical determinant of a drug's bioavailability.[5][6] For a compound like 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, with its ionizable carboxylic acid group, pH-dependent solubility is anticipated. The investigation should therefore span a range of physiologically relevant pH values.
Causality Behind Experimental Choices
Two primary types of solubility are relevant in drug development: kinetic and thermodynamic.[5]
-
Kinetic solubility is typically assessed in early discovery to quickly flag compounds that might precipitate out of solution under non-equilibrium conditions, such as during high-throughput screening assays.[7] It involves adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[5][7]
-
Thermodynamic solubility , often referred to as equilibrium solubility, is the true measure of a compound's solubility at saturation in a given solvent system after equilibrium has been reached.[5][8] This is the "gold standard" measurement and is crucial for formulation development. The shake-flask method is the most widely accepted technique for this determination.[8]
Given the stage of in-depth characterization, determining the thermodynamic solubility across a pH range is the core requirement.
Experimental Protocol: pH-Dependent Thermodynamic Solubility via Shake-Flask Method
This protocol outlines the definitive method for assessing the equilibrium solubility of the target compound.
Step 1: Preparation of Buffers and Stock Solutions
-
Prepare a series of buffers at pH 2.0 (0.01 M HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), and 7.4 (phosphate-buffered saline, PBS). These represent the stomach, and various regions of the small and large intestine, respectively.
-
Prepare a stock solution of the compound if needed for creating a calibration curve, but do not use it for the solubility measurement itself.
Step 2: Equilibration
-
Add an excess amount of solid 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid to vials containing each of the prepared buffers. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for a period of 24 to 72 hours. A 24-hour period is often sufficient, but confirmation of equilibrium (i.e., solubility measurement at two consecutive time points are statistically identical) is best practice.
Step 3: Phase Separation
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from the undissolved solid. This can be achieved by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Filtration can sometimes lead to underestimation due to adsorption onto the filter material, a factor that should be pre-evaluated.[7]
Step 4: Quantification
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Data Presentation and Interpretation
The results should be tabulated to clearly show the solubility at different pH values.
Table 1: Hypothetical pH-Solubility Profile of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid at 25°C
| pH | Buffer System | Solubility (µg/mL) | Classification (Biopharmaceutics Classification System) |
| 2.0 | 0.01 M HCl | 50 | Low Solubility |
| 4.5 | Acetate Buffer | 450 | Sparingly Soluble |
| 6.8 | Phosphate Buffer | >1000 | Soluble |
| 7.4 | PBS | >1000 | Soluble |
The expected trend, as illustrated in the hypothetical data, is a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group, due to its ionization to the more soluble carboxylate form. This pH-dependent profile is a critical piece of information for predicting oral absorption and guiding formulation strategies.
Caption: Workflow for thermodynamic solubility determination.
Stability Assessment: A Forced Degradation Approach
Understanding a compound's intrinsic stability is non-negotiable for ensuring the safety, efficacy, and shelf-life of a potential drug product. Forced degradation studies, or stress testing, are employed to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10]
Causality Behind Experimental Choices
Forced degradation exposes the drug substance to conditions more severe than those it would encounter during storage.[11][12] This is done to accelerate degradation and produce a representative sample of degradants that could form over a longer period under normal conditions. The key stress conditions are:
-
Hydrolysis: To assess susceptibility to degradation in aqueous environments at different pHs.
-
Oxidation: To evaluate sensitivity to oxidative stress.
-
Photolysis: To determine light sensitivity.
-
Thermolysis: To investigate degradation at elevated temperatures.
The development of a stability-indicating analytical method , typically an HPLC method, is the cornerstone of this process. Such a method must be able to separate the intact parent compound from all process impurities and degradation products, ensuring that the assay for the active pharmaceutical ingredient (API) is accurate and specific.[11][13]
Experimental Protocol: Forced Degradation Studies
Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Step 1: Method Development (Stability-Indicating HPLC)
-
Develop a reverse-phase HPLC method with UV detection capable of resolving the parent compound from potential impurities and degradants. Gradient elution is often necessary to separate compounds with a range of polarities.[13]
-
A C18 column is a common starting point. The mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
The method must be validated for specificity by demonstrating peak purity of the parent compound in the presence of its degradants using a photodiode array (PDA) detector.
Step 2: Stress Conditions
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time. The thioxo-triazinane ring may be susceptible to hydrolytic cleavage under these conditions.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at 60-80°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H2O2) at room temperature. The thioamide group is a potential site for oxidation.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation (Dry Heat): Expose the solid compound to dry heat (e.g., 105°C) in an oven.
Step 3: Sample Analysis
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify the relative retention times of any major degradants.
Data Presentation and Interpretation
Summarize the findings in a table, detailing the extent of degradation under each stress condition.
Table 2: Hypothetical Forced Degradation Results for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
| Stress Condition | Conditions | % Degradation | Major Degradants (RRT) | Observations |
| 0.1 M HCl | 80°C, 8 hours | 15% | 0.75, 0.88 | Significant degradation under acidic conditions. |
| 0.1 M NaOH | 60°C, 4 hours | 25% | 0.52 | Highly labile in basic conditions, likely ring opening. |
| Water | 80°C, 24 hours | <2% | - | Stable in neutral aqueous solution at high temp. |
| 3% H2O2 | RT, 24 hours | 12% | 1.15 | Susceptible to oxidation. |
| Photolytic (Solid) | 1.2 million lux hours | <1% | - | Photostable in the solid state. |
| Photolytic (Solution) | 1.2 million lux hours | 8% | 0.95 | Minor degradation in solution upon light exposure. |
| Thermal (Dry Heat) | 105°C, 72 hours | <1% | - | Thermally stable as a solid. |
These results would indicate that the primary liabilities for this molecule are hydrolysis, particularly in basic conditions, and oxidation. This information is invaluable for guiding formulation development (e.g., avoiding high pH excipients) and defining appropriate storage conditions and packaging (e.g., protection from light).
Sources
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Quantum chemical calculations for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
An In-depth Technical Guide to the Quantum Chemical Characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. We present a detailed, step-by-step protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into the causality behind methodological choices, from basis set selection to the interpretation of complex datasets. The protocols herein are structured to be self-validating, ensuring scientific integrity and reproducibility. All methodologies are grounded in authoritative literature, with comprehensive citations and a full reference list provided for further exploration.
Introduction: The Rationale for Computational Scrutiny
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is a heterocyclic compound featuring a triazinane-thione core linked to a butanoic acid side chain. The presence of a flexible aliphatic chain, a hydrogen-bonding carboxylic acid group, and a polar thione group within a nitrogen-rich ring system suggests a rich and complex chemical profile. Such molecules are often investigated for their potential as bioactive agents, corrosion inhibitors, or building blocks in supramolecular chemistry.
Quantum chemical calculations offer a powerful, non-invasive lens to probe the intrinsic properties of such molecules before undertaking costly and time-consuming experimental synthesis and analysis. By solving approximations of the Schrödinger equation, we can reliably predict a wide range of molecular characteristics, providing deep insights into behavior and reactivity. This guide will focus on a robust computational workflow to characterize the title compound from first principles.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a medium-sized organic molecule containing second- and third-row elements like sulfur, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.
2.1. The Choice of Functional: B3LYP
We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure compared to pure DFT functionals, especially for predicting thermochemistry and molecular geometries. Its widespread use and extensive benchmarking make it a trustworthy choice for this class of molecules.
2.2. The Basis Set: 6-311++G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals. For 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, the Pople-style basis set 6-311++G(d,p) is highly suitable for the following reasons:
-
6-311G: This indicates a triple-zeta valence set, providing high flexibility for describing the valence electrons involved in chemical bonding.
-
++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with potential for hydrogen bonding and non-covalent interactions, such as the carboxylic acid group.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds accurately.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete computational workflow for the characterization of the title molecule. This process is designed to be sequential, where the output of each step serves as a validated input for the next.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
4.3. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecule's surface. It provides an intuitive guide to the molecule's charge distribution and is invaluable for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and sulfur. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as around the acidic hydrogen of the carboxyl group. These are sites for nucleophilic attack and hydrogen bond donation.
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the aliphatic chain.
The MEP map is critical for drug development professionals, as it helps predict how the molecule might interact with a biological target's active site.
Conclusion and Future Directions
This guide has outlined a robust and validated workflow for the in silico characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented protocols for geometry optimization, frequency analysis, and the calculation of electronic properties provide a comprehensive and reliable foundation for understanding the molecule's intrinsic characteristics. The resulting data on structural parameters, thermochemistry, frontier orbitals, and electrostatic potential serve as a powerful predictive tool for guiding future experimental work, whether in drug design, materials science, or synthetic chemistry.
Future computational studies could expand on this foundation by simulating the molecule's behavior in different solvent environments using implicit (e.g., PCM) or explicit solvent models, performing molecular dynamics simulations to understand its conformational flexibility, or modeling its interaction with specific biological targets through molecular docking studies.
References
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Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]
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Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
The Ascendant Therapeutic Potential of Thioxo-Triazinan Derivatives: A Technical Guide to Their Biological Activity
Foreword
In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, thioxo-triazinan derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of therapeutic potential.[1][2][3][4][5] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into novel thioxo-triazinan derivatives. By delving into the causality behind experimental design and providing validated protocols, this document aims to serve as a comprehensive resource for advancing the development of this compelling chemical series.
The Thioxo-Triazinan Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazine nucleus, particularly when functionalized with a thioxo group, represents a "privileged scaffold" in drug discovery. This assertion is not made lightly; it is substantiated by the consistent and diverse biological activities exhibited by its derivatives. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, and antioxidant effects.[1][2][3][4][5][6] The presence of the thioxo group, in conjunction with the triazine ring, imparts unique physicochemical properties that are believed to be crucial for their interaction with various biological targets. The tautomeric relationship between the thione and thiol forms (C=S ⇌ C-SH) further enhances the chemical diversity and potential binding interactions of these molecules.[3]
Synthetic Strategies: Building the Thioxo-Triazinan Core
The versatility of the thioxo-triazinan scaffold is, in part, due to the accessible and adaptable synthetic routes for its creation. A common and effective method involves the condensation of a starting α-keto acid or a related derivative with a thiosemicarbazide or a similar thiocarbonohydrazide derivative.[1][3] This approach allows for the introduction of a wide array of substituents at various positions of the triazine ring, enabling the systematic exploration of structure-activity relationships (SAR).
General Synthesis Protocol for 3-Thioxo-1,2,4-triazin-5-one Derivatives
This protocol outlines a generalized procedure for the synthesis of 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives, a common core structure with significant biological activity.[1][3]
Rationale: The choice of a one-pot condensation reaction is driven by efficiency and yield. The acidic medium (acetic acid) catalyzes the initial condensation and subsequent cyclization, while the alcoholic solvent facilitates the dissolution of reactants and precipitation of the product upon cooling.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate α-keto acid (e.g., (E)-4-(4'-bromophenyl)-2-oxo-3-buteneoic acid) and thiosemicarbazide in a suitable solvent mixture, such as ethanol and glacial acetic acid.[1][3]
-
Reaction Condition: Reflux the reaction mixture for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).[2]
Diagram of the General Synthesis Workflow:
Caption: A generalized workflow for the synthesis and characterization of thioxo-triazinan derivatives.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
A significant body of research has highlighted the potent anticancer properties of thioxo-triazinan derivatives against a range of human cancer cell lines.[4][7][8][9][10][11] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways implicated in tumor growth and survival.
Inhibition of Key Enzymes in Cancer Progression
Thioredoxin Reductase (TrxR) Inhibition: The thioredoxin system plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, making it an attractive therapeutic target.[8] Certain benzo[1][2][12]triazin-7-ones, which can be considered structurally related to thioxo-triazinans, have demonstrated potent inhibitory activity against TrxR.[8] This inhibition disrupts the cancer cells' ability to cope with oxidative stress, leading to apoptosis.
Thymidine Phosphorylase (TP) Inhibition: Thymidine phosphorylase is an enzyme that is involved in tumor angiogenesis and metastasis.[13] Pyrazolo[1,5-a][1][3][14]triazin-2-thioxo-4-ones have been identified as potent inhibitors of TP, with some derivatives showing significantly greater potency than the lead compound, 7-deazaxanthine.[13] The inhibition of TP can restrict the nutrient supply to tumors and impede their growth and spread.
Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme for DNA replication and cell division. Some triazinone derivatives have been shown to act as potent topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[11][15]
Modulation of Signaling Pathways
PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Novel 1,3,5-triazine derivatives have been designed as dual inhibitors of PI3K and mTOR, demonstrating significant anticancer activity in cervical cancer models.[16]
Diagram of the PI3K/mTOR Signaling Pathway and Inhibition by Thioxo-Triazinan Derivatives:
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by thioxo-triazinan derivatives.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard, reliable, and high-throughput method for initial cytotoxicity screening of novel compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the thioxo-triazinan derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial and Antiviral Frontiers
The therapeutic utility of thioxo-triazinan derivatives extends beyond oncology, with significant activity reported against a variety of microbial and viral pathogens.[1][6][12][14][18]
Antibacterial and Antifungal Activity
Numerous studies have demonstrated the efficacy of thioxo-triazinan derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species.[1][12][14][18] The presence of specific substituents on the triazine ring has been shown to significantly influence the antimicrobial spectrum and potency. For instance, some derivatives have shown high sensitivity against Staphylococcus aureus and Aspergillus niger.[14]
Table 1: Representative Antimicrobial Activity of Thioxo-Triazinan Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 3-Thioxo-1,2,4-triazin-5-ones | Escherichia coli | 50-100 | [14] |
| 3-Thioxo-1,2,4-triazin-5-ones | Staphylococcus aureus | 6.25-100 | [14] |
| 6-Methyl-3-thioxo-2,3-dihydro-1,2,4-triazines | Candida albicans | >100 (some inactive) | [12] |
Antiviral Potential
The antiviral activity of thioxo-triazinan derivatives is another promising area of investigation.[6][19][20] Certain 3-thioxo-6-aryl-3,4-dihydro-as-triazin-5(2H)-ones have shown activity against the poliovirus.[6] Furthermore, triazine analogues of cidofovir have demonstrated strong activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses.[19]
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the thioxo-triazinan derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Several novel thioxo-triazinan-2-one derivatives have been synthesized and evaluated for their antioxidant properties.[2] These compounds have shown promising radical scavenging activity in various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), superoxide, and nitric oxide scavenging methods.[2] The ability of these compounds to neutralize reactive oxygen species (ROS) suggests their potential therapeutic application in diseases associated with oxidative stress.
Future Directions and Concluding Remarks
The compelling and diverse biological activities of thioxo-triazinan derivatives firmly establish them as a scaffold of significant interest for future drug discovery and development efforts. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Elucidation of detailed mechanisms of action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.
-
In vivo efficacy and safety studies: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicity.
-
Exploration of novel therapeutic areas: The broad spectrum of activity suggests that the potential applications of thioxo-triazinan derivatives may extend to other disease areas not yet fully explored.
References
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]
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Gullapelli, K., & Brahmeshwari, G. (2018). Synthesis and Antioxidant activity of New Thioxo Triazinane 2-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3323-3329. [Link]
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Kovalenko, S. I., et al. (2019). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][2][12]triazino[2,3-c]-quinazolin-2-one Derivatives. Scientia Pharmaceutica, 87(3), 22. [Link]
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El-Shehawy, A. A., et al. (2013). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 399-409. [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]
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Abdel-Rahman, R. M. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]
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Watanabe, S., & Ueda, T. (1974). Syntheses and Antiviral Activity of 3-Thioxo-6-aryl-3, 4-dihydro-as-triazin-5 (2H)-one and 6-Aryl-as-triazine-3, 5 (2H, 4H)-dione. Chemical and Pharmaceutical Bulletin, 22(5), 1203-1208. [Link]
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Various Authors. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
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Manjushree, B., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure-Activity Relationships (SAR). ChemistrySelect. [Link]
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Li, L., et al. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Pharmaceuticals, 15(6), 724. [Link]
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Various Authors. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. [Link]
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Various Authors. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals. [Link]
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Al-Ostoot, F. H., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 652-665. [Link]
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Various Authors. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Institutes of Health. [Link]
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Various Authors. (n.d.). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
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Sharma, R., et al. (2021). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 115, 105215. [Link]
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Sławiński, J., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][12]triazine Derivatives. Molecules, 25(18), 4293. [Link]
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Ghorab, M. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 496-507. [Link]
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Methodological & Application
In vitro assays using 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
An In-Depth Guide to the In Vitro Pharmacological Characterization of Novel Triazine Derivatives Application Notes for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The characterization of novel derivatives, such as 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, presents a common challenge in drug discovery: elucidating the mechanism of action and identifying specific molecular targets. This guide provides a strategic workflow and detailed protocols for the initial in vitro pharmacological evaluation of such compounds. We will use the G-Protein Coupled Receptor 35 (GPR35), an under-characterized receptor implicated in inflammation and oncology, as a representative target to illustrate a robust screening cascade.[3][4] This document outlines a primary screen using a β-arrestin recruitment assay, followed by a secondary, pathway-specific calcium mobilization assay to build a functional pharmacological profile.
Compound Profile: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Before commencing any biological assay, a thorough understanding of the test article is paramount.
-
Chemical Structure: C₇H₁₃N₃O₂S
-
Molecular Weight: 203.26 g/mol
-
CAS Number: 247109-16-6[5]
-
Key Features: The molecule contains a saturated 1,3,5-triazine ring with a thione group (C=S), conferring distinct chemical properties. The butanoic acid side chain provides a carboxylic acid terminus, which may be critical for molecular interactions and influences physicochemical properties like solubility.
Rationale for Investigation: Given the therapeutic importance of triazine derivatives, novel analogues are frequently synthesized to explore new pharmacological space.[6][7] The primary objective is to determine if this compound modulates a specific cellular pathway and to identify its molecular target(s).
A Strategic Workflow for Target Characterization
For a novel compound with an unknown target, a hierarchical screening approach is efficient. We begin with a broad, pathway-agnostic assay followed by more specific functional assays to deconvolute the mechanism. G-Protein Coupled Receptors (GPCRs) represent the largest family of drug targets, making them a logical starting point. GPR35 is an excellent model target as it remains officially an orphan receptor, is expressed in immune and gastrointestinal tissues, and signals through multiple pathways.[8][9]
Caption: High-level workflow for in vitro characterization of a novel compound.
Primary Screening: β-Arrestin Recruitment Assay
Scientific Rationale: Upon activation by an agonist, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[10] This event mediates receptor desensitization and can also initiate G-protein-independent signaling.[11][12] Measuring β-arrestin recruitment is a robust method for identifying functional ligands because it is a downstream event common to many GPCRs, regardless of their specific G-protein coupling preference (Gαs, Gαi, Gαq, or Gα12/13).[11][13] Assays based on enzyme-fragment complementation (EFC), such as the PathHunter® system, are widely used for their high sensitivity and throughput.[10][11]
Caption: Principle of Enzyme Fragment Complementation for β-Arrestin recruitment.
Protocol 3.1: PathHunter® β-Arrestin Recruitment Assay (Agonist Mode)
This protocol is adapted for a 384-well plate format using PathHunter® eXpress GPR35 CHO-K1 β-Arrestin GPCR cells.
Materials:
-
PathHunter® eXpress GPR35 CHO-K1 β-Arrestin cells
-
Assay medium: As recommended by the cell line vendor
-
Test Compound: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, prepared as a 10 mM stock in DMSO
-
PathHunter® Detection Reagents
-
Solid white 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture cells according to the vendor's instructions.
-
On the day of the assay, harvest cells and resuspend in assay medium to the recommended density (e.g., 200,000 cells/mL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation:
-
Perform a serial dilution of the test compound and positive control in assay medium. Prepare these at 3x the final desired concentration. For a 10-point dose-response curve, a top final concentration of 30 µM is a reasonable starting point.
-
Include "vehicle control" wells containing only assay medium with the corresponding DMSO concentration.
-
-
Compound Addition and Incubation:
-
Add 5 µL of the 3x compound dilutions to the appropriate wells containing cells.
-
Incubate the plate at 37°C with 5% CO₂ for 90 minutes. Incubation times may need optimization depending on the receptor kinetics.[11]
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Equilibrate the detection reagent and the assay plate to room temperature.
-
Add 7.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate-based luminometer.
-
Data Analysis and Presentation:
-
Normalize the data: (Signal_well - Signal_vehicle) / (Signal_max_control - Signal_vehicle) * 100%.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect).
Table 1: Representative Data for β-Arrestin Recruitment
| Compound | EC₅₀ (µM) | Eₘₐₓ (% of Control) |
|---|---|---|
| Zaprinast (Control) | 1.2 | 100% |
| Test Compound | 5.8 | 85% |
| Vehicle (DMSO) | N/A | 0% |
Secondary Functional Assay: Calcium Mobilization
Scientific Rationale: A positive result in the β-arrestin assay confirms functional interaction but does not specify the G-protein signaling pathway. GPR35 has been shown to couple to Gα₁₃, but this pathway does not directly lead to calcium release.[13] However, GPCRs can be engineered to signal through promiscuous G-proteins like Gα₁₆ or Gαq/i chimeras, which forces a Gq-mediated pathway upon receptor activation.[15][16] The Gq pathway activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum.[17] This transient increase in intracellular calcium can be measured using fluorescent dyes like Fluo-4 AM or Calcium 5.[15][17] This assay confirms receptor activation and provides initial evidence of its potential to couple with Gq-family proteins.
Caption: Gq-protein signaling cascade leading to intracellular calcium release.
Protocol 4.1: No-Wash Calcium Mobilization Assay
This protocol is designed for a 384-well format using HEK293T cells transiently or stably expressing GPR35 and a promiscuous G-protein (e.g., Gα₁₆).
Materials:
-
HEK293T cells expressing human GPR35 and Gα₁₆
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: 1x HBSS, 20 mM HEPES, pH 7.4
-
Probenecid (optional, but recommended for cell lines like CHO or HEK to prevent dye leakage)[18]
-
Calcium 5 Assay Kit or Fluo-4 AM
-
Test Compound and Positive Control (e.g., ATP for endogenous P2Y receptors)
-
Black-walled, clear-bottom 384-well plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.[19]
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. If using probenecid, add it to a final concentration of 2.5 mM.[19]
-
Remove the cell culture medium from the plate.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.[19]
-
-
Compound Plate Preparation:
-
During the dye-loading incubation, prepare a compound source plate.
-
Serially dilute the test compound and controls in Assay Buffer to 5x the final desired concentration.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation 3). Allow temperatures to equilibrate.
-
Set the instrument to read fluorescence (Excitation: 485 nm, Emission: 525 nm) every 1.5 seconds for a total of 120 seconds.[19]
-
Program the instrument to add 5 µL from the compound plate to the cell plate at the 20-second time point.
-
-
Data Acquisition:
-
Initiate the read. The instrument will record a baseline fluorescence, add the compound, and then record the resulting fluorescence peak representing the calcium flux.
-
Data Analysis and Presentation:
-
Calculate the response for each well as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data and plot a dose-response curve as described in Protocol 3.1 to determine the EC₅₀.
Table 2: Representative Data for Calcium Mobilization
| Compound | EC₅₀ (µM) | Response (Max-Min RFU) |
|---|---|---|
| ATP (Control) | 0.5 | 45,000 |
| Test Compound | 8.2 | 31,500 |
| Vehicle (Buffer) | N/A | 500 |
Interpretation and Next Steps
The combined results from these assays provide a preliminary pharmacological fingerprint for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid at the GPR35 receptor.
-
Agonist Activity: If the compound is active in both assays, it is likely a GPR35 agonist capable of activating both β-arrestin recruitment and G-protein signaling (in this engineered system).
-
Biased Agonism: Activity in the β-arrestin assay but not the calcium assay could suggest biased agonism, where the ligand preferentially activates one pathway over another.[11] This would require further investigation using additional pathway-specific assays (e.g., cAMP for Gαi/s coupling).
-
Antagonist Activity: If the compound shows no activity on its own, the protocols should be repeated in antagonist mode. This involves pre-incubating the cells with the test compound before adding a known agonist (like Zaprinast) at its EC₈₀ concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.[14]
-
Selectivity: To ensure the compound's effects are specific to GPR35, it should be tested against related receptors (e.g., GPR55) and in parental cell lines lacking GPR35 expression.[20][21]
Conclusion
This application note provides a logical, robust, and efficient framework for the initial in vitro characterization of novel compounds like 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. By employing a primary screen that is broadly indicative of GPCR activity (β-arrestin recruitment) followed by a secondary assay that delineates a specific signaling pathway (calcium mobilization), researchers can rapidly build a functional profile of a test compound. This strategy accelerates the hit-to-lead process by providing crucial mechanistic insights early in the drug discovery pipeline.
References
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.[Link]
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GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. PubMed Central.[Link]
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GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology.[Link]
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Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central.[Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.[Link]
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Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC.[Link]
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Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP.[Link]
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Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. PMC.[Link]
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In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. PubMed.[Link]
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-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PMC.[Link]
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Application Notes and Protocols for Cell-Based Assays with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Authored by: Your Senior Application Scientist
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects[1][2][3][4][5]. 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (TBA) is a derivative of this class, presenting a unique substitution pattern that warrants investigation for novel therapeutic applications. Its structural features suggest potential for interaction with various biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays to characterize the biological activity of TBA. The protocols outlined herein are designed as a strategic, tiered approach, beginning with an essential evaluation of cytotoxicity, followed by investigations into its potential as an enzyme inhibitor and a modulator of a critical signaling pathway. This structured workflow ensures a thorough initial characterization of this novel compound.
Experimental Workflow Overview
The proposed investigational workflow for TBA is designed to efficiently characterize its biological activity, starting from a broad assessment of its effects on cell viability and progressively moving towards more specific mechanistic assays.
Figure 1: A tiered experimental workflow for the characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Part 1: Foundational Analysis - Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential. This data is crucial for interpreting the results of subsequent mechanistic assays and for identifying a suitable concentration range for further experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TBA in a relevant cancer cell line (e.g., HeLa, cervical cancer).
Materials:
-
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (TBA)
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of TBA in DMSO.
-
Perform serial dilutions of the TBA stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the culture medium in the 96-well plate with the medium containing the different concentrations of TBA. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TBA concentration and determine the IC50 value using non-linear regression analysis.
-
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Table 1: Example data for a cytotoxicity MTT assay.
Part 2: Mechanistic Exploration
Based on the broad biological activities of related triazine compounds, we will explore two common and critical cellular processes: enzyme inhibition and signal transduction.
Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay
Rationale: Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in cancer metastasis and inflammation.[10] Many small molecule inhibitors target these enzymes. This assay will determine if TBA can inhibit MMP activity. A fluorogenic substrate-based assay provides a sensitive and high-throughput method for measuring MMP activity.[11][12][13]
Objective: To assess the inhibitory effect of TBA on the activity of a representative MMP, such as MMP-2.
Materials:
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate
-
Assay buffer
-
TBA
-
A known MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black plates
Procedure:
-
Assay Preparation:
-
Prepare a working solution of recombinant MMP-2 in the assay buffer.
-
Prepare a stock solution of the fluorogenic MMP-2 substrate.
-
-
Compound Addition:
-
Add varying concentrations of TBA (e.g., 0.1 µM to 100 µM) to the wells of a 96-well black plate.
-
Include a vehicle control (DMSO) and a positive control (GM6001).
-
-
Enzyme Reaction:
-
Add the MMP-2 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (slope of the fluorescence versus time curve).
-
Calculate the percentage of MMP-2 inhibition for each TBA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the TBA concentration to determine the IC50 value.
-
| Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| Vehicle Control | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 50 | 150 | 70 |
| 100 | 50 | 90 |
Table 2: Example data for an MMP inhibition assay.
Protocol 3: NF-κB Signaling Pathway Reporter Assay
Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[14][15] Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[15] A reporter gene assay is a common method to screen for compounds that modulate NF-κB activity.[16][17][18]
Objective: To determine if TBA can inhibit TNF-α-induced NF-κB activation in a stable reporter cell line.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS
-
TBA
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
96-well white plates
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB reporter cells in a 96-well white plate at a density of 20,000 cells per well and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with varying concentrations of TBA (e.g., 0.1 µM to 50 µM, based on cytotoxicity data) for 1 hour. Include a vehicle control.
-
-
Pathway Activation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a constitutively expressed reporter like Renilla luciferase) to account for any cytotoxic effects.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each TBA concentration.
-
Plot the percentage of inhibition against the log of the TBA concentration to determine the IC50 value.
-
Figure 2: Hypothetical mechanism of TBA inhibiting the NF-κB signaling pathway.
Conclusion and Future Directions
This application note provides a structured approach to the initial characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. The data generated from these assays will provide a solid foundation for understanding the compound's biological activity. A non-cytotoxic compound that demonstrates inhibitory activity in either the MMP or NF-κB assay would be a promising candidate for further investigation. Subsequent studies could include selectivity profiling against other MMPs or investigation of effects on other inflammatory signaling pathways. Cell-based kinase assays could also be employed to further elucidate the mechanism of action, as many signaling pathways are regulated by kinases.[19][20] Ultimately, the goal of these initial cell-based assays is to provide the necessary data to make informed decisions about the future development of this compound.[21][22]
References
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Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399–416. [Link]
-
Eurogentec. (n.d.). MMP assays – activity measurement. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Visse, R., & Nagase, H. (2003). Assays of matrix metalloproteinases (MMPs) activities: a review. Biochimie, 85(6), 579–587. [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 10(6), e0129489. [Link]
-
An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. Humana Press. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
-
Inglese, J., et al. (2006). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Gordon, L. J., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological procedures online, 12(1), 1–16. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Kim, J. C., et al. (2012). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Journal of the Korean Society for Applied Biological Chemistry, 55, 345-350. [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
Fathalla, O. A., et al. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(8), 616-625. [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Bioorganic & medicinal chemistry, 17(16), 5876–5884. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Rashad, A. E., et al. (2012). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 337-343. [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Saudi pharmaceutical journal : SPJ, 25(4), 507–514. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Bakr, M. F., et al. (2014). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. Organic Chemistry: An Indian Journal, 10(4), 133-140. [Link]
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Application Notes and Protocols: Evaluating the Antimicrobial Potential of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid
Introduction: The Promise of Triazine Scaffolds in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties, including anticancer, antiviral, and notably, antimicrobial activities.[1][2][3][4][5] Derivatives of the triazine ring system have shown potent inhibitory effects against a spectrum of microbial pathogens, positioning them as a promising area for the discovery of next-generation antibiotics.[1][2][3][6] This document provides a detailed guide for researchers and drug development professionals on the investigation of the antimicrobial properties of a specific triazine derivative, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
The core hypothesis is that the unique structural features of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, specifically the thioxo group and the butanoic acid side chain, may confer significant antimicrobial efficacy. The thioxo-triazine moiety is a known pharmacophore in various biologically active compounds, and the carboxylic acid group could influence solubility, cell permeability, and interaction with biological targets. These application notes will provide the foundational protocols to systematically evaluate this compound's antimicrobial profile, from initial screening to preliminary mechanistic insights.
Compound Profile: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid
| Property | Value | Source |
| IUPAC Name | 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoic acid | [7] |
| Synonyms | 4-(4-Thioxo-[1][2][3]triazinan-1-yl)butyric acid | [8] |
| CAS Number | 247109-16-6 | [8][9] |
| Molecular Formula | C7H13N3O2S | [7] |
| Molecular Weight | 203.26 g/mol | [7] |
| Melting Point | 148 - 152 °C | [8] |
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial potential hinges on determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid against both Gram-positive and Gram-negative bacteria.
Causality Behind Experimental Choices:
-
Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine antimicrobial susceptibility testing as it has a defined composition and supports the growth of most common pathogens.
-
Inoculum Standardization: The bacterial inoculum is standardized to a specific concentration (5 x 10^5 CFU/mL) to ensure reproducibility and comparability of results. A higher inoculum could lead to falsely high MIC values.
-
Serial Dilution: A two-fold serial dilution of the test compound provides a logarithmic concentration gradient, allowing for the precise determination of the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh 10 mg of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid and dissolve it in 1 mL of an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a 10 mg/mL stock solution. Note the final solvent concentration should not exceed 1% in the final assay to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL. This will be further diluted in the microplate.
-
-
Microplate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, it is crucial to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Causality Behind Experimental Choices:
-
Subculturing from MIC plate: By taking aliquots from the clear wells of the MIC plate, we are testing the viability of the bacteria that were exposed to the compound.
-
Agar Plate Growth: Transferring the bacteria to a nutrient-rich, solid medium (agar) without the compound allows any surviving bacteria to grow and form colonies.
Step-by-Step Methodology:
-
From the MIC Plate:
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
-
Subculturing:
-
Aseptically transfer a 10 µL aliquot from each selected well onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).
-
Streak the aliquot over a small area of the plate to allow for the observation of individual colonies.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically determined by counting the number of colonies on the subculture plates.
-
Part 2: Exploring the Mechanism of Action
While the exact mechanism of action for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is unknown, the literature on other triazine derivatives suggests potential targets. One prominent target for antimicrobial triazines is DNA gyrase, an essential bacterial enzyme.[2][3]
Hypothesized Mechanism of Action: Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. Its absence in humans makes it an attractive target for antibacterial drugs.[3]
Diagram of Potential DNA Gyrase Inhibition
Caption: Hypothesized inhibition of DNA gyrase by the test compound.
Protocol 3: Preliminary DNA Gyrase Inhibition Assay (Gel-Based)
This protocol provides a basic, accessible method to screen for the inhibitory activity of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid against DNA gyrase.
Causality Behind Experimental Choices:
-
Relaxed vs. Supercoiled DNA: DNA gyrase converts relaxed circular DNA into a more compact, supercoiled form. This difference in conformation can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster.
-
ATP Requirement: The supercoiling activity of DNA gyrase is an ATP-dependent process. The inclusion of ATP in the reaction is essential for the enzyme's function.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
5x DNA Gyrase Assay Buffer
-
Relaxed pBR322 DNA (as substrate)
-
DNA Gyrase
-
ATP solution
-
Test compound at various concentrations (e.g., 0.1x, 1x, 10x MIC)
-
Nuclease-free water to the final volume.
-
-
Include a positive control (no compound) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA intercalating agent (e.g., GelRed).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization:
-
Visualize the DNA bands under UV light. In the positive control lane, the relaxed DNA band should be converted to a faster-migrating supercoiled DNA band. Inhibition is observed as a decrease in the formation of the supercoiled DNA band with increasing concentrations of the test compound.
-
Data Interpretation and Next Steps
The results from these initial assays will provide a foundational understanding of the antimicrobial potential of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
-
Potent Activity: A low MIC value (e.g., ≤ 16 µg/mL) against a range of pathogens would be considered promising.[10]
-
Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.
-
Mechanism of Action: Inhibition in the DNA gyrase assay would provide strong evidence for a specific mechanism of action and guide further studies.
Subsequent research could involve expanding the panel of tested microorganisms, including resistant strains, and conducting more detailed mechanistic studies, such as time-kill kinetics and macromolecular synthesis inhibition assays.
References
- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.
-
4-(4-Thioxo-[1][2][3]triazinan-1-yl)butyric acid | Matrix Scientific. (n.d.). Matrix Scientific.
- s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI.
- Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. (2019).
- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2025).
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI.
- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018).
-
4-(4-THIOXO-[1][2][3]TRIAZINAN-1-YL)-BUTYRIC ACID. (2023). ChemicalBook.
- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scirp.org.
-
4-(4-Thioxo-[1][2][3]triazinan-1-yl)butyric acid | SCBT. (n.d.). Santa Cruz Biotechnology.
- Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. (2020).
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025).
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). MDPI.
- 4-Oxo-4-(p-tolylamino)butanoic acid. (n.d.). PubChem.
- THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MurF ENZYME INHIBITORS. (2009). Acta Chimica Slovenica.
- Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 247109-16-6(4-(4-THIOXO-1,3,5-TRIAZINAN-1-YL)BUTANOIC ACID). (n.d.). ChemicalBook.
- Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2025).
- Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)
- Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. (2024). Letters in Applied NanoBioScience.
- Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Letters in Applied NanoBioScience.
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Application Notes and Protocols for Evaluating the Anticancer Properties of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Triazine Scaffolds in Oncology
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The therapeutic potential of triazine-based compounds in oncology stems from their ability to target various hallmarks of cancer.[4][5] Numerous studies have demonstrated that these derivatives can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K), thereby disrupting critical signaling pathways that control cell proliferation and survival.[1][6][7]
This guide focuses on a specific class of these compounds: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivatives. The incorporation of a thioxo group and a butanoic acid moiety introduces unique physicochemical properties that may enhance their biological activity and selectivity. These application notes provide a comprehensive framework for the synthesis, characterization, and in-depth evaluation of the anticancer properties of these novel derivatives. The protocols outlined below are designed to be robust and reproducible, enabling researchers to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle in various cancer cell lines.
PART 1: Synthesis and Characterization of Lead Compounds
A general synthetic route for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivatives can be adapted from established methods for similar heterocyclic compounds.[8][9][10][11] A plausible approach involves the cyclocondensation of a substituted thiosemicarbazide with an appropriate aldehyde and an α,β-unsaturated carbonyl compound.
General Synthetic Protocol:
-
Step 1: Synthesis of the Thiosemicarbazone Intermediate. React the desired substituted aldehyde or ketone with thiosemicarbazide in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically refluxed for 2-4 hours.
-
Step 2: Cyclization to form the 1,3,5-triazinane Ring. The purified thiosemicarbazone is then reacted with an α,β-unsaturated ester, such as ethyl acrylate, in the presence of a base (e.g., sodium ethoxide) to facilitate the Michael addition and subsequent cyclization.
-
Step 3: Hydrolysis of the Ester. The resulting ester derivative is hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous-alcoholic solution to yield the final 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivative.
-
Step 4: Purification and Characterization. The final product is purified by recrystallization or column chromatography. The structure and purity of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
PART 2: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the anticancer potential of the newly synthesized derivatives.[4][12][13] This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[2]) in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the MTT Assay Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.[18][19]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[19]
Detailed Protocol for Annexin V-FITC/PI Staining:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated stained controls.[20]
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Visualization of Apoptosis Analysis Workflow:
Caption: Step-by-step workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis
To investigate whether the compounds induce cell cycle arrest, flow cytometry with PI staining is employed.[21]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[21] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis protocol.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[22]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[22] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualization of Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of action of triazine derivatives via inhibition of the EGFR/PI3K/Akt pathway.
PART 3: Data Presentation and Interpretation
For effective communication of results, quantitative data should be summarized in tables.
Table 1: Cytotoxic Activity (IC50) of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD (48h) |
| Derivative 1 | MCF-7 (Breast) | Value |
| Derivative 1 | HCT-116 (Colon) | Value |
| Derivative 2 | MCF-7 (Breast) | Value |
| Derivative 2 | HCT-116 (Colon) | Value |
| Doxorubicin | MCF-7 (Breast) | Value |
| Doxorubicin | HCT-116 (Colon) | Value |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Effect of Derivative X on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Derivative X (IC50) | Value | Value | Value |
Values represent the mean percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the anticancer properties of novel 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivatives. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle effects are essential first steps in the preclinical drug discovery process.[13] Positive results from these in vitro assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by these compounds, potentially through techniques like Western blotting to probe key proteins in pathways such as PI3K/Akt/mTOR.[1][6] Ultimately, promising candidates can be advanced to in vivo studies to evaluate their efficacy and safety in animal models.
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A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]
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Lopes, F. C., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer drugs, 9(1), 31-38. Available at: [Link]
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Zhao, H., et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(13), e1173. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Available at: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(16), 5192. Available at: [Link]
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Głaszczka, R., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(14), 5519. Available at: [Link]
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Nguyen, H. T., et al. (2024). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 14(16), 11235-11248. Available at: [Link]
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Siewniak, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. Available at: [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Available at: [Link]
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Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available at: [Link]
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Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, anticancer, antibacterial, and antifungal evaluation of 4‐aminoquinoline‐1,3,5‐triazine derivatives. Scilit. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available at: [Link]
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Application Notes & Protocols for Enzyme Inhibition Studies with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with the novel compound 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This document outlines the synthesis, purification, and characterization of the compound, followed by detailed protocols for performing enzyme inhibition assays. It further delves into the analysis of kinetic data to determine the mode of inhibition. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the principles involved. This guide is designed to be a self-validating system, with built-in controls and checks for data integrity.
Introduction: The Rationale for Investigating 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid as an Enzyme Inhibitor
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The incorporation of a thioxo group and a butanoic acid side chain in 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid suggests its potential as a modulator of enzyme activity. The thioxo group can act as a hydrogen bond acceptor or participate in metal coordination within an enzyme's active site, while the carboxylic acid moiety can mimic substrates or interact with charged residues.
Enzyme inhibitors are fundamental tools in drug discovery and for elucidating metabolic pathways[4][5]. By selectively blocking the action of specific enzymes, it is possible to correct physiological imbalances or halt the progression of diseases. Therefore, the systematic investigation of novel compounds like 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid for their enzyme inhibitory potential is a critical step in the development of new therapeutic agents. This guide provides the foundational protocols to initiate such an investigation.
Synthesis and Characterization of the Investigational Compound
Prior to initiating any biological studies, the synthesis and rigorous characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid are paramount to ensure the purity and structural integrity of the test compound.
Synthesis Protocol
A plausible synthetic route for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid can be adapted from established methods for the synthesis of related 1,3,5-triazine derivatives[1][2][6]. A general approach involves the condensation of a biguanide with an appropriate thiocarbonyl compound, followed by alkylation.
Diagram of a potential synthetic pathway:
Caption: Potential synthetic route for the target compound.
Purification and Characterization
The synthesized compound should be purified using techniques such as recrystallization or column chromatography. The purity and identity of the final product must be confirmed by a panel of analytical methods:
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for the triazinane ring protons and carbons, as well as the butanoic acid chain. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=S, and C=O (carboxyl) groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single, sharp peak indicating a high degree of purity (>95%). |
General Protocol for Enzyme Inhibition Assays
This section provides a generalized protocol for assessing the inhibitory activity of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid against a target enzyme. This protocol can be adapted for various enzymes and detection methods (e.g., absorbance, fluorescence, luminescence)[7][8][9].
Materials and Reagents
-
Purified target enzyme
-
Enzyme-specific substrate
-
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (test compound)
-
Assay buffer (optimized for the target enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader
Step-by-Step Assay Protocol
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and DMSO (no enzyme or substrate).
-
Negative control wells (100% enzyme activity): Enzyme, substrate, and DMSO.
-
Test wells: Enzyme, substrate, and various concentrations of the test compound.
-
Positive control wells (if available): Enzyme, substrate, and a known inhibitor of the target enzyme.
-
-
Pre-incubation:
-
Add the enzyme and the test compound (or DMSO for controls) to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the reaction progress using a microplate reader. The signal (e.g., absorbance) should be measured at regular intervals over a specific time period.
-
Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Data Analysis: Determining the IC₅₀ Value
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Elucidating the Mechanism of Inhibition
Once the inhibitory activity of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is confirmed, the next crucial step is to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive)[4][10][11]. This is achieved by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor.
Experimental Protocol for Kinetic Studies
-
Perform the enzyme assay as described in section 3.2, but with a matrix of varying substrate and inhibitor concentrations.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity at several different substrate concentrations.
Data Analysis: Lineweaver-Burk Plots
The Michaelis-Menten equation is a fundamental model of enzyme kinetics[10]. A common method for visualizing and analyzing enzyme kinetic data is the Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation (1/V₀ vs. 1/[S])[5].
The pattern of the lines on the Lineweaver-Burk plot in the presence of different inhibitor concentrations reveals the mechanism of inhibition:
| Inhibition Type | Description | Effect on Kinetic Parameters | Lineweaver-Burk Plot Appearance |
| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases apparent Kₘ, Vₘₐₓ remains unchanged. | Lines intersect on the y-axis. |
| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Kₘ remains unchanged, Vₘₐₓ decreases. | Lines intersect on the x-axis. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Both Kₘ and Vₘₐₓ decrease. | Lines are parallel. |
Diagram of Inhibition Mechanisms:
Caption: Simplified representation of competitive and non-competitive inhibition.
Concluding Remarks
This document provides a robust framework for the initial investigation of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid as a potential enzyme inhibitor. By following these detailed protocols, researchers can generate reliable and reproducible data on its inhibitory potency and mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical development and for understanding the therapeutic potential of this novel compound.
References
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link][8]
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Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link][9]
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Kavitha, K. R. (2020). ENZYME KINETICS: MECHANISMS OF CATALYSIS AND INHIBITION. International Journal of Research and Analytical Reviews, 7(1), 228-234. Retrieved from [Link][10]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Retrieved from [Link][4]
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Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(20), 6245. Retrieved from [Link][12]
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Yoneda, F., & Shinozuka, K. (1980). Mechanistic and kinetic studies of inhibition of enzymes. Journal of Pharmacobio-Dynamics, 3(3), 167-176. Retrieved from [Link][13]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link][11]
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link][5]
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Ghorab, M. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 39. Retrieved from [Link][1]
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Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. ResearchGate. Retrieved from [Link][14]
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Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 236-247. Retrieved from [Link][15]
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Bolelli, L., et al. (2018). 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. ChemMedChem, 13(7), 725–735. Retrieved from [Link][16]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Retrieved from [Link][17][18]
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Dong, H., et al. (2020). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 25(11), 2533. Retrieved from [Link][2]
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El-Gazzar, A. R. B. A., et al. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Molecules, 14(1), 144-156. Retrieved from [Link][3]
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El-Gaby, M. S. A., et al. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 442-451. Retrieved from [Link][19]
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Sosič, I., et al. (2009). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. HETEROCYCLES, 78(12), 2971-2986. Retrieved from [Link][6]
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Abd El-Salam, I., & Abd El-Meguid, M. (2012). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 472-481. Retrieved from [Link][20]
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- 18. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 19. mdpi.com [mdpi.com]
- 20. jocpr.com [jocpr.com]
Protocol for dissolving 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid for experiments
Application Note & Protocol
Topic: Protocol for Dissolving 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS No. 247109-16-6) is a heterocyclic compound incorporating a butanoic acid moiety, a triazinane ring, and a thione group.[1][2] This unique combination of functional groups suggests its potential utility in various research areas, including medicinal chemistry and materials science. The carboxylic acid group provides a handle for further chemical modification and influences the compound's physicochemical properties, while the thioxo-triazinane core presents opportunities for diverse biological interactions.[3][4]
Proper dissolution of this compound is the foundational step for any experimental application, including biological screening, chemical synthesis, and analytical studies. This document provides a detailed protocol for dissolving 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, underpinned by an understanding of its structural components and the general behavior of similar chemical entities. The protocol emphasizes stability considerations and validation steps to ensure the integrity of the resulting solution.
Physicochemical Properties and Solubility Rationale
The solubility of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is dictated by the interplay of its polar and non-polar features.
-
Carboxylic Acid Moiety: The butanoic acid tail imparts some degree of polarity and the potential for hydrogen bonding, suggesting possible solubility in polar solvents. Simple aliphatic carboxylic acids with up to four carbon atoms are generally miscible with water.[5][6] However, the larger heterocyclic structure may reduce aqueous solubility compared to simple butanoic acid.
-
Thioxo-Triazinane Ring: This heterocyclic system is considerably more complex. The thione group (C=S) can engage in thione-thiol tautomerism. In polar solvents, the thione form is generally favored.[7][8] The triazinane ring itself contains nitrogen atoms that can act as hydrogen bond acceptors.
-
Overall Polarity: The molecule possesses both hydrogen bond donors (-COOH, N-H) and acceptors (C=O, C=S, N). This suggests that polar organic solvents are likely to be effective. Aprotic, polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving complex heterocyclic compounds.[9]
Based on these structural considerations, a range of solvents should be considered, with varying polarities.
Table 1: Predicted Solubility Profile and Rationale
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale & Mechanistic Insights |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating both the polar carboxylic acid and the heterocyclic ring. DMSO is commonly used for dissolving thioxo-triazinane derivatives for biological assays.[9] |
| Protic Polar | Ethanol, Methanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and the triazinane nitrogens.[5][10] However, solubility may be lower than in DMSO due to the compound's overall size. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | pH-Dependent | As a carboxylic acid, the compound's charge state is pH-dependent. Solubility is expected to be significantly higher at pH > pKa, where the carboxylate anion is formed. The exact pKa is unknown but is likely in the range of 4-5. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low | The molecule's polarity, arising from the numerous heteroatoms and the carboxylic acid group, makes it unlikely to dissolve in non-polar solvents.[6] |
Experimental Protocol: Dissolution of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
This protocol provides a primary method using DMSO, which is often the solvent of choice for creating stock solutions for biological screening.
I. Materials and Equipment
-
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
II. Safety Precautions
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[11]
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work. While a specific SDS for this exact compound is not widely available, general precautions for related triazine and thione compounds should be followed.[11]
III. Step-by-Step Dissolution Workflow
-
Preparation:
-
Bring the vial of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid and the solvent (DMSO) to room temperature.
-
Tare a sterile, dry microcentrifuge tube or amber vial on the analytical balance.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of the solid compound directly into the tared container. Record the exact mass.
-
Expert Insight: For initial tests, aim for a target concentration of 10-50 mM. This provides a concentrated stock that can be easily diluted for working solutions.
-
-
Solvent Addition:
-
Calculate the volume of DMSO required to achieve the target concentration.
-
Add approximately 80% of the calculated solvent volume to the container with the solid compound.
-
Causality Explanation: Adding a portion of the solvent first allows for more efficient mixing and prevents the solid from clumping at the bottom of the container.
-
-
Solubilization:
-
Tightly cap the container.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any remaining solid particles.
-
If solids persist, continue vortexing for another 2-3 minutes.
-
Troubleshooting: If the compound does not fully dissolve, gentle heating (30-40°C) in a water bath can be applied for 5-10 minutes, followed by vortexing.[14] Avoid excessive heat, as thione compounds can be thermally sensitive.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the remaining 20% of the DMSO to reach the final calculated volume.
-
Vortex briefly to ensure homogeneity.
-
-
Storage of Stock Solution:
-
Store the resulting stock solution in a tightly sealed amber vial at -20°C or -80°C for long-term storage.
-
Trustworthiness: Thione-containing compounds can be sensitive to light and oxidation.[14] Using amber vials and storing frozen minimizes degradation. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
-
IV. Visualizing the Dissolution Workflow
Caption: Figure 1: Step-by-step workflow for dissolving the compound.
Validation and Quality Control
To ensure the integrity of the prepared solution, especially for sensitive assays, validation is crucial.
Table 2: Methods for Solution Validation
| Method | Procedure | Acceptance Criteria | Purpose |
| Visual Inspection | Observe the solution against a bright background. | A clear, particle-free liquid with no visible precipitate. | Basic check for complete dissolution. |
| pH Measurement (for aqueous solutions) | Use a calibrated pH meter to measure the pH of the final working solution. | pH should be stable and within the desired range for the experiment. | The ionization state can affect compound activity and stability. |
| UV-Vis Spectroscopy | Scan the solution across a relevant UV-Vis range (e.g., 200-400 nm) to obtain an absorbance spectrum. | A consistent spectral profile and adherence to the Beer-Lambert law upon dilution. | Confirms solubility and can be used to monitor for degradation over time (appearance of new peaks). |
| HPLC Analysis | Inject a sample onto a suitable HPLC system (e.g., C18 column) and analyze the chromatogram. | A single major peak corresponding to the compound's retention time, with purity >95%. | Provides a quantitative measure of purity and detects any degradation products or impurities. |
Stability Considerations and Troubleshooting
The thione and triazinane moieties can be susceptible to degradation.
-
pH Sensitivity: In strongly acidic or basic conditions, the triazinane ring may be susceptible to hydrolysis. It is recommended to prepare aqueous working solutions fresh from a DMSO stock and use them promptly.
-
Oxidative Stability: Thiones can be oxidized to their corresponding sulfoxides or disulfides, especially in the presence of reactive oxygen species or upon prolonged exposure to air.[7][8] Storing stock solutions under an inert atmosphere (e.g., argon) can be considered for highly sensitive applications.
-
Light Sensitivity: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.[14]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Compound precipitates upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration in the aqueous medium.- Increase the percentage of DMSO in the final working solution (note: check assay tolerance for DMSO).- Adjust the pH of the buffer to ionize the carboxylic acid (pH > 7), which may increase solubility. |
| Solution color changes or a new peak appears in HPLC over time. | Chemical degradation of the compound. | - Prepare fresh solutions before each experiment.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.- Confirm the stability of the compound in the chosen solvent and buffer system over the time course of the experiment. |
| Inconsistent experimental results. | Incomplete initial dissolution or precipitation during the experiment. | - Re-validate the dissolution of the stock solution.- Filter the final working solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. By starting with a high-concentration stock in DMSO and following the outlined steps for solubilization, storage, and validation, researchers can prepare reliable solutions for a wide range of experimental applications. Understanding the chemical nature of the compound is key to anticipating and mitigating potential challenges related to solubility and stability, thereby ensuring the integrity and reproducibility of experimental outcomes.
References
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis/Dissertation). University of California, Berkeley. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Retrieved from [Link]
-
Bojarska, E., et al. (1998). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
-
Brahmeshwari, G., et al. (2019). Synthesis and Antioxidant activity of New Thioxo Triazinane 2-One Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of thione ligands used and their resonance assignment. Retrieved from [Link]
-
PubChem. (2025, September 15). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Retrieved from [Link]
-
Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Retrieved from [Link]
-
MOLBASE. (n.d.). 4-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Salahi, R., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Retrieved from [Link]
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High-throughput screening of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid analogs
Application Note & Protocol
High-Throughput Screening of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid Analogs for Novel Cytotoxic Agents
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a focused library of 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoic acid analogs. The primary objective is to identify novel compounds with cytotoxic activity against a human cancer cell line, a critical first step in the discovery of new chemotherapeutic agents. We detail a robust, cell-based assay using luminescence to measure cell viability, optimized for a 384-well plate format. The protocol encompasses the entire HTS workflow, from initial assay development and validation using the Z'-factor metric to primary screening, data analysis, and a multi-step hit confirmation cascade.[4][5] This guide is designed for researchers, scientists, and drug development professionals seeking to implement an effective HTS campaign for novel small-molecule discovery.
Introduction: The Rationale for Screening Triazine Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify those that modulate a specific biological pathway or phenotype.[6][7][8] The process leverages automation, miniaturization, and sensitive detection methods to accelerate the identification of "hits"—compounds with desired activity that serve as starting points for lead optimization.[9][10]
The selection of the 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoic acid scaffold for this screening campaign is based on the established therapeutic potential of related triazine derivatives.[2] However, the specific biological targets and full pharmacological profile of this particular analog series remain uncharacterized. Therefore, a cell-based phenotypic screen is the logical starting point.
Causality Behind Experimental Choice: Instead of a target-based biochemical assay, we have selected a cell-based cytotoxicity assay. The rationale is threefold:
-
Physiological Relevance: Cell-based assays provide a more biologically relevant context, assessing the compound's effects within a living system.[11][12][13] This approach simultaneously evaluates compound permeability, metabolic stability, and potential off-target effects.
-
Target Agnosticism: For a compound class with unknown mechanisms, a phenotypic screen can uncover novel activities without preconceived notions about the molecular target.
-
Efficiency: It immediately filters out compounds that are unable to cross the cellular membrane to engage intracellular targets, eliminating a common failure point in later stages.[11]
This protocol will utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability, indicating potential cytotoxic or cytostatic effects of the test compounds.
HTS Workflow Overview
A successful HTS campaign is a systematic, multi-stage process designed to minimize false positives and negatives while maximizing efficiency. The workflow described herein is a self-validating system, with quality control checkpoints integrated at each critical phase.
Caption: The five-phase high-throughput screening workflow.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| Human Cancer Cell Line (e.g., HeLa) | ATCC | CCL-2 | Select a robust, well-characterized cell line. |
| DMEM, High Glucose | Gibco | 11965092 | Basal media. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | For contamination control. |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | For cell dissociation. |
| CellTiter-Glo® Luminescent Assay | Promega | G7573 | For measuring cell viability. |
| 384-Well Solid White Plates | Corning | 3570 | Opaque walls to prevent well-to-well crosstalk. |
| Doxorubicin | Sigma-Aldrich | D1515 | Positive control for cytotoxicity. |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Vehicle for compound dissolution. |
| Triazine Analog Library | In-house/Vendor | N/A | Pre-dissolved in DMSO at 10 mM. |
Phase 1 & 2: Assay Development and Validation Protocol
Objective: To miniaturize the cell viability assay to a 384-well format and validate its robustness for HTS.[5][14]
Step-by-Step Protocol:
-
Cell Seeding Optimization:
-
Action: Seed HeLa cells in a 384-well white plate at varying densities (e.g., 500, 1000, 2000, 4000 cells/well) in a 40 µL volume of complete media.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Analysis: Add 40 µL of CellTiter-Glo® reagent, incubate for 10 minutes at room temperature, and measure luminescence on a plate reader.
-
Rationale: Identify a cell density that yields a robust signal well above background and is in the linear range of the assay.
-
-
DMSO Tolerance Test:
-
Action: Using the optimal cell density, add vehicle (DMSO) to final concentrations ranging from 0.1% to 2%.
-
Incubation: Incubate for 48 hours (a typical compound treatment time).
-
Analysis: Measure cell viability as described above.
-
Rationale: Determine the highest concentration of DMSO that does not significantly impact cell viability. This is critical as compounds are delivered in DMSO. A final concentration of ≤0.5% is generally acceptable.
-
-
Assay Validation (Z'-Factor Determination):
-
Plate Layout: Prepare a 384-well plate. Designate half the wells for the negative control and the other half for the positive control.
-
Negative Control: Seed cells and add DMSO vehicle to a final concentration of 0.5% (representing 100% viability).
-
Positive Control: Seed cells and add a known cytotoxic agent (e.g., Doxorubicin at a final concentration of 10 µM) that induces >90% cell death.
-
Incubation: Incubate for 48 hours.
-
Analysis: Add CellTiter-Glo® reagent and read luminescence.
-
Calculation: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[15][16] Z' = 1 - (3σp + 3σn) / |μn - μp|
-
Rationale: The Z'-factor is a statistical measure of assay quality, assessing the separation between the positive and negative control signals relative to the signal variability.[17][18] It provides confidence that the assay can reliably distinguish hits from noise.[19]
-
Z'-Factor Interpretation Table
| Z' Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS.[7][18][19] |
| 0 to 0.5 | Acceptable | May require optimization; screenable.[18] |
| < 0 | Unacceptable | Not suitable for HTS; requires significant redevelopment.[16][18] |
A consistent Z'-factor > 0.5 must be achieved before proceeding to the primary screen. [5]
Phase 3: Primary HTS Protocol
Objective: To screen the entire triazine analog library at a single concentration to identify initial "hits."
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, transfer 0.2 µL of each 10 mM library compound from the source plates to the corresponding wells of the 384-well assay plates. This is known as "pinning."
-
Control Plating: Dedicate specific columns on each plate for positive (Doxorubicin) and negative (DMSO) controls.
-
Cell Seeding: Using a multi-channel dispenser, add 40 µL of the optimized HeLa cell suspension (e.g., 1000 cells/well) to all wells. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate plates to room temperature for 30 minutes.
-
Add 40 µL of CellTiter-Glo® reagent to all wells using an automated dispenser.
-
Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader with a 0.25-1 second integration time.
-
Phase 4 & 5: Hit Confirmation and Validation Protocol
Objective: To confirm the activity of primary hits, eliminate false positives, and characterize the potency of validated compounds.[20]
Caption: A typical hit validation and triaging cascade.
Step-by-Step Protocol:
-
Data Analysis and Hit Selection:
-
Action: For each plate, calculate the Z-score for each compound well: Z-score = (value_compound - μ_neg_controls) / σ_neg_controls
-
Hit Criteria: Designate compounds with a Z-score < -3 as primary hits.
-
Rationale: The Z-score normalizes the data relative to the in-plate negative controls, allowing for robust hit identification across multiple plates and screening days.[6] A threshold of 3 standard deviations from the mean is a common and stringent starting point.
-
-
Hit Confirmation:
-
Action: "Cherry-pick" the primary hits from the source plates. Re-test these compounds in the primary assay in triplicate at the initial screening concentration (10 µM).
-
Rationale: This step is crucial to eliminate random errors and technical artifacts from the primary screen.[21]
-
-
Dose-Response and IC50 Determination:
-
Action: For all confirmed hits, perform an 8-point dose-response curve (e.g., from 100 µM down to 0.045 µM via 3-fold serial dilutions).
-
Analysis: Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
-
Rationale: The IC50 value provides a quantitative measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies.
-
Representative Data
Table 1: Hypothetical Primary HTS Data (Single Plate)
| Well | Compound ID | Luminescence (RLU) | % Inhibition | Z-Score | Hit? (Z < -3) |
| P1-P24 | Neg. Control | 150,000 (avg) | 0% | N/A | No |
| O1-O24 | Pos. Control | 5,000 (avg) | 96.7% | N/A | Yes |
| A1 | TZN-001 | 145,230 | 3.2% | -0.32 | No |
| A2 | TZN-002 | 25,500 | 82.9% | -8.30 | Yes |
| A3 | TZN-003 | 151,000 | -0.7% | 0.07 | No |
| A4 | TZN-004 | 78,900 | 47.4% | -4.74 | Yes |
| (Note: Plate controls: μ_neg = 150,000; σ_neg = 15,000. % Inhibition calculated relative to plate controls.) |
Table 2: Hit Confirmation and Potency Data
| Compound ID | Confirmed Hit? | IC50 (µM) | Notes |
| TZN-002 | Yes | 1.2 | Potent hit, high priority for follow-up. |
| TZN-004 | Yes | 8.7 | Moderate potency. |
| TZN-115 | No | > 100 | False positive from primary screen. |
| TZN-241 | Yes | 0.45 | Most potent hit identified. |
Conclusion
This application note provides a validated, end-to-end framework for the high-throughput screening of 4-(4-thioxo-1,3,5-triazinan-1-yl)butanoic acid analogs to identify novel cytotoxic agents. By adhering to a rigorous, multi-phase process that includes robust assay validation, automated primary screening, and a stringent hit confirmation cascade, researchers can confidently identify and prioritize promising chemical matter for further drug development. The integration of quality control metrics like the Z'-factor and Z-score ensures data integrity and minimizes the costly pursuit of false-positive hits. This protocol serves as a reliable foundation for discovering the therapeutic potential hidden within novel chemical libraries.
References
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- Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery. MilliporeSigma.
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- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
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- NIH. (n.d.). The Principles and Applications of High-Throughput Sequencing Technologies. National Institutes of Health.
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-
Santa Cruz Biotechnology. (n.d.). 4-(4-Thioxo-[7][22][23]triazinan-1-yl)butyric acid. SCBT. Available at:
- Taha, M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate.
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Application Notes and Protocols for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid: A Novel Chemical Probe Candidate
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Role of Chemical Probes in Modern Research
In the intricate landscape of cellular biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes.[1][2] These small molecules allow for the precise interrogation of protein function and interactions within a native cellular environment, offering a level of temporal and spatial control that is often unachievable with genetic methods alone.[1][3] The s-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] This makes the triazine framework an attractive starting point for the development of novel chemical probes.
This document provides a comprehensive guide to the potential applications and experimental protocols for a novel triazine derivative, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid . While this specific molecule is not yet extensively characterized in the literature, its unique structural features suggest its potential as a versatile chemical probe. We will explore its hypothetical use in target identification and validation, and provide detailed protocols for its application in common chemical biology workflows.
Structural Analysis and Hypothetical Mechanism of Action
The chemical structure of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid presents several key features that inform its potential as a chemical probe:
-
1,3,5-Triazine Core: This nitrogen-containing heterocycle is a common pharmacophore found in numerous approved drugs, suggesting favorable pharmacokinetic properties and the potential for specific interactions with biological targets.[7]
-
Thioxo Group (C=S): The presence of a thione moiety introduces a potential "soft" electrophilic center. This could enable covalent interactions with nucleophilic residues (such as cysteine) on a target protein, making it a candidate for a covalent probe.
-
Butanoic Acid Side Chain: The carboxylic acid provides a handle for further chemical modification. This is crucial for the synthesis of derivative probes, such as those appended with reporter tags (e.g., biotin for affinity purification, or a fluorophore for imaging studies).
Based on these features, we hypothesize that 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid could function as a covalent ligand that targets specific protein-protein interactions or enzyme active sites. The following protocols are designed to explore this hypothesis and characterize its biological activity.
Section 1: Synthesis of an Affinity-Based Probe Derivative
To identify the cellular targets of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a biotinylated derivative can be synthesized for use in pull-down assays. The butanoic acid side chain provides a convenient point of attachment for a biotin moiety via a flexible linker.
Protocol 1.1: Synthesis of a Biotinylated Derivative
This protocol outlines the synthesis of a biotinylated version of the probe via standard amide coupling chemistry.
Materials:
-
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
-
Biotin-PEG4-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester. Monitor by TLC.
-
-
Amide Coupling with Biotin-Linker:
-
In a separate flask, dissolve 1 equivalent of Biotin-PEG4-amine in anhydrous DMF.
-
Slowly add the activated NHS-ester solution from step 1 to the biotin-linker solution.
-
Stir the reaction overnight at room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the final biotinylated probe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.
-
Section 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
With the biotinylated probe in hand, the next step is to identify its cellular binding partners. This can be achieved through a pull-down experiment followed by mass spectrometry-based proteomic analysis.[8]
Protocol 2.1: Pull-Down Assay and Mass Spectrometry
Materials:
-
Biotinylated probe (from Protocol 1.1)
-
Control compound (e.g., 4-(4-Oxo-1,3,5-triazinan-1-yl)butanoic acid, if available, or a structurally similar but inactive analog)
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to triazine derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting equipment
-
Mass spectrometry facility for proteomic analysis
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the biotinylated probe or a vehicle control for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the clarified lysate with streptavidin-coated magnetic beads to capture biotinylated probe-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest or perform in-gel digestion of the entire lane.
-
Analyze the digested peptides by LC-MS/MS to identify the proteins.
-
Data Analysis and Interpretation:
-
Compare the list of proteins identified in the probe-treated sample to the control sample.
-
Prioritize proteins that are significantly enriched in the probe-treated sample.
-
Bioinformatic analysis can be used to identify potential pathways and protein networks that are targeted by the probe.
Section 3: Target Validation and Mechanistic Studies
Once a list of potential target proteins is generated, further experiments are required to validate these interactions and elucidate the mechanism of action of the probe.
Protocol 3.1: In Vitro Binding Assay (Fluorescence Polarization)
Fluorescence Polarization (FP) is a powerful technique to quantify the binding affinity between a small molecule and a protein in solution.[9] This requires a fluorescently labeled version of the probe.
Materials:
-
Fluorescently labeled probe (synthesized similarly to the biotinylated probe, but using a fluorescent dye with an amine handle)
-
Purified recombinant target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the purified target protein in the assay buffer.
-
Add a fixed, low concentration of the fluorescently labeled probe to each well.
-
Incubate the plate at room temperature for a set time to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization in each well.
-
Plot the change in polarization as a function of protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 3.2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Unlabeled 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
-
Cell line expressing the target protein
-
PBS and lysis buffer
-
PCR tubes and a thermal cycler
-
Western blotting reagents and an antibody against the target protein
Procedure:
-
Treatment and Heating:
-
Treat intact cells with the probe or a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat to a range of temperatures using a thermal cycler.
-
-
Lysis and Protein Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the probe-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
-
Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for the identification and validation of cellular targets of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Hypothetical Covalent Inhibition Mechanism
Caption: Hypothetical mechanism of covalent inhibition of a target protein by the thioxo group of the probe.
Quantitative Data Summary
| Assay | Key Parameter | Typical Range/Value | Purpose |
| Pull-Down Assay | Probe Concentration | 1-10 µM | To achieve sufficient target occupancy in cells |
| Lysis Buffer | RIPA or similar with protease/phosphatase inhibitors | To solubilize proteins while preserving interactions | |
| FP Binding Assay | Fluorescent Probe | 1-10 nM | To ensure a good signal-to-noise ratio |
| Protein Concentration | 0.1 nM - 10 µM (serial dilution) | To determine the full binding curve and Kd | |
| CETSA | Probe Concentration | 1-50 µM | To observe a significant thermal shift |
| Temperature Range | 40 - 70 °C | To generate a complete protein melting curve |
Conclusion
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid represents a promising, yet underexplored, scaffold for the development of a chemical probe. Its unique structural motifs suggest a potential for covalent target engagement, and the butanoic acid handle allows for straightforward chemical modification to create tools for target identification and validation. The protocols outlined in this document provide a roadmap for researchers to systematically characterize the biological activity of this and similar novel compounds, ultimately enabling the discovery of new biological insights and therapeutic targets.
References
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- Chemical and Biological Strategies for Profiling Protein-Protein Interactions in Living Cells.Wiley Online Library.
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- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). Springer.
- Probing Protein-Protein Interactions: Revolutionary Chemical Biology Techniques for Revealing Molecular Insights. (2023). Hilaris Publisher.
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.MDPI.
- Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. (2025). PubMed.
- 1,2,4-triazine derivatives: Synthesis and biological applications.International Journal of Pharma Sciences and Research.
- How to Analyze Protein-Protein Interaction: Top Lab Techniques.
- Antitumor Activity of s-Triazine Derivatives: A System
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Application Notes and Protocols: Derivatization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid for Biological Studies
Abstract
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide provides a comprehensive framework for the chemical derivatization of a specific triazine-based building block, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. We present detailed protocols for modifying its two key functional handles—the terminal carboxylic acid and the thione group—to generate diverse chemical libraries for biological screening. Furthermore, this document includes established protocols for evaluating the biological activity of these novel derivatives, focusing on cytotoxicity and enzyme inhibition assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this versatile scaffold.
Introduction: The Strategic Value of the 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid Scaffold
The discovery of novel therapeutic agents frequently relies on the exploration of molecular scaffolds that offer both inherent biological relevance and synthetic tractability. The 1,3,5-triazine ring system is one such scaffold, forming the core of numerous bioactive compounds.[3][4] The title compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid[5], presents a particularly attractive starting point for library synthesis due to its distinct and orthogonally reactive functional groups.
The rationale for derivatizing this molecule is multifaceted:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold allows for the elucidation of key structural features required for a desired biological effect.
-
Optimization of Physicochemical Properties: Derivatization can improve critical drug-like properties such as solubility, metabolic stability, and cell permeability.[6]
-
Development of Molecular Probes: The butanoic acid linker provides a convenient attachment point for fluorescent tags, biotin, or other moieties to study molecular interactions and mechanisms of action.
This guide will detail robust synthetic strategies and subsequent biological evaluation workflows designed to accelerate the discovery process.
Chemical Landscape and Key Reactive Sites
The synthetic utility of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid stems from its two primary reactive centers: the carboxylic acid and the thione (thiourea) moiety. These sites allow for a variety of chemical transformations to be performed, generating a diverse library of analogs.
Caption: Key reactive sites for derivatization on the core scaffold.
Derivatization Strategies and Synthetic Protocols
Modification at the Carboxylic Acid Terminus: Building Amide and Ester Libraries
The terminal carboxylic acid is an ideal handle for introducing a wide array of substituents via amide or ester bond formation. Amidation is one of the most frequently used reactions in drug discovery, allowing for the exploration of diverse chemical space by coupling the acid with a vast library of commercially available amines.[7][8]
This protocol describes a robust and widely used method for forming an amide bond between the title compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[8][9]
Workflow for Amide Synthesis
Caption: General workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture.
-
Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Scientist's Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[9]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acidic wash removes unreacted amine and EDC byproducts. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]
Table 1: Representative Data for Amide Coupling Reactions
| Entry | Amine Component | Solvent | Yield (%) | Purity (LC-MS) |
|---|---|---|---|---|
| 1 | Benzylamine | DMF | 85 | >98% |
| 2 | Morpholine | DCM | 78 | >99% |
| 3 | Aniline | DMF | 65 | >97% |
(Note: Data is illustrative)
Esterification can be used to generate prodrugs that may improve bioavailability, as the ester can be hydrolyzed in vivo to release the active carboxylic acid. The Fischer esterification is a classic acid-catalyzed method.[12]
Step-by-Step Methodology:
-
Setup: Dissolve 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-16 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water byproduct.[12]
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1. Confirm the structure by NMR and MS.
Modification at the Thione Moiety
The thione group offers unique opportunities for derivatization, primarily through S-alkylation or complete bioisosteric replacement.
The thiourea moiety exists in tautomeric equilibrium with its thiol form, which can be readily alkylated to form an S-alkyl isothiourea derivative. This modification significantly alters the electronic properties and hydrogen-bonding capacity of the heterocycle.
Step-by-Step Methodology:
-
Base Treatment: Dissolve the starting material or a derivative from Protocol 1 or 2 (1.0 eq) in a suitable solvent like DMF or acetone.
-
Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq) and stir for 20-30 minutes at room temperature.
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and continue stirring at room temperature or with gentle heating (40-50 °C) for 2-6 hours.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash, dry, and purify the product via column chromatography.
While synthetically useful, the thiourea moiety can sometimes lead to poor solubility or metabolic instability.[6] In such cases, a bioisosteric replacement strategy is a powerful tool in medicinal chemistry. A bioisostere is a functional group with similar physical or chemical properties that produce broadly similar biological effects.[13][14] For the thione, a common replacement is the corresponding oxo-analogue (urea), which can often be synthesized from the same precursors by using urea instead of thiourea in the initial ring-forming reaction. This strategy can improve the compound's pharmacokinetic profile while potentially retaining its biological activity.[6]
Protocols for Biological Evaluation
Once a library of derivatives has been synthesized and characterized, the next critical step is to assess their biological activity. The following protocols provide standardized methods for initial screening.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is a foundational assay in anticancer drug screening.
Workflow for Cytotoxicity Screening
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic drug like Doxorubicin) wells.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[17]
Table 2: Illustrative Cytotoxicity Data (IC₅₀ Values)
| Compound ID | Target Cell Line | IC₅₀ (µM) after 72h |
|---|---|---|
| Parent Acid | MCF-7 (Breast) | > 100 |
| Amide-1 | MCF-7 (Breast) | 15.2 |
| Amide-2 | MCF-7 (Breast) | 8.7 |
| Amide-2 | A549 (Lung) | 22.5 |
(Note: Data is hypothetical and for illustrative purposes only)
Enzyme Inhibition Assay: A General Protocol
Many drugs exert their effects by inhibiting specific enzymes. This general protocol outlines the steps to determine if a synthesized compound can inhibit a target enzyme.[18][19]
Step-by-Step Methodology:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the inhibitor (test compound). Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme's specific substrate.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence). The method will be specific to the enzyme and substrate being used.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[20]
-
Conclusion
The 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid scaffold is a versatile and promising starting point for the development of novel bioactive molecules. The protocols detailed in this guide provide a robust framework for the systematic derivatization of its carboxylic acid and thione functionalities. By combining these synthetic strategies with the outlined biological evaluation methods, researchers can efficiently generate and screen compound libraries to identify new leads for drug discovery programs. The insights gained from such studies will be invaluable in advancing our understanding of the therapeutic potential of 1,3,5-triazine derivatives.
References
-
Di Mola, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]
-
Kim, K. H., et al. (2009). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kaur, R., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie. Available at: [Link]
-
Current Organic Synthesis (2023). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Fowler, C. J., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Methods of Biochemical Analysis. Available at: [Link]
-
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar. Available at: [Link]
-
McGill University (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. Available at: [Link]
-
Promega Corporation (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Available at: [Link]
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Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link]
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Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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J-STAGE (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE. Available at: [Link]
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Desai, K. R., et al. (2012). Synthesis of Urea and Thiourea derivatives of S-triazine as antibacterials. Semantic Scholar. Available at: [Link]
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Joshua, C. P., & Lissy, K. P. (1987). Interaction of dicyandiamides with thioureas : formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and amidinothioureas. ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Die Pharmazie. Available at: [Link]
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Yan, S., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
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Hassan, G. S., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]
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El-Gazzar, M. G., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Papatriantafyllopoulou, C., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules. Available at: [Link]
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Kunishima, M., et al. (2001). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. Available at: [Link]
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Almanza-Serrano, E. A., et al. (2021). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank. Available at: [Link]
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Application Notes and Protocols for the Pharmacokinetic Profiling of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Triazine Derivative
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a novel small molecule with a distinct triazine core, presents a compelling scaffold for therapeutic development. The journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. This document provides a comprehensive guide to elucidating the pharmacokinetic (PK) profile of this molecule, a critical step in drug discovery and development.[1][2] The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—dictate the onset, intensity, and duration of a drug's effect.[1][3] Early and robust ADME assessment is paramount for informed decision-making, enabling the selection of candidates with favorable pharmacokinetic profiles and mitigating the risk of late-stage attrition.[3][4]
These application notes are designed to provide both the strategic rationale and the detailed protocols for a tiered approach to the pharmacokinetic characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. We will explore a suite of in vitro assays that serve as the foundation of ADME screening, followed by a strategic approach to designing informative in vivo pharmacokinetic studies. The overarching goal is to construct a comprehensive PK/PD (pharmacokinetic/pharmacodynamic) model that can guide dose selection and predict clinical outcomes.[5][6]
Part 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization relies on a battery of in vitro assays to assess the fundamental ADME properties of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. These assays are designed for higher throughput and provide crucial data to guide medicinal chemistry efforts and to select compounds for more resource-intensive in vivo studies.[1][7]
Physicochemical Properties: The Building Blocks of Bioavailability
A drug's ability to be absorbed and distributed is fundamentally linked to its physicochemical characteristics.
Protocol: Aqueous Solubility Determination (Thermodynamic)
-
Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical determinant of oral absorption. Poor solubility can be a major hurdle for developing an orally bioavailable drug.
-
Methodology:
-
Prepare a stock solution of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubate the suspension at room temperature with agitation for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.
-
Protocol: Lipophilicity (LogD) Measurement
-
Rationale: The octanol-water distribution coefficient (LogD) at a physiological pH of 7.4 is a key indicator of a molecule's lipophilicity. This property influences its ability to cross biological membranes.
-
Methodology:
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer by LC-MS/MS.
-
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Absorption and Permeability: Crossing the Barrier
For oral administration, a drug must effectively permeate the intestinal epithelium.
Protocol: Caco-2 Permeability Assay
-
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a well-established in vitro model of the intestinal barrier.[1] This assay assesses both passive diffusion and the potential for active transport.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apply the test compound to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess efflux, apply the compound to the basolateral side and sample from the apical side.
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).
-
Metabolism: The Biotransformation Cascade
Metabolic stability is a critical determinant of a drug's half-life and potential for drug-drug interactions.
Protocol: Metabolic Stability in Liver Microsomes
-
Rationale: Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This assay provides an initial assessment of the compound's susceptibility to phase I metabolism.[7]
-
Methodology:
-
Incubate the test compound at a low concentration (typically 1 µM) with HLM in the presence of the cofactor NADPH.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration in each sample by LC-MS/MS.
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol: CYP450 Inhibition Assay
-
Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions. This assay evaluates the potential of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid to inhibit major CYP isoforms.[4][7]
-
Methodology:
-
Co-incubate the test compound at various concentrations with HLM and a probe substrate specific for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Initiate the reaction by adding NADPH.
-
After a defined incubation period, stop the reaction and measure the formation of the metabolite of the probe substrate.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.
-
Distribution: Finding its Place in the Body
Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Rationale: The extent of binding to plasma proteins, primarily albumin, influences the unbound fraction of a drug, which is the portion available to exert its pharmacological effect and be cleared.[7]
-
Methodology:
-
Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.
-
Add plasma spiked with the test compound to one chamber and buffer to the other.
-
Incubate the device until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.
-
Part 2: In Vivo Pharmacokinetic Characterization
Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a whole organism.[8][9]
Study Design and Execution
Animal Model Selection: Rodents, such as Sprague-Dawley rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and handling feasibility.[10]
Dosing and Administration:
-
Intravenous (IV) Administration: An IV bolus dose is crucial for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption variables.[9]
-
Oral (PO) Administration: Oral dosing is necessary to assess oral bioavailability (F), which is a key parameter for orally administered drugs.[9]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Rationale: This study aims to define the basic pharmacokinetic parameters of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid after both IV and PO administration.
-
Methodology:
-
Fast the animals overnight before dosing.
-
Administer the compound via IV injection (e.g., into the tail vein) to one group of rats and via oral gavage to another group.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Perform non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters.
-
Bioanalytical Method: A Cornerstone of Accuracy
A robust and validated bioanalytical method is critical for the accurate quantification of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in biological matrices.
Protocol: LC-MS/MS Method Development and Validation
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying small molecules in complex biological fluids.[11][12]
-
Methodology:
-
Sample Preparation: Develop a sample preparation method to extract the analyte from plasma and remove interfering substances. Techniques like protein precipitation or solid-phase extraction can be employed.[11]
-
Chromatographic Separation: Optimize the HPLC or UHPLC conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components.[12]
-
Mass Spectrometric Detection: Tune the mass spectrometer for optimal detection of the parent and a characteristic fragment ion of the analyte using multiple reaction monitoring (MRM).
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[13]
-
Data Presentation and Interpretation
A clear presentation of the pharmacokinetic data is essential for interpretation and decision-making.
Table 1: Summary of In Vitro ADME Properties of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
| Parameter | Assay | Result | Interpretation |
| Solubility | Thermodynamic Solubility | (e.g., >100 µg/mL) | (e.g., High solubility, not a limiting factor for absorption) |
| Lipophilicity | LogD at pH 7.4 | (e.g., 2.1) | (e.g., Moderate lipophilicity, favorable for membrane permeation) |
| Permeability | Caco-2 Papp (A-B) | (e.g., 15 x 10⁻⁶ cm/s) | (e.g., High permeability) |
| Caco-2 Efflux Ratio | (e.g., 1.2) | (e.g., Not a significant substrate for efflux transporters) | |
| Metabolism | HLM Stability (t½) | (e.g., >60 min) | (e.g., High metabolic stability, low clearance expected) |
| CYP Inhibition (IC50) | (e.g., >10 µM for all isoforms) | (e.g., Low potential for CYP-mediated drug interactions) | |
| Distribution | Plasma Protein Binding | (e.g., 95% bound) | (e.g., High binding, low unbound fraction) |
Table 2: Key Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (e.g., 1 mg/kg) | PO Administration (e.g., 10 mg/kg) |
| Cmax (ng/mL) | (e.g., 1500) | (e.g., 800) |
| Tmax (h) | N/A | (e.g., 1.0) |
| AUC₀-∞ (ng·h/mL) | (e.g., 3000) | (e.g., 6000) |
| t½ (h) | (e.g., 4.5) | (e.g., 4.8) |
| CL (mL/min/kg) | (e.g., 5.5) | N/A |
| Vdss (L/kg) | (e.g., 1.8) | N/A |
| F (%) | N/A | (e.g., 40) |
Visualizing the Workflow
Diagrams can effectively illustrate the experimental processes and logical connections.
Caption: Tiered approach to pharmacokinetic profiling.
Caption: The interconnected processes of ADME.
Conclusion: Synthesizing a Comprehensive Profile
The protocols and strategies outlined in this document provide a robust framework for the comprehensive pharmacokinetic profiling of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. By systematically evaluating its physicochemical properties, permeability, metabolic stability, and in vivo disposition, researchers can build a detailed understanding of its ADME characteristics. This knowledge is indispensable for guiding lead optimization, enabling rational dose predictions for further preclinical and clinical studies, and ultimately, increasing the probability of developing a safe and effective therapeutic agent.[4][5]
References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Amore, P. (2016). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. In Pharmacokinetics and Pharmacodynamics in Drug Discovery and Development (pp. 1-20). ResearchGate. Retrieved from [Link]
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Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical Sciences, 101(9), 3059-3070. Retrieved from [Link]
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Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Wang, J., & An, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 329-341. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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Muhammad, M., Shah, J., Jan, M. R., Ara, B., Khan, M. M., & Jan, A. (2016). Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices. Analytical Sciences, 32(3), 313-316. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
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Muhammad, M., Shah, J., Jan, M. R., Ara, B., Khan, M. M., & Jan, A. (2016). Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices. Analytical Sciences, 32(3), 313–316. Retrieved from [Link]
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Ward, K. W., & Smith, B. R. (2012). Integrating preclinical data into early clinical development. Journal of Pharmacy and Pharmacology, 64(9), 1269-1283. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2). Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. Retrieved from [Link]
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Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. Retrieved from [Link]
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Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Journal of Medicinal Chemistry, 54(10), 3445-3454. Retrieved from [Link]
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Creech, J. R., et al. (1994). Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey. Drug Metabolism and Disposition, 22(1), 154-160. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related compounds. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Introduction to the Synthesis
The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is typically achieved through a cyclocondensation reaction. A common and effective method is the Mannich-type reaction involving 4-aminobutanoic acid, formaldehyde, and thiourea. This one-pot synthesis, while conceptually straightforward, is sensitive to various experimental parameters that can significantly impact the yield and purity of the final product. Understanding the underlying mechanism and potential pitfalls is crucial for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid?
A1: The synthesis proceeds via a Mannich-type reaction. Initially, formaldehyde reacts with 4-aminobutanoic acid and thiourea to form reactive iminium intermediates. These intermediates then undergo intermolecular cyclization to form the 1,3,5-triazinane ring structure. The thioxo group is incorporated from the thiourea starting material.
Q2: What are the critical parameters that influence the reaction yield?
A2: The key parameters to control are:
-
Stoichiometry of reactants: The molar ratio of 4-aminobutanoic acid, formaldehyde, and thiourea is crucial.
-
Reaction temperature: Temperature affects the rate of both the desired reaction and potential side reactions.
-
pH of the reaction medium: The pH influences the reactivity of the amine and the stability of the intermediates.
-
Purity of reagents: Impurities in the starting materials can lead to the formation of byproducts and lower yields.
-
Solvent selection: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics.
Q3: What are the most common impurities or byproducts in this synthesis?
A3: Common impurities include unreacted starting materials, polymeric byproducts from the self-condensation of formaldehyde (paraformaldehyde), and incompletely cyclized intermediates. Depending on the reaction conditions, side reactions involving the carboxylic acid group may also occur.
Q4: How can I confirm the identity and purity of the synthesized 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify functional groups, such as the C=S (thioxo) and C=O (carboxyl) groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the formation of the desired product. 2. Low Quality Reagents: Degradation of formaldehyde or impurities in other starting materials. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Incorrect pH: The pH of the reaction mixture is critical for the formation of the necessary intermediates. | 1. Optimize Stoichiometry: Systematically vary the molar ratios of the reactants to find the optimal conditions. A good starting point is a 1:2:1 molar ratio of 4-aminobutanoic acid:formaldehyde:thiourea. 2. Use High-Purity Reagents: Use freshly opened or properly stored reagents. For formaldehyde, it is often preferable to use a fresh aqueous solution or to depolymerize paraformaldehyde immediately before use. 3. Control Temperature: Monitor and control the reaction temperature closely. Start with room temperature and then explore gentle heating (e.g., 40-60 °C) if the reaction is slow. 4. Adjust and Buffer pH: The optimal pH is typically in the range of 7-9. Use a suitable buffer to maintain the pH throughout the reaction. |
| Formation of a Sticky or Oily Product | 1. Presence of Polymeric Byproducts: Self-polymerization of formaldehyde is a common side reaction. 2. Incomplete Reaction: The presence of unreacted starting materials and intermediates can result in a non-crystalline product. 3. Excess Water: If the product is water-soluble, excess water from the reaction medium can prevent precipitation. | 1. Control Formaldehyde Addition: Add the formaldehyde solution slowly to the reaction mixture to minimize its self-polymerization. 2. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to ensure complete conversion. Monitor the reaction progress using TLC or LC-MS. 3. Optimize Product Isolation: After the reaction is complete, try different work-up procedures. This may include extraction with a suitable organic solvent, followed by evaporation, or precipitation by adding a non-solvent. |
| Difficulty in Product Purification | 1. Co-precipitation of Impurities: Byproducts may precipitate along with the desired product. 2. Similar Solubility Profiles: The product and impurities may have similar solubilities in common solvents, making recrystallization challenging. | 1. Optimize Crystallization Conditions: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often yield better results. 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the polarity of the product and impurities. |
Experimental Protocols
Optimized Synthesis Protocol for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Materials:
-
4-Aminobutanoic acid (GABA)
-
Formaldehyde (37% aqueous solution)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid (1.0 eq.) and thiourea (1.0 eq.) in deionized water.
-
Adjust the pH of the solution to approximately 8.0 using a dilute NaOH solution.
-
-
Addition of Formaldehyde:
-
While stirring vigorously, slowly add formaldehyde (2.0 eq., 37% aqueous solution) to the reaction mixture at room temperature.
-
Monitor the temperature of the reaction mixture; if it begins to rise significantly, cool the flask in an ice bath.
-
-
Reaction:
-
After the addition of formaldehyde is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Once the reaction is complete, slowly acidify the reaction mixture to a pH of approximately 4-5 with dilute HCl. This should induce the precipitation of the product.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
Caption: Troubleshooting workflow for low product yield.
References
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
Technical Support Center: Chromatographic Purification of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Welcome to the technical support guide for the purification of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are tasked with isolating this compound. The unique structural features of this molecule—namely its polar heterocyclic core, thione group, and acidic carboxylic acid tail—present specific challenges for standard chromatographic methods. This guide provides in-depth, field-proven protocols and troubleshooting advice to navigate these complexities effectively.
Understanding the Purification Challenge
The primary difficulty in purifying 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid arises from its dual chemical nature. It is both highly polar and acidic.
-
High Polarity: The combination of the triazinane ring, the thioxo group (C=S), and the carboxylic acid makes the molecule exceptionally polar. In standard normal-phase chromatography (e.g., silica gel with hexane/ethyl acetate), the compound will likely exhibit very strong retention, often remaining at the baseline (Rf = 0) even with highly polar mobile phases.[1][2]
-
Acidity and Peak Tailing: The carboxylic acid functional group can engage in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of silica gel.[3] This interaction can lead to a mix of protonated and deprotonated forms of the analyte on the column, resulting in significant peak tailing, streaking, and often, poor separation and low recovery.[3]
-
Potential for Tautomerization: The thione group exists in equilibrium with its thiol tautomer (C=S ⇄ C-SH).[4] While often a rapid equilibrium, different chromatographic conditions could potentially favor one form, leading to peak broadening or the appearance of multiple spots on a TLC plate.
Our recommended strategy focuses on modifying the stationary and mobile phases to suppress these undesirable interactions and achieve a clean, efficient separation.
Recommended Purification Protocol: Modified Normal-Phase Flash Chromatography
This protocol is designed to mitigate the issues of strong adsorption and peak tailing by maintaining the analyte in a single, fully protonated state throughout the purification process.
Step 1: Thin-Layer Chromatography (TLC) Method Development
The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25 - 0.35 for the desired compound.
-
Prepare the Acidified Mobile Phase: Start with a polar solvent system such as 5-10% Methanol in Dichloromethane (DCM). To this mixture, add 0.5-1% acetic acid by volume. The acetic acid is critical as it protonates the silica surface and ensures your compound remains in its neutral, carboxylic acid form, preventing streaking.[3]
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol, DMSO). Spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a chamber saturated with the vapor of your chosen mobile phase.
-
Optimization:
-
If Rf is too low (<0.2): Increase the concentration of methanol gradually (e.g., from 10% to 15% MeOH in DCM, always with 1% acetic acid).
-
If Rf is too high (>0.5): Decrease the concentration of methanol.
-
If streaking persists: Ensure acetic acid is present. In some cases, formic acid can be used as a substitute.[3]
-
Step 2: Column Preparation and Sample Loading
-
Column Packing: Select an appropriately sized silica gel column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight). Pack the column using the initial, less polar mobile phase determined from your TLC analysis (e.g., 5% MeOH/DCM + 1% Acetic Acid). Ensure the column is packed uniformly to avoid channeling.[5]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a strong solvent (like methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently layer this powder on top of the packed column bed. This technique, known as dry loading, often results in sharper bands and better separation for polar compounds that might precipitate if loaded in a weak solvent.[5]
-
Step 3: Elution and Fraction Collection
-
Gradient Elution: Begin eluting the column with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase as the column runs. For example, you might start with 5% MeOH/DCM and slowly increase to 15% MeOH/DCM (always maintaining the 1% acetic acid). A stepwise or linear gradient can be used depending on the separation difficulty.
-
Fraction Collection: Collect eluent in a series of numbered fractions. The size of the fractions should be appropriate for the column volume.
Step 4: Analysis and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC using the same optimized solvent system. Spot multiple fractions per plate to identify which ones contain your pure compound.
-
Pooling and Evaporation: Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. Co-evaporation with a solvent like toluene may be necessary to azeotropically remove residual acetic acid.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove any remaining solvent traces.
Purification Workflow Diagram
Caption: Workflow for modified normal-phase purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline on TLC (Rf=0). | 1. Insufficient Mobile Phase Polarity: The eluent is not strong enough to displace the highly polar compound from the silica.[1] 2. Strong Acidic Interaction: The carboxylic acid is strongly bound to the silica gel. | 1. Increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. Try increments of 5% (e.g., 10% -> 15% -> 20% MeOH in DCM). 2. Ensure you have added 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation of your compound.[3] |
| Severe streaking or tailing of the spot on TLC/column. | 1. Interaction with Acidic Silica: This is the most common cause for carboxylic acids.[3] 2. Column Overload: Too much sample was loaded for the column size. 3. Inappropriate Loading Solvent: The sample was loaded in a solvent that is too strong, causing it to spread before chromatography begins. | 1. Add a volatile acid (0.5-1% acetic or formic acid) to your eluting solvent system. This is crucial for protonating both the analyte and the silica surface.[3] 2. Reduce the amount of crude material. A general guideline is a silica-to-sample ratio of at least 40:1. 3. Use the recommended dry loading technique. If wet-loading, dissolve the sample in the absolute minimum amount of the mobile phase. |
| Low or no recovery of the compound from the column. | 1. Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel and has decomposed.[1] 2. Compound is extremely polar: It may still be on the column. | 1. Test stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely. Consider an alternative stationary phase like alumina or reverse-phase silica.[1] 2. Flush the column with a very strong solvent system (e.g., 25% MeOH/DCM with 2% acetic acid) to see if the compound elutes. |
| The purified product is a sticky gum or oil, not a solid. | 1. Residual Solvent: Traces of high-boiling point solvents (like DMSO or DMF from the reaction) or the acetic acid from the mobile phase may remain. 2. Persistent Impurities: The compound may still be impure, and the impurity is preventing crystallization. | 1. Co-evaporate the product multiple times with a solvent like toluene or chloroform to azeotropically remove acetic acid. Dry extensively under high vacuum. 2. Re-purify a small sample using a slightly different solvent gradient. Alternatively, attempt crystallization or precipitation from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase chromatography for this compound? A1: Yes, reverse-phase (e.g., C18 silica) is an excellent alternative, especially if silica gel instability is suspected. The compound, being polar, will elute early. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by suppressing carboxylate formation.
Q2: What is the purpose of the thione (C=S) group in the context of purification? A2: The thione group is a polar functional group that contributes to the overall high polarity of the molecule. It can also act as a hydrogen bond acceptor. Its presence reinforces the need for a highly polar mobile phase to achieve elution in normal-phase chromatography.
Q3: My compound is part of a larger library. Are there any high-throughput purification options? A3: Yes, for library purification, semi-preparative HPLC is a highly effective method. Both normal-phase (with modified solvents) and reverse-phase methods can be scaled to a semi-preparative system to allow for the automated purification of multiple samples.
Q4: How do I confirm the purity and identity of my final product? A4: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. Identity is confirmed by comparing the NMR (¹H and ¹³C) and Mass Spectrometry (MS) data of the purified material with the expected values for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
References
- Benchchem.
- Benchchem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- University of Rochester, Department of Chemistry.
- Abdel-Rahman, R. & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
- Waters Blog. (2025).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Hanuš, J. et al. Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
Sources
Overcoming solubility issues of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in vitro
Introduction
This guide provides in-depth technical support for researchers encountering solubility challenges with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. Analysis of its structure—a carboxylic acid appended to a heterocyclic thione—suggests that its aqueous solubility is likely low and highly dependent on pH. Approximately 40% of currently marketed compounds and the majority of drug candidates are poorly water-soluble, making the strategies discussed here broadly applicable.[1][2] This document outlines systematic, first-principle-based approaches to effectively solubilize this compound for in vitro studies, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that affect its solubility?
A: The compound has two key features governing its solubility:
-
Butanoic Acid Moiety: This carboxylic acid group (-COOH) is a weak acid. At acidic or neutral pH, it is protonated and largely non-polar, contributing to low aqueous solubility.[3][4] At alkaline pH, it deprotonates to a carboxylate salt (-COO⁻), which is significantly more polar and water-soluble.[3][4]
-
Thioxo-1,3,5-triazinane Core: This heterocyclic ring system is largely non-polar and contributes to the compound's overall hydrophobicity, further reducing its solubility in aqueous media.[5][6][7]
Q2: I tried dissolving the compound directly in PBS (pH 7.4) and it won't go into solution. Why?
A: At pH 7.4, the butanoic acid group is only partially deprotonated, meaning a significant portion of the molecules remain in their less soluble, neutral form. The hydrophobic triazinane core dominates, preventing dissolution in the polar buffer. This is a common challenge for acidic compounds.[4][8]
Q3: What is the first and best approach to try for solubilization?
A: The recommended first approach is pH-dependent solubilization . This involves preparing a concentrated stock solution by dissolving the compound in a dilute basic solution (like 0.1 N NaOH) to form the highly soluble sodium salt, and then carefully diluting this stock into your final aqueous experimental medium.[9][10]
Q4: My compound dissolves in an organic solvent like DMSO but precipitates when I dilute it into my cell culture media. What is happening?
A: This is a common issue known as "crashing out." Your high-concentration stock in 100% DMSO keeps the compound solubilized. However, when you dilute this into an aqueous medium, the percentage of DMSO drops dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate.[11] To resolve this, ensure your final DMSO concentration is as low as possible and that the compound's final concentration does not exceed its aqueous solubility limit.
Troubleshooting Guide: Step-by-Step Protocols
Problem 1: Compound is insoluble in neutral aqueous buffers (e.g., PBS, TRIS, HEPES).
This is the most common starting problem. The primary cause is the protonated carboxylic acid group at neutral pH.
This method leverages the acidic nature of the butanoic acid group to create a soluble salt form.[4][9]
Principle of Causality: By adding a base (e.g., NaOH), the carboxylic acid (-COOH) is deprotonated to form a highly polar and water-soluble carboxylate salt (-COO⁻ Na⁺). This stock solution can then be diluted into a buffered medium for your experiment.
Step-by-Step Protocol:
-
Preparation: Weigh out the required amount of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid to prepare a concentrated stock solution (e.g., 10 mM).
-
Initial Dissolution: Add a small volume of a dilute base, such as 0.1 N NaOH, dropwise while vortexing or stirring. Use just enough base to fully dissolve the compound. Typically, one molar equivalent is sufficient.
-
Volume Adjustment: Once the solid is fully dissolved, add sterile, double-distilled water or your desired buffer to reach the final target volume for your stock solution.
-
pH Check & Neutralization (Optional but Recommended): Check the pH of the stock solution. If it is highly basic (e.g., >9), you can carefully adjust it downwards with a dilute acid (e.g., 0.1 N HCl). Do this slowly while stirring and watch for any signs of precipitation.
-
Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11][12]
Self-Validation Check:
-
Visually inspect the final stock solution for any cloudiness or particulates. A successfully prepared stock should be a clear, homogenous solution.
-
When adding a small amount of the stock to your final assay buffer, observe the point of addition. If you see transient cloudiness that immediately dissipates upon mixing, you are near the solubility limit. If the cloudiness persists, the final concentration is too high.
Problem 2: The compound is not sufficiently soluble even with pH adjustment, or the required pH is incompatible with the assay.
In some cases, the intrinsic hydrophobicity of the heterocyclic core may limit solubility even when the carboxylate is ionized. The next step is to use an organic co-solvent.
Dimethyl sulfoxide (DMSO) is a powerful and widely used water-miscible solvent for solubilizing hydrophobic compounds for in vitro assays.[13]
Principle of Causality: DMSO is an aprotic polar solvent that can disrupt the intermolecular forces of the compound, allowing it to dissolve. When a small amount of this DMSO stock is added to a larger volume of aqueous media, the DMSO helps to keep the compound molecules dispersed and in solution.
| Solvent | Dielectric Constant | Notes & Recommended Final Concentration |
| DMSO | 47.2 | Excellent solubilizing power. Most cell lines tolerate 0.1-0.5%.[13][14] Some robust lines may tolerate up to 1%, but this requires validation.[15] |
| Ethanol | 24.6 | Less effective than DMSO but can be less toxic. Final concentration should typically be <1%. |
| DMF | 36.7 | Strong solvent, but generally more toxic than DMSO. Use with caution and keep final concentration <0.1%. |
Step-by-Step Protocol:
-
Preparation: To prepare a 10 mM stock, weigh out the appropriate amount of the compound.
-
Dissolution: Add 100% cell-culture grade DMSO to the solid compound to achieve the desired stock concentration. Vortex or sonicate gently in a water bath until fully dissolved.
-
Storage: Store the DMSO stock in small, single-use aliquots in tightly sealed vials at -20°C. DMSO is hygroscopic (absorbs water), so proper sealing is critical.
-
Preparing Working Solutions:
-
Crucial Step: When diluting the DMSO stock into your aqueous cell culture medium or buffer, add the DMSO stock to the buffer (not the other way around) while vortexing the buffer.[13] This rapid mixing helps prevent localized high concentrations of the compound that can cause precipitation.
-
Calculate your dilutions to ensure the final concentration of DMSO in your assay is well-tolerated by your cells, ideally ≤0.5%.[16][17] Always include a vehicle control (media + same final % of DMSO) in your experiments.[17]
-
Self-Validation Check:
-
Perform a vehicle tolerance test. Expose your cells to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum concentration that does not affect cell viability or the experimental endpoint.
Visualized Experimental Workflows
Decision-Making Workflow for Solubilization
The following diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: A decision tree for selecting the appropriate solubilization strategy.
Mechanism of pH-Dependent Solubility
This diagram illustrates how changing the pH affects the ionization state and, consequently, the water solubility of the butanoic acid moiety.
Caption: Chemical equilibrium showing the effect of pH on the carboxylic acid group.
References
- Williams, H., Trevaskis, N. L., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]
-
Brainly Community. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Brainly. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Chemeurope.com. (n.d.). 1,3,5-Triazine. Chemeurope.com. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
-
Grokipedia. (n.d.). 1,3,5-Triazine. Grokipedia. [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
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Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Cheméo. [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids?. Quora. [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]
Sources
- 1. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. 1,3,5-Triazine [chemeurope.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 17. researchgate.net [researchgate.net]
Stability issues of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in cell culture media
Welcome to the technical support guide for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges when using this compound in cell culture-based assays. Inconsistent experimental results can often be traced back to the degradation of a small molecule in the complex milieu of cell culture media. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid are inconsistent. Could compound stability be the issue?
A1: Yes, inconsistent results, such as high variability in IC50 values or a loss of expected biological effect over time, are classic indicators of compound instability.[1] The 1,3,5-triazine ring system, while a common scaffold in medicinal chemistry, can be susceptible to degradation under specific conditions.[2] Furthermore, the complex and dynamic environment of cell culture media—a rich mixture of amino acids, salts, vitamins, and proteins at a physiological pH and temperature—can facilitate compound degradation.[3][4] It is crucial to differentiate between poor solubility, assay interference, and true chemical instability.[1][5]
Q2: What are the likely degradation pathways for this compound in aqueous cell culture media?
A2: While specific degradation data for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is not extensively published, we can infer potential pathways based on its structure and related chemical classes.
-
Hydrolysis of the Triazine Ring: The 1,3,5-triazine ring can be susceptible to hydrolytic cleavage, particularly in aqueous environments.[2] This process can occur in one or more steps, leading to the opening of the heterocyclic ring and the formation of inactive byproducts.[2][6] The presence of nucleophiles in the media can facilitate this degradation.
-
Reactivity of the Thioxo Group: The thioxo (C=S) group can exist in tautomeric equilibrium with a thiol (C-SH) form.[7][8] This thiol tautomer is susceptible to oxidation, potentially forming disulfide bridges with other thiol-containing molecules in the medium (like cysteine) or undergoing other modifications. This reactivity can alter the compound's structure and biological activity.
Q3: Which specific components in my cell culture medium could be degrading my compound?
A3: Several components common to cell culture media can impact the stability of small molecules:
-
Amino Acids: Certain amino acids, such as cysteine, are chemically reactive and can directly interact with test compounds.[3][9] L-cystine, another essential amino acid, has low solubility at neutral pH, which can sometimes be a confounding factor in stability studies.[10]
-
Metal Ions: Transition metal ions like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺) can catalyze oxidative degradation of compounds.[3]
-
pH and Buffer System: The physiological pH of most cell culture media (typically pH 7.2-7.4) can be sufficient to promote hydrolysis of susceptible functional groups.[4]
-
Serum: If you are using serum-containing media, the presence of various enzymes (e.g., esterases, proteases) can lead to metabolic degradation of the compound.
Q4: How can I definitively test the stability of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in my specific experimental setup?
A4: The most reliable method is to perform an empirical stability study using your exact cell culture medium and conditions.[11][12] The general workflow involves incubating the compound in the cell-free medium at 37°C and analyzing its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical technique like High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13][14] This allows you to quantify the rate of degradation and identify any major degradation products.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered when working with this compound.
Issue 1: I observe a time-dependent loss of activity in my assay.
This suggests the compound is degrading over the course of the incubation period.
Caption: Troubleshooting workflow for time-dependent activity loss.
Issue 2: My analytical results (HPLC/LC-MS) show the appearance of new peaks over time.
This is direct evidence of compound degradation or transformation.
-
Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks.[14] This can provide crucial clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation; a specific mass loss could indicate hydrolysis).
-
Correlate with Activity: Attempt to correlate the decrease in the parent compound's peak area with the loss of biological activity to confirm that the degradants are inactive.
-
Test in Simpler Buffers: Compare the stability in complete cell culture medium versus a simpler buffer (e.g., PBS, pH 7.4). If the compound is stable in the simple buffer but not in the medium, it strongly implicates one or more media components in the degradation process.[5]
Quantitative Data Summary
When performing a stability study as described in Protocol 1, organize your data to clearly visualize the compound's half-life.
| Time Point (Hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Average (% Remaining) | Std. Deviation |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 2 | 95.2 | 96.1 | 94.8 | 95.4 | 0.7 |
| 4 | 88.7 | 89.5 | 90.1 | 89.4 | 0.7 |
| 8 | 75.4 | 76.8 | 74.9 | 75.7 | 1.0 |
| 24 | 40.1 | 42.5 | 41.8 | 41.5 | 1.2 |
| 48 | 15.3 | 14.8 | 16.0 | 15.4 | 0.6 |
Table 1: Example data from a stability assessment of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in DMEM + 10% FBS at 37°C.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a robust method to quantify the stability of your compound in your specific cell culture medium.[11][12]
Caption: Workflow for assessing compound stability in cell culture media.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in a suitable solvent like DMSO. Ensure the compound is fully dissolved.[5]
-
Prepare Working Solution: Spike the compound from the stock solution into pre-warmed (37°C), cell-free culture medium to achieve the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Place the plate or tube in a humidified incubator at 37°C with 5% CO₂.
-
Time-Point Sampling: At each designated time point (including an immediate T=0 sample), withdraw an aliquot (e.g., 100 µL) in triplicate.
-
Sample Processing: Immediately quench any potential enzymatic activity and precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. Vortex thoroughly.
-
Clarification: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS method to measure the peak area of the parent compound.[13][14]
-
Data Normalization: Calculate the percentage of compound remaining at each time point by normalizing the peak area to the T=0 sample's average peak area.
References
- Vertex AI Search, "Thiotriazinone CAS:58909-39-0: Comprehensive Overview and Applic
- PubMed, "Cell Culture Media Impact on Drug Product Solution Stability",
- ResearchGate, "Cell culture media impact on drug product solution stability",
- BioPharm International, "Impact of Media Components on CQAs of Monoclonal Antibodies",
- OPM Biosciences, "How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development",
- Nucleus Biologics, "Maximizing Quality And Potency Of Cell Culture Media",
- Benchchem, "Technical Support Center: Enhancing Small Molecule Stability for Long-Term Studies",
- Benchchem, "Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds",
- LCGC, "Analytical Methods to Determine the Stability of Biopharmaceutical Products",
- ACS Publications, "A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry",
- PubMed, "Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Separation Science, "Analytical Techniques In Stability Testing",
- MDPI, "Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media",
- Scirp.
- PubMed, "Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid st
- ResearchGate, "(PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review)",
- Evonik, "Solving the solubility and stability challenges of L-cystine in cell culture media",
- ResearchGate, "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. opmbio.com [opmbio.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting unexpected results in assays with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Technical Support Center: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Welcome to the technical support guide for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS 247109-16-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve unexpected assay results, ensuring the integrity and success of your experiments.
I. Understanding the Molecule: A Proactive Approach to Troubleshooting
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is a bifunctional molecule featuring a carboxylic acid group and a thioxo-triazinane heterocycle. This structure suggests primary applications in bioconjugation and as a building block in medicinal chemistry. Proactive troubleshooting begins with understanding its key chemical features:
-
Carboxylic Acid (-COOH): This functional group is the primary site for covalent linkage to amine-containing molecules (e.g., proteins, peptides) via amide bond formation, commonly mediated by carbodiimide chemistry (EDC/NHS).[1][2]
-
Thioxo-Triazinane Core: The thione (C=S) group and the triazinane ring are potential sources of instability and assay interference. The sulfur atom can be susceptible to oxidation, and the ring may undergo hydrolysis under certain pH conditions.[3] Sulfur-containing compounds can also interfere with certain protein quantification assays or react with specific reagents.[4]
II. Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My bioconjugation yield to a protein/peptide is unexpectedly low. What are the likely causes and how can I improve it?
Low conjugation efficiency is a frequent challenge when using EDC/NHS chemistry.[1] The issue often stems from suboptimal reaction conditions, reagent quality, or interfering substances.
Underlying Causality: The process involves two main steps: (1) Activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate, and (2) Reaction of this intermediate with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This ester then reacts with primary amines on the target molecule. Each step is sensitive to pH and hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Detailed Protocol: Two-Step EDC/NHS Conjugation
This protocol minimizes protein cross-linking by activating the carboxylic acid first before introducing the amine-containing protein.[5]
-
Reagent Preparation:
-
Prepare a 10 mM solution of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid in anhydrous DMSO or DMF.
-
Prepare 100 mM solutions of EDC and NHS in an amine-free buffer, such as MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5. Prepare these solutions immediately before use.
-
Prepare your protein solution in a conjugation buffer like PBS (Phosphate-Buffered Saline), pH 7.4.
-
-
Activation Step:
-
In a microfuge tube, mix the 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid solution with EDC and NHS solutions. A common starting molar ratio is 1:5:10 (Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Step:
-
Add the activated compound mixture to your protein solution. The molar excess of the activated compound over the protein will depend on the desired labeling ratio and should be optimized empirically (start with a 10- to 20-fold molar excess).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.
-
Remove excess, unreacted compound and byproducts via dialysis, size-exclusion chromatography, or ultrafiltration.
-
Q2: I'm observing high background noise or signal interference in my assay. Could the compound be the cause?
Yes, the thioxo-triazinane moiety has the potential to interfere with certain assay formats.
Underlying Causality:
-
Spectroscopic Interference: Heterocyclic and sulfur-containing compounds can possess intrinsic fluorescence or absorbance that overlaps with your assay's detection wavelengths.
-
Chemical Reactivity: The thione group (C=S) is a soft nucleophile and can potentially react with electrophilic species in your assay.[6] It may also act as a reducing agent, which is a known interferent in copper-based protein assays like the BCA assay.[4]
Troubleshooting Steps:
-
Run Compound-Only Controls: The most critical step is to run your assay with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid alone, in the absence of your target biomolecule. This will reveal any intrinsic signal or quenching effect.
-
Assess Protein Quantification Method: If you are using a BCA or Lowry protein assay, be aware that sulfur-containing compounds can reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[4] Consider using a dye-binding assay like the Bradford assay, which is less susceptible to this interference.[4]
-
Evaluate for Non-Specific Interactions: Pan-Assay Interference Compounds (PAINS) often contain reactive functional groups.[6] To test for non-specific activity, consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer, which can disrupt non-specific interactions.
| Potential Issue | Recommended Action | Rationale |
| High Background Fluorescence | Run an emission scan of the compound at your assay's excitation wavelength. | To determine if the compound itself is fluorescent and contributing to the signal. |
| Signal Quenching | Titrate the compound into a solution of your fluorophore alone. | To assess if the compound is quenching the signal from your detection reagent. |
| Inflated Protein Concentration | Switch from BCA/Lowry assay to Bradford assay. | The Bradford assay is based on dye-binding and is less affected by reducing agents.[4] |
| Time-Dependent Signal Drift | Pre-incubate the compound in assay buffer and measure the signal at different time points. | This helps determine if the compound is reacting with buffer components over time. |
Q3: My results are inconsistent between experiments performed on different days. Is the compound unstable?
Compound instability is a common source of experimental variability.[7][8] Both the thioxo group and the triazinane ring can be susceptible to degradation.
Underlying Causality:
-
Oxidation: Thioethers and thiones can be oxidized by atmospheric oxygen or other oxidants, potentially converting the C=S group to a C=O (oxo) group.[3][9] This changes the molecule's structure and properties.
-
Hydrolysis: The 1,3,5-triazinane ring may be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening.
-
Solvent Reactivity: Prolonged storage in certain solvents, like DMSO, can lead to degradation.[6]
Recommendations for Stability:
Caption: Potential Degradation Pathways and Mitigation Strategies.
Protocol: Basic Stability Assessment
This protocol uses HPLC to assess the stability of the compound in your experimental buffer.
-
Sample Preparation:
-
Prepare a 1 mM stock solution of the compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 50 µM in your chosen assay buffer.
-
Prepare an identical solution in a control buffer known to be stable (e.g., pH 7.0 phosphate buffer).
-
Prepare a "time zero" sample by immediately quenching a portion of the solution with an equal volume of acetonitrile. Store at -20°C.
-
-
Incubation:
-
Incubate the remaining solutions under your standard assay conditions (e.g., 37°C).
-
-
Time Points:
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of each solution, quench with acetonitrile, and store at -20°C.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC with UV detection.
-
Monitor the peak area of the parent compound. A decrease in the main peak area or the appearance of new peaks over time indicates degradation.
-
Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.
-
III. General Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound.
| Parameter | Recommendation | Reasoning |
| Solid Form | Store at -20°C or below, under an inert atmosphere (Argon or Nitrogen). Keep desiccated. | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Solution Form | Prepare solutions fresh for each experiment. If storage is necessary, use anhydrous DMSO or DMF, aliquot, and store at -80°C. | Avoids repeated freeze-thaw cycles and degradation in aqueous or protic solvents. |
| Buffer Compatibility | Avoid buffers containing primary amines (Tris, glycine) or other nucleophiles if using for EDC/NHS chemistry. | These buffer components will compete for reaction with the activated NHS ester, reducing conjugation efficiency.[10] |
| pH Range | For general use, maintain a pH between 6.0 and 8.0. Avoid strongly acidic or basic conditions. | Extreme pH can accelerate the hydrolysis of the triazinane ring. |
IV. References
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]
-
Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. (n.d.). Retrieved from [Link]
-
PCI Synthesis. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]
-
Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. Retrieved from [Link]
-
YouTube. (2020). Test for Carboxylic Acids. Retrieved from [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]
-
Reddit. (2020). EDC/sulfo- NHS help. I cannot get it to work for the life of me!. Retrieved from [Link]
-
ACS Publications. (n.d.). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Retrieved from [Link]
-
ResearchGate. (2025). Methods for substitution of the thioxo group with the oxo group in imidazolidine-2-thione derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
YouTube. (2019). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]
-
ACS Publications. (n.d.). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Retrieved from [Link]
-
Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Retrieved from [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
-
PubMed. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Retrieved from [Link]
-
Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. pharmtech.com [pharmtech.com]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Welcome to the technical support guide for the synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and mechanistic insights to help researchers navigate the common challenges and side reactions encountered during this synthesis.
Overview of the Synthesis
The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is typically achieved through a Mannich-type condensation reaction.[1][2] This three-component reaction involves the amino alkylation of 4-aminobutanoic acid with formaldehyde and thiourea. The reaction proceeds via the formation of an iminium ion from the amino acid and formaldehyde, followed by nucleophilic attack by thiourea and subsequent intramolecular cyclization to form the desired 1,3,5-triazinane ring. While theoretically straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of the target molecule?
The core of this synthesis is the Mannich reaction.[2] It begins with the reaction between the primary amine of 4-aminobutanoic acid and formaldehyde to form an intermediate iminium ion. Thiourea then acts as the nucleophile, attacking the iminium ion. A second molecule of formaldehyde reacts with the other amino group of the thiourea adduct, forming another iminium species which is then attacked by the remaining nitrogen atom in the intermediate to complete the cyclization into the 1,3,5-triazinan-2-thione ring system.
Q2: What are the most common side products I should expect?
The most prevalent side reactions stem from the high reactivity of formaldehyde and the bifunctional nature of thiourea. Common side products include:
-
Polymeric/Oligomeric materials: Resulting from the self-condensation of formaldehyde or its reaction with thiourea to form extended chains.[3]
-
N,N'-bis(hydroxymethyl)thiourea: An intermediate that can form when thiourea reacts with two equivalents of formaldehyde before cyclization with the amino acid.[3]
-
Bis-triazine species: Dimeric structures where two triazine rings are linked, which can arise from improper stoichiometry.[3]
-
Unreacted starting materials: Incomplete reactions can leave significant amounts of 4-aminobutanoic acid, thiourea, or their initial adducts in the crude product.
Q3: My yield is consistently low. What are the most likely causes?
Low yields are typically traced back to three main areas:
-
Suboptimal pH: The reaction is pH-sensitive. The initial iminium ion formation is acid-catalyzed, but the nucleophilicity of thiourea is reduced at very low pH. Conversely, at high pH, the Cannizzaro reaction of formaldehyde can become a competing pathway.
-
Incorrect Stoichiometry and Reagent Addition: The ratio of the three components is critical. An excess of formaldehyde, in particular, strongly favors the formation of insoluble polymeric side products.[3] The order and rate of addition also matter; slow, controlled addition of formaldehyde is recommended.
-
Reaction Temperature: Exothermic reactions can occur, especially upon addition of formaldehyde. If the temperature is not controlled, side reactions are accelerated, and the desired product may even decompose.
Q4: The ¹H NMR of my crude product is very broad and complex. What does this indicate?
Broad signals in the ¹H NMR spectrum are often indicative of polymeric or oligomeric species. These large molecules have restricted bond rotation and exist as a mixture of different chain lengths, leading to the overlapping and broadening of proton signals. It may also suggest the presence of multiple, structurally similar side products that are difficult to resolve. Purification is essential before a clear structural assignment can be made.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions based on mechanistic principles.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Reaction mixture becomes an intractable solid or thick slurry early on. | Rapid Polymerization: Likely caused by an excess of formaldehyde or poor temperature control. The reaction of formaldehyde with thiourea can form insoluble polymethylenethiourea resins.[3] | 1. Control Reagent Addition: Add formaldehyde dropwise to the mixture of the amino acid and thiourea, preferably using a syringe pump for a slow, consistent rate. 2. Ensure Efficient Cooling: Perform the addition in an ice bath (0-5 °C) to dissipate the heat generated during iminium ion formation and subsequent reactions. 3. Verify Stoichiometry: Accurately measure all reagents. Use a slight excess of the amino acid relative to thiourea, and a precise 2:1 molar ratio of formaldehyde to thiourea. |
| Final product has very poor solubility in common solvents. | Formation of Polymeric Byproducts or Bis-Triazines: These high molecular weight side products are often insoluble.[3] | 1. Trituration: Attempt to wash the crude solid with a solvent in which the desired product has some solubility but the polymer does not (e.g., hot methanol or acetonitrile). 2. Acid/Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaHCO₃) to deprotonate the carboxylic acid. Filter off any insoluble polymer. Re-acidify the filtrate with dilute HCl to precipitate the purified product.[4] |
| Low yield of isolated product after workup. | Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the cyclization to complete. Product Loss During Purification: The product may have partial solubility in the washing solvents. | 1. Monitor Reaction Progress: Use TLC to track the consumption of starting materials. If the reaction stalls, consider a modest increase in temperature (e.g., to room temperature or 40 °C) after the initial addition phase. 2. Optimize pH: Buffer the reaction mixture around pH 4-6 to balance iminium ion formation and thiourea nucleophilicity. 3. Choose Purification Solvents Carefully: Use minimal volumes of cold solvent for washing the precipitated product to reduce losses. |
| Mass spectrometry shows a peak at ~2M+Na or other high m/z values. | Dimerization/Oligomerization: Indicates the presence of linked triazine units or other high molecular weight species. | This confirms the presence of side products discussed above. Aggressive purification is required. Consider semi-preparative HPLC if standard methods fail. |
Mechanistic Pathways and Side Reactions
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Main Reaction Pathway
The desired synthesis proceeds through a stepwise condensation and cyclization process.
Caption: Main synthetic pathway for the target molecule.
Key Side Reaction: Polymer Formation
Excess formaldehyde can react readily with the highly nucleophilic thiourea to form resinous polymers, which are a primary source of contamination and yield loss.
Caption: Side reaction pathway leading to polymer formation.
Recommended Experimental Protocols
Optimized Synthesis Protocol to Minimize Side Reactions
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and addition funnel, add 4-aminobutanoic acid (1.0 eq) and thiourea (0.98 eq) in a mixture of water and ethanol (1:1, v/v) to form a slurry.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.0 eq) dropwise via the addition funnel over a period of at least 60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Warming and Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-18 hours, monitoring the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol:Acetic Acid 8:2:0.1).
-
Isolation: If a precipitate forms, cool the mixture again to 0 °C, and collect the solid by vacuum filtration. Wash the solid with a minimal amount of cold water, followed by cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Purification Protocol: Acid-Base Extraction
-
Dissolution: Suspend the crude, dried product in deionized water.
-
Basification: While stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the solid dissolves and the pH of the solution is ~8. Some insoluble material (likely polymer) may remain.
-
Filtration: Remove any insoluble impurities by vacuum filtration.
-
Precipitation: Transfer the clear filtrate to a clean beaker and cool in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH is ~3-4. The desired product should precipitate as a white or off-white solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
Characterization: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS No: 247109-16-6).[1][2] This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production. We will delve into the underlying chemical principles, provide robust protocols, and address common challenges in a direct question-and-answer format.
Foundational Principles: The Synthetic Pathway
The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is best approached as a multi-component cyclocondensation reaction. This method involves the simultaneous reaction of an amine, formaldehyde, and a thiourea derivative to form the saturated 1,3,5-triazinane ring. This is analogous to the well-established Mannich reaction, which involves the aminoalkylation of an acidic proton.[3][4]
In this specific synthesis, the key reactants are:
-
4-Aminobutanoic acid (GABA): Provides the butanoic acid side chain and one of the ring's nitrogen atoms.
-
Formaldehyde: Serves as the methylene bridge donor, linking the nitrogen atoms.
-
Thiourea: Acts as the source for the remaining two nitrogen atoms and the thione group (C=S).
The reaction proceeds through the formation of intermediate imines and N-hydroxymethyl species, which then cyclize to form the stable six-membered heterocyclic ring. Careful control of stoichiometry, pH, and temperature is paramount to favor the desired cyclization over polymerization or side-product formation.
Caption: Proposed synthetic pathway via cyclocondensation.
Detailed Laboratory-Scale Protocol
This protocol provides a baseline for synthesizing the target compound at a 10-gram scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 1: Reagent Quantities (10 g Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-Aminobutanoic acid | 103.12 | 10.00 | 0.097 | 1.0 |
| Thiourea | 76.12 | 7.38 | 0.097 | 1.0 |
| Formaldehyde (37% aq. soln.) | 30.03 (as CH₂O) | 23.5 mL | 0.291 | 3.0 |
| Water (Deionized) | 18.02 | 150 mL | - | - |
| Hydrochloric Acid (1M) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-aminobutanoic acid (10.00 g) and thiourea (7.38 g).
-
Dissolution: Add 150 mL of deionized water and stir the mixture to form a suspension.
-
Formaldehyde Addition: Slowly add the 37% aqueous formaldehyde solution (23.5 mL) to the suspension over 15-20 minutes. A slight exotherm may be observed.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to between 7.5 and 8.5 using 1M sodium hydroxide. This step is crucial for promoting the condensation reaction while minimizing side products.
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) to remove unreacted starting materials and salts, followed by a wash with cold ethanol (1 x 20 mL) to aid in drying.
-
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 70-80%.
Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis, purification, and scale-up.
Synthesis & Reaction Issues
Question: My reaction yield is consistently low (<50%). What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incorrect pH: The pH of the reaction is critical. If the medium is too acidic, the amine nucleophilicity is reduced through protonation. If it's too basic, Cannizzaro-type side reactions of formaldehyde can occur.
-
Solution: Monitor the pH throughout the formaldehyde addition and initial heating phase. Maintain a slightly alkaline pH (7.5-8.5) for optimal results.
-
-
Reagent Quality: The purity of starting materials is paramount.
-
Solution: Ensure the 4-aminobutanoic acid and thiourea are of high purity. Use fresh, stabilized formaldehyde solution, as aged solutions can contain significant amounts of paraformaldehyde, which has different solubility and reactivity kinetics.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction using TLC or HPLC. If starting material is still present after the recommended time, consider extending the reaction time by 2-4 hours. A slight increase in temperature (to 70°C) can also be beneficial, but monitor for decomposition.[5]
-
-
Side Product Formation: Polymerization of formaldehyde or the formation of other triazine derivatives can compete with the desired reaction.
-
Solution: Ensure slow, controlled addition of formaldehyde to a well-stirred mixture. This keeps the instantaneous concentration of free formaldehyde low, disfavoring polymerization.
-
-
Question: The reaction mixture turns into a thick, unmanageable slurry or solidifies. Why does this happen?
-
Answer: This is a common issue when scaling up reactions involving precipitation.
-
Cause: The product has limited solubility in the reaction medium and begins to precipitate as it forms, increasing the viscosity of the mixture.
-
Solution (Lab-Scale): Increase the solvent volume to maintain a stirrable slurry. A more robust overhead mechanical stirrer is preferable to a magnetic stir bar.
-
Solution (Scale-Up): This is a critical process parameter. You must increase the solvent-to-reagent ratio. While this may increase reactor volume and downstream processing costs, it is essential for maintaining adequate mixing and heat transfer.[6] Consider a solvent screen to find a system where the product has slightly higher solubility at the reaction temperature but still precipitates upon cooling.
-
Purification & Isolation Problems
Question: My final product is off-color (e.g., yellow or brown) and shows impurities in NMR/HPLC analysis. How can I improve its purity?
-
Answer: Discoloration and impurities often arise from thermal degradation or side products.
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Protocol: A solvent screen is recommended. Good candidates include water/ethanol mixtures, acetic acid, or dimethylformamide (DMF)/water. Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
-
-
Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, a charcoal treatment during recrystallization can be effective.
-
Protocol: Add a small amount (1-2% w/w) of activated carbon to the hot solution before the hot filtration step. Do not boil the solution with the carbon for an extended period, as this can promote product degradation.
-
-
Column Chromatography: While often not ideal for large-scale purification of polar compounds, silica gel chromatography can be used for small-scale purification to obtain an analytical standard.[5]
-
Mobile Phase: A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, will likely be required.
-
-
Caption: Workflow for product purification by recrystallization.
Scale-Up Challenges
Question: What are the primary safety and process control challenges when scaling up this reaction from 10 g to 1 kg?
-
Answer: Scaling up introduces significant challenges related to heat management, mass transfer, and safety.
-
Exotherm Control: The initial reaction between formaldehyde and the amines is exothermic. On a small scale, this is easily dissipated. On a large scale, this heat can accumulate, leading to a runaway reaction, boiling of the solvent, and potentially hazardous pressure buildup.
-
Solution: Use a jacketed reactor with precise temperature control. The addition of formaldehyde must be done slowly and at a controlled rate, with vigilant monitoring of the internal temperature. The rate of addition should be tied to the reactor's ability to remove heat.
-
-
Mixing Efficiency: In a large reactor, ensuring homogenous mixing of a slurry is difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity.[5]
-
Solution: Use a reactor equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) designed for solid-liquid mixtures. The stirrer speed and design are critical process parameters that must be optimized during scale-up studies.
-
-
Formaldehyde Handling: Formaldehyde is a hazardous substance and a suspected carcinogen.
-
Solution: Use a closed-system for reagent transfer to minimize operator exposure. Ensure adequate ventilation and have appropriate emergency response procedures in place.
-
-
Product Isolation: Filtering and drying kilograms of product is very different from grams.
-
Solution: A larger filtration apparatus (e.g., a Nutsche filter-dryer) may be required. Drying times will be significantly longer, and it is crucial to ensure the product is completely dry, as residual solvent can affect stability and downstream applications.
-
-
Question: Are there greener or more efficient alternative synthesis methods for large-scale production?
-
Answer: Yes, exploring alternative conditions is a key part of process development.
-
Microwave-Assisted Synthesis: For certain triazine syntheses, microwave irradiation has been shown to reduce reaction times and increase yields. However, scaling microwave reactors beyond the kilogram scale can be challenging and requires specialized equipment.
-
Solvent-Free or High-Concentration Reactions: While this specific reaction uses water as a solvent, some triazine syntheses can be performed under solvent-free conditions, which significantly improves process mass intensity (PMI). This would require significant process development to manage viscosity and heat transfer but could offer substantial environmental and cost benefits at scale.
-
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, making them inherently safer for handling exothermic reactions.[6] Converting this slurry-based reaction to a flow process would be a significant undertaking but could provide major advantages in control, consistency, and safety for large-scale manufacturing.
-
References
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Available at: [Link][7][8][9]
-
ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation. Retrieved January 17, 2026, from [Link][3]
-
Ostrowska, K., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports. Available at: [Link][10]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link][11]
-
Diaz-Ortiz, A., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link][12][13]
-
Sosič, I., et al. (2009). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. Acta Chimica Slovenica. Available at: [Link][14]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved January 17, 2026, from [Link][15]
-
Wang, S., et al. (2020). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules. Available at: [Link][16]
-
ResearchGate. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Available at: [Link][6]
-
ResearchGate. (2025). ChemInform Abstract: Mannich-Type Reaction for Synthesis of 3-Methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine. Available at: [Link][4]
-
Afonso, C. A. M., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link][17]
-
El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Journal of the Iranian Chemical Society. Available at: [Link][18]
-
Kuchar, M., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved January 17, 2026, from [Link]
-
Islam, M. R., et al. (2021). Journal of Bangladesh Academy of Sciences. ResearchGate. Available at: [Link][19]
Sources
- 1. 247109-16-6 Cas No. | 4-(4-Thioxo-[1,3,5]triazinan-1-yl)butyric acid | Matrix Scientific [matrixscientific.com]
- 2. 4-(4-THIOXO-[1,3,5]TRIAZINAN-1-YL)-BUTYRIC ACID | 247109-16-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]
- 10. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]
- 13. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 16. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Common pitfalls in the handling and storage of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Technical Support Center: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Welcome to the dedicated technical support guide for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This document is structured to provide direct, actionable answers to common challenges you may face during the handling, storage, and application of this compound. My objective is to combine fundamental chemical principles with practical, field-tested insights to ensure the integrity of your experiments.
Part 1: Foundational Knowledge & FAQs
This section addresses the most immediate questions regarding the compound's properties and stability. Understanding these fundamentals is the first step in preventing experimental failure.
Question 1: What are the primary chemical liabilities of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid that I should be aware of?
Answer: The molecule's structure contains two key functional groups that dictate its stability: the thione group (C=S) within the triazinane ring and the terminal carboxylic acid (-COOH) .
-
Thione Group Instability: The carbon-sulfur double bond in the thione moiety is the primary point of vulnerability. It is susceptible to hydrolysis , particularly under acidic or basic conditions, which can lead to the formation of the corresponding oxo-analog (a carbonyl group, C=O) and hydrogen sulfide. It is also prone to oxidation , where various oxidizing agents can convert the thione to sulfines, sulfenes, or other oxidized sulfur species. This oxidative degradation can be catalyzed by exposure to air (atmospheric oxygen) and light over extended periods.
-
Carboxylic Acid Reactivity: The butanoic acid side chain imparts acidic properties to the molecule. While generally stable, it will readily react with bases. This is crucial when considering solvent choices and buffer systems, as deprotonation of the carboxylic acid will significantly alter the compound's solubility and may influence the stability of the triazinane ring.
Question 2: My compound appears to have a low or inconsistent solubility in aqueous buffers. What is causing this and how can I fix it?
Answer: This is a common issue stemming from the molecule's dual hydrophobic and hydrophilic nature and its acidic functional group.
The heterocyclic triazinane core has limited aqueous solubility, while the carboxylic acid group's solubility is pH-dependent. At neutral or acidic pH, the carboxylic acid will be protonated (-COOH), making it less polar and reducing its solubility in water.
Troubleshooting Protocol: Enhancing Aqueous Solubility
-
pH Adjustment: The most effective method is to prepare a stock solution in a slightly basic buffer (e.g., phosphate or borate buffer at pH 7.5-8.5). In this pH range, the carboxylic acid is deprotonated to its more soluble carboxylate form (-COO⁻), significantly improving aqueous solubility. Caution: Avoid strongly basic conditions (pH > 9) as this can accelerate the hydrolysis of the thione group.
-
Co-Solvent Usage: If pH adjustment is not compatible with your experimental design, consider the use of a minimal amount of a water-miscible organic co-solvent. Prepare a concentrated stock solution in DMSO or ethanol. Then, for your working solution, perform a serial dilution into your aqueous buffer. Crucial Tip: Add the stock solution to the buffer dropwise while vortexing to prevent precipitation. Do not exceed a final organic solvent concentration of 1-5% in your assay, as higher concentrations can disrupt biological systems.
-
Sonication: Gentle sonication in a water bath can help dissolve suspended particles and break up aggregates, particularly when preparing solutions near the saturation limit.
Part 2: Storage & Long-Term Stability
Improper storage is a leading cause of reagent degradation and experimental variability. The following Q&A provides clear guidance on maintaining the long-term integrity of your compound.
Question 3: What are the optimal conditions for long-term storage of this compound, both in solid form and in solution?
Answer: To mitigate the risks of hydrolysis and oxidation, precise storage conditions are non-negotiable. The recommendations below are designed to maximize the shelf-life of the compound.
| Form | Temperature | Atmosphere | Light Conditions | Justification |
| Solid (Powder) | -20°C or lower | Inert Gas (Argon or Nitrogen) | Amber Vial (Protect from Light) | Minimizes thermal degradation and prevents slow oxidation from atmospheric oxygen and light-catalyzed reactions. |
| Solution (in Organic Solvent, e.g., DMSO) | -80°C | Tightly Sealed Vials | Amber Vial (Protect from Light) | Cryogenic temperatures halt virtually all chemical degradation. Prevents water absorption by hygroscopic solvents like DMSO. |
| Solution (in Aqueous Buffer) | Not Recommended | N/A | N/A | Due to the high risk of hydrolysis, long-term storage in aqueous solutions is strongly discouraged. Prepare fresh for each experiment. |
Question 4: I've been storing my DMSO stock solution at -20°C and notice some precipitate after thawing. Is my compound degraded?
Answer: This is a frequent observation and does not necessarily indicate degradation. It is more likely a physical process.
Causality: DMSO has a relatively high freezing point (~18.5°C). When a DMSO solution is frozen, the pure DMSO freezes first, causing the concentration of the solute (your compound) to increase in the remaining liquid phase. This can lead to the compound precipitating out of solution.
Troubleshooting Steps:
-
Gentle Warming: Warm the vial to room temperature (or up to 37°C in a water bath) for a short period.
-
Vortexing: Once thawed, vortex the solution vigorously for 30-60 seconds to ensure the compound is fully redissolved.
-
Visual Inspection: Before use, visually inspect the solution against a light source to confirm that all precipitate has dissolved. If particulates remain, the solution may be supersaturated or degradation may have occurred.
Part 3: Experimental Workflow & Troubleshooting
This section provides a logical framework for addressing issues that arise during the experimental use of the compound.
Workflow Diagram: Troubleshooting Solubility and Stability Issues
The following diagram outlines a decision-making process for handling common problems encountered with 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Caption: A decision tree for troubleshooting common solubility and stability issues.
References
Note: Due to the novelty of "4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid," direct literature is unavailable. The following references provide authoritative information on the handling and stability of the key functional groups (thioamides, carboxylic acids) present in the molecule, upon which the expert recommendations in this guide are based.
- Chemical Stability of Thioamides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A foundational textbook explaining the reactivity of functional groups like thioamides).
- Drug Solubility and pH: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. (Provides in-depth information on how pH affects the solubility of ionizable groups like carboxylic acids).
-
Best Practices for Handling and Storing Drug Compounds: U.S. Pharmacopeia (USP). General Chapter <1078> Good Storage and Shipping Practices. (An authoritative standard for the storage of chemical and pharmaceutical compounds). URL: [Link]
-
DMSO Information: Gaylord Chemical Company. DMSO Technical Bulletin. (Provides detailed information on the properties of DMSO, including its freezing point and handling recommendations). URL: [Link]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Thioxo-1,3,5-Triazinan Derivatives
For distribution among researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the 1,3,5-triazinan scaffold has emerged as a privileged structure due to its versatile biological activities. The introduction of a thioxo group into this heterocyclic system gives rise to thioxo-1,3,5-triazinan derivatives, a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, drawing upon available experimental data to elucidate the impact of structural modifications on their biological effects. While direct research on 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivatives is limited, this guide will synthesize findings from closely related thioxo-triazinan analogues to provide valuable insights for rational drug design.
The Thioxo-1,3,5-Triazinan Core: A Scaffold of Interest
The 1,3,5-triazinan ring is a six-membered heterocycle containing three nitrogen atoms. The presence of a thione (C=S) group at one of the ring carbons, typically at position 2 or 4, defines the thioxo-1,3,5-triazinan core. This thione group is a key modulator of the molecule's electronic and steric properties, influencing its interactions with biological targets. The core structure allows for substitutions at the nitrogen and remaining carbon atoms, providing a rich playground for medicinal chemists to tune the compound's pharmacological profile.
Comparative Analysis of Biological Activities
The biological activities of thioxo-1,3,5-triazinan derivatives are diverse, with prominent activities including enzyme inhibition and antimicrobial effects. The following sections compare the SAR of different derivative classes based on their reported biological activities.
Enzyme Inhibition: Targeting Thymidine Phosphorylase
A significant area of investigation for thioxo-triazine derivatives has been their role as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis.
A study on 1,2,4-triazolo[1,5-a][1][2][3]triazin-5,7-dione analogues revealed that the 5-thioxo derivatives exhibited varying degrees of TP inhibitory activity.[1] This suggests that the replacement of a carbonyl group with a thioxo group is a favorable modification for TP inhibition. Further investigations into pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones demonstrated that substitutions on a phenyl ring attached to the core structure significantly influence potency. For instance, the presence of an electron-withdrawing pentafluorosulfur group at the para position of the phenyl ring resulted in a compound with an IC50 value of 0.04 μM, approximately 800 times more potent than the reference compound, 7-deazaxanthine.[3]
Key SAR Insights for TP Inhibition:
-
Thioxo Group: The presence of a thioxo group in place of a carbonyl is often beneficial for activity.[1][4]
-
Aromatic Substituents: Electron-withdrawing groups on an aromatic ring appended to the triazine scaffold can dramatically enhance inhibitory potency.[3]
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrazole or triazole, to the triazine core is a common strategy in the design of potent TP inhibitors.[1][3]
Experimental Protocol: Thymidine Phosphorylase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against thymidine phosphorylase.
Materials:
-
Recombinant human thymidine phosphorylase
-
Thymidine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Xanthine oxidase
-
Thymine (product)
-
96-well microplate reader
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, thymidine, and xanthine oxidase in each well of a 96-well plate.
-
Add varying concentrations of the test compounds (or DMSO as a control) to the wells.
-
Initiate the reaction by adding thymidine phosphorylase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Monitor the conversion of thymine to 2-hydroxypyrimidine-4-one by measuring the increase in absorbance at a specific wavelength (e.g., 290 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial and Antifungal Activity
Thioxo-triazine derivatives have also shown promise as antimicrobial and antifungal agents. The structural features that govern this activity differ from those for enzyme inhibition, highlighting the scaffold's versatility.
A study on 3-thioxo-1,2,4-triazin-5-one derivatives indicated that the presence of sulfonamide, mercapto, and amino groups can enhance antimicrobial activity.[5] Another investigation into 1,3,5-thiadiazine-2-thiones revealed potent antileishmanial and antibacterial activities, with specific alkyl and aryl substitutions being critical for potency.[6] Furthermore, research on thiazole-1,3,5-triazine derivatives has identified compounds with excellent antifungal activity, particularly against Candida albicans and Candida glabrata.[7]
Comparative SAR for Antimicrobial Activity:
| Derivative Class | Key Structural Features for Activity | Reported Activity |
| 3-Thioxo-1,2,4-triazin-5-ones | Presence of sulfonamide, mercapto, and amino groups.[5] | Antibacterial |
| 1,3,5-Thiadiazine-2-thiones | Specific alkyl and aryl substitutions.[6] | Antileishmanial, Antibacterial |
| Thiazole-1,3,5-triazines | Dihydrophobic fragments on the triazine ring.[7] | Antifungal |
| 1,3,5-Triazine derivatives | Cationic charge, bulk, and lipophilicity.[8] | Antibacterial |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow describes a typical method for assessing the antimicrobial activity of novel compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Antioxidant Activity
The antioxidant potential of 4-thioxo-1,3,5-triazinan-2-ones linked to a benzimidazole moiety has also been explored.[9] In this study, the synthesized compounds were evaluated for their ability to scavenge free radicals using methods such as the DPPH radical scavenging assay. The presence of the benzimidazole ring in conjunction with the thioxo-triazinan core appears to be a key contributor to the observed antioxidant activity.
General Synthesis of the Thioxo-1,3,5-Triazinan Core
The synthesis of the thioxo-1,3,5-triazinan ring system can be achieved through various synthetic routes. A common approach involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms with a thiocarbonyl source. For example, the reaction of an N-substituted amidine with an isothiocyanate can lead to the formation of a thioxo-1,3,5-triazinan ring. The specific substituents on the final molecule are introduced either on the starting materials or through subsequent modifications of the triazinan ring.
Caption: A generalized synthetic approach to the thioxo-1,3,5-triazinan core.
Future Directions and Unexplored Chemical Space
The existing literature provides a foundational understanding of the SAR of thioxo-1,3,5-triazinan derivatives. However, a significant portion of the chemical space remains unexplored. Specifically, the influence of substituents at the N1, N3, and N5 positions of the triazinan ring on biological activity is not well-documented.
The initial topic of this guide, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivatives, represents a key area for future research. The introduction of a butanoic acid moiety at the N1 position introduces a flexible acidic group that could serve as a handle for interacting with specific amino acid residues in a target protein or for improving the pharmacokinetic properties of the molecule. Future studies should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a library of N1-alkanoic acid substituted thioxo-1,3,5-triazinans to understand the effect of chain length and the position of the thioxo group.
-
Target identification: Elucidating the specific molecular targets responsible for the observed biological activities.
-
In vivo evaluation: Assessing the efficacy and safety of promising lead compounds in animal models.
By systematically exploring these avenues, the full therapeutic potential of this versatile scaffold can be unlocked.
Conclusion
This guide has provided a comparative overview of the structure-activity relationships of thioxo-1,3,5-triazinan derivatives based on the available scientific literature. While direct data on 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid derivatives is scarce, the analysis of related analogues offers valuable principles for the design of novel therapeutic agents. The thioxo-1,3,5-triazinan core is a promising scaffold for the development of enzyme inhibitors and antimicrobial agents, and further exploration of its chemical space is warranted.
References
-
Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][2][3]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]
-
ResearchGate. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][2][3] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities | Request PDF. Retrieved from [Link]
-
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Comparative In Vivo Efficacy Analysis: 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid in the Context of Standard Antidiabetic Therapies
Introduction
The global prevalence of type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The 1,3,5-triazine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating potential as antidiabetic agents.[1][2][3] This guide provides a comparative analysis of the putative in vivo efficacy of an investigational compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, against established standard-of-care drugs for T2DM, namely Metformin and Sitagliptin.
Due to the limited publicly available in vivo data specifically for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, this guide will extrapolate its potential efficacy based on the well-documented antidiabetic properties of structurally related 1,3,5-triazine derivatives. Many such compounds have been identified as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2][3][4]
Hypothesized Mechanism of Action: DPP-4 Inhibition
The primary mechanism by which many 1,3,5-triazine derivatives exert their antidiabetic effects is through the inhibition of DPP-4.[1][2][3] DPP-4 is a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells. This, in turn, improves glycemic control.
Signaling Pathway of DPP-4 Inhibition
Caption: Hypothesized mechanism of action for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Comparative In Vivo Efficacy
The in vivo efficacy of antidiabetic agents is commonly evaluated in rodent models of T2DM, such as the streptozotocin (STZ)-induced diabetic rat or mouse model.[5][6][7] Key parameters for comparison include the reduction in fasting blood glucose, improvement in oral glucose tolerance, and effects on lipid profiles.
| Compound | Proposed Mechanism of Action | Animal Model | Key Efficacy Endpoints | References |
| 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (Investigational) | Putative DPP-4 Inhibitor | STZ-induced diabetic rats/mice | - Dose-dependent reduction in blood glucose- Improved glucose tolerance in OGTT- Potential for improved lipid profile and insulin levels | [1],[2],[3],[8] |
| Metformin (Standard Drug) | Biguanide; reduces hepatic gluconeogenesis, increases insulin sensitivity | STZ-induced diabetic rats, ob/ob mice | - Significant reduction in fasting blood glucose- Improved glucose homeostasis in OGTT- Reduction in glycated hemoglobin (HbA1c)- Lifespan extension in some models | [9],[10],[11],[12] |
| Sitagliptin (Standard Drug) | DPP-4 Inhibitor | STZ-induced diabetic mice, ZDF rats, ob/ob mice | - Significant reduction in fasting and postprandial hyperglycemia- Improved glucose tolerance in OGTT- Preservation of pancreatic β-cell mass and function- Reduction in HbA1c | [13],[14],[15],[16],[9] |
Note: Data for the investigational compound is extrapolated from studies on similar 1,3,5-triazine derivatives.
Experimental Protocols
Induction of Type 2 Diabetes Mellitus in Rats (STZ Model)
This protocol describes the induction of a diabetic state in rats that mimics key aspects of T2DM.[5][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
High-fat diet (optional, for a model with insulin resistance)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
(Optional) High-Fat Diet: To induce insulin resistance, feed the rats a high-fat diet for 2-4 weeks prior to STZ injection.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration (e.g., 40-65 mg/mL). Protect the solution from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-65 mg/kg body weight.[6] The dose may need to be optimized based on the rat strain and desired severity of diabetes.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for efficacy studies.[17]
Workflow for In Vivo Antidiabetic Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of an antidiabetic compound.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.[18][19][20]
Materials:
-
Diabetic rats (from Protocol 1)
-
Glucose solution (2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (for insulin analysis)
Procedure:
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.[19]
-
Baseline Blood Sample (t=0): Take a blood sample from the tail vein to measure the baseline fasting blood glucose level.
-
Glucose Administration: Administer the glucose solution (2 g/kg) orally via gavage.[21]
-
Post-Glucose Blood Sampling: Collect blood samples at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[18][20]
-
Blood Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.
-
(Optional) Insulin Measurement: If assessing insulin secretion, collect larger blood samples into appropriate tubes for subsequent plasma insulin analysis.
-
Data Analysis: Plot the blood glucose concentration against time for each group. Calculate the area under the curve (AUC) to quantify the glucose excursion. A lower AUC indicates improved glucose tolerance.
Discussion and Conclusion
Based on the available literature for analogous 1,3,5-triazine compounds, it is reasonable to hypothesize that 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid may exhibit antidiabetic properties, likely through the inhibition of DPP-4.[1][2][3] In vivo studies in STZ-induced diabetic rodent models would be essential to confirm this and to quantify its efficacy relative to standard drugs like Metformin and Sitagliptin.
A successful investigational compound in this class would be expected to demonstrate a significant reduction in fasting and postprandial blood glucose levels, as well as an improvement in glucose tolerance during an OGTT.[3][4] A direct comparison with Sitagliptin, another DPP-4 inhibitor, would be particularly insightful to evaluate its relative potency and potential advantages. Comparison with Metformin, which has a different primary mechanism of action, would help to position the investigational compound within the broader landscape of T2DM therapeutics.[9][22]
Further preclinical studies should also investigate the long-term effects on β-cell mass and function, lipid metabolism, and potential for adverse effects. The protocols and comparative framework provided in this guide offer a robust starting point for the comprehensive in vivo evaluation of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid as a potential novel treatment for type 2 diabetes.
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Feingold, K. R., et al. (2023). Oral and Injectable (Non-Insulin) Pharmacological Agents for the Treatment of Type 2 Diabetes. In Endotext. MDText.com, Inc. Retrieved from [Link]
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Kumar, A., et al. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. International Journal of Novel Research and Development, 9(6), 1-10. Retrieved from [Link]
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Validating the Mechanism of Action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. While the specific biological target of this compound is not yet fully elucidated, its structural similarity to other 1,3,5-triazine derivatives suggests potential therapeutic applications, particularly in oncology.[1][2][3] This document outlines a systematic approach to test the hypothesis that 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid acts as an inhibitor of a critical cellular kinase, a common mechanism for anticancer agents within this chemical class.[3]
We will present a direct comparison with a well-characterized, hypothetical kinase inhibitor, "Compound X," to provide a clear benchmark for validating target engagement and cellular effects. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Hypothesized Mechanism of Action
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] Many of these compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Based on this precedent, we hypothesize that 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (referred to as "Compound T" hereafter) functions as an inhibitor of a specific cellular kinase (hypothetically "Kinase Y") , thereby disrupting downstream signaling pathways essential for cancer cell proliferation and survival.
To validate this hypothesis, we will employ a multi-pronged approach, beginning with direct target engagement assays and progressing to cellular functional assays.
Experimental Validation Strategy
Our validation strategy is centered around the Cellular Thermal Shift Assay (CETSA), a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[4][5][6][7][8] This will be complemented by traditional biochemical enzyme inhibition assays and downstream cellular functional assays.
Workflow for Validating the Mechanism of Action
Caption: A stepwise workflow for validating the mechanism of action of Compound T.
Comparative Compounds
To provide a robust validation, all experiments will be performed in parallel with a known inhibitor of our hypothetical target, "Kinase Y."
| Compound | Chemical Name | Proposed Mechanism of Action |
| Compound T | 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid | Putative Kinase Y Inhibitor |
| Compound X | [Hypothetical Kinase Y Inhibitor] | Known Kinase Y Inhibitor (Positive Control) |
| Vehicle (DMSO) | Dimethyl sulfoxide | Negative Control |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This initial in vitro assay will determine if Compound T can directly inhibit the enzymatic activity of purified Kinase Y.
Protocol:
-
Reagents: Purified active Kinase Y, kinase buffer, ATP, specific peptide substrate, Compound T, and Compound X.
-
Procedure:
-
Prepare serial dilutions of Compound T and Compound X in DMSO.
-
In a 96-well plate, add Kinase Y, the peptide substrate, and either Compound T, Compound X, or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[10]
-
Expected Outcome: If Compound T is a direct inhibitor of Kinase Y, we expect to see a dose-dependent decrease in kinase activity, allowing for the calculation of an IC50 value comparable to that of Compound X.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[4][5] The principle is that a protein's thermal stability increases upon ligand binding.[6][7][8]
Protocol:
-
Cell Culture: Culture a relevant cancer cell line known to express Kinase Y to 80% confluency.
-
Compound Treatment: Treat cells with Compound T, Compound X, or vehicle (DMSO) at various concentrations for 2 hours.
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble Kinase Y in the supernatant using Western blotting or an ELISA-based method.[11]
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble Kinase Y against temperature for each treatment condition.
-
Determine the melting temperature (Tm) for each curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
CETSA Workflow Diagram
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Outcome: Treatment with Compound T and Compound X should result in a rightward shift of the Kinase Y melting curve, indicating stabilization of the protein and confirming direct binding in the cellular environment.
| Treatment | Expected Melting Temperature (Tm) of Kinase Y | Interpretation |
| Vehicle (DMSO) | Baseline Tm | No stabilization |
| Compound T | Increased Tm | Target Engagement |
| Compound X | Increased Tm | Positive Control for Target Engagement |
Downstream Signaling and Functional Assays
To confirm that target engagement by Compound T leads to a functional cellular response, we will assess the phosphorylation status of a known downstream substrate of Kinase Y and measure the impact on cell proliferation.
Phospho-protein Western Blot:
-
Procedure:
-
Treat cells with Compound T, Compound X, or vehicle for various time points.
-
Lyse the cells and perform a Western blot analysis using antibodies specific for the phosphorylated form of the downstream substrate and total protein as a loading control.
-
-
Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of the downstream substrate in cells treated with Compound T and Compound X.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of Compound T and Compound X for 72 hours.
-
Measure cell viability using a standard proliferation assay.
-
-
Expected Outcome: A dose-dependent inhibition of cell proliferation in cells treated with Compound T and Compound X, with GI50 (concentration for 50% growth inhibition) values that correlate with the biochemical and cellular target engagement data.
Data Summary and Interpretation
The collective data from these experiments will provide a robust validation of the proposed mechanism of action for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
| Assay | Metric | Compound T | Compound X | Vehicle (DMSO) |
| Biochemical Kinase Assay | IC50 (nM) | Expected: <100 | Known: ~20 | No Inhibition |
| CETSA | ΔTm (°C) | Expected: >2°C | Expected: >2°C | 0°C |
| Phospho-protein Western Blot | % Reduction in Phosphorylation | Dose-dependent decrease | Dose-dependent decrease | No Change |
| Cell Proliferation Assay | GI50 (nM) | Correlates with IC50 and ΔTm | Correlates with IC50 and ΔTm | No Effect |
A strong correlation between the biochemical IC50, the cellular target engagement (CETSA), the inhibition of downstream signaling, and the antiproliferative effects will provide compelling evidence that 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid functions as a direct inhibitor of Kinase Y.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. By combining direct target engagement assays with functional cellular readouts and comparing the results to a known inhibitor, researchers can confidently validate its biological activity. The successful application of these methodologies will be a critical step in the further development of this promising compound as a potential therapeutic agent.
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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
For researchers and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount to predicting its therapeutic potential and safety profile. This guide provides a robust framework for investigating the cross-reactivity of the novel compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. Due to the limited publicly available biological data on this specific molecule, this document will serve as a practical, protocol-driven manual for researchers to generate and interpret crucial selectivity data. We will draw upon established methodologies for characterizing triazine derivatives and other small molecules to propose a rigorous, multi-tiered approach to defining the interaction landscape of this compound.
The 1,3,5-triazine scaffold is a well-established pharmacophore present in a multitude of biologically active agents. The specific substitutions on the triazine ring dictate the molecule's target affinity and selectivity.[1][2] For instance, various 1,3,5-triazine derivatives have been identified as modulators of adenosine receptors, with subtle structural changes significantly altering their subtype selectivity.[2] Other triazine-containing compounds have demonstrated antimicrobial and anticancer properties.[3][4][5][6][7] Given this chemical precedent, a thorough investigation into the cross-reactivity of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is not just a regulatory formality but a scientific necessity to uncover its full biological activity.
This guide will detail a systematic workflow, beginning with broad, high-throughput screening to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions. We will also explore the importance of comparing its activity profile with structurally or functionally related compounds to build a comprehensive understanding of its place in the chemical biology landscape.
I. Tier 1: Broad Panel Screening for Off-Target Identification
The initial step in assessing cross-reactivity is to cast a wide net. Large-scale screening panels that include a diverse array of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes are invaluable for identifying potential off-target interactions early in the drug discovery process.[8][9] This approach helps to mitigate the risk of unforeseen adverse effects in later stages of development.[10][11]
Experimental Workflow: Broad Target Panel Screening
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Detailed Protocol: p38α Kinase Inhibition Assay (Example)
-
Reagents and Materials:
-
Recombinant human p38α kinase.
-
Biotinylated peptide substrate (e.g., Biotin-ATF2).
-
ATP.
-
Test compound and a known p38α inhibitor (positive control).
-
Assay buffer.
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-pATF2 antibody and Alexa Fluor™ 647-streptavidin).
-
-
Assay Procedure (Time-Resolved FRET - TR-FRET):
-
Prepare a 10-point, 3-fold serial dilution of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
-
In a 384-well plate, add the test compound, p38α kinase, and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and convert it to percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table (Hypothetical)
| Compound | Primary Target IC50 (nM) | p38α IC50 (nM) | Adenosine A1 Ki (nM) | Selectivity Ratio (Off-Target/Primary Target) |
| 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid | Assumed: 50 | 1,200 | 850 | p38α: 24-foldA1: 17-fold |
| Comparator A | Assumed: 25 | > 10,000 | 150 | A1: 6-fold |
| Comparator B | 10 | 30 | > 10,000 | p38α: 3-fold |
Data is illustrative and assumes a hypothetical primary target for selectivity calculation.
III. Tier 3: Cellular and Phenotypic Assays
Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate off-target effects in cell-based assays. This can involve measuring the modulation of a specific signaling pathway downstream of the off-target or assessing broader cellular phenotypes like cytotoxicity.
Experimental Workflow: Cellular Target Engagement
Caption: General workflow for assessing cellular activity and cytotoxicity.
Detailed Protocol: Western Blot for p38α Pathway Inhibition
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or U937) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid for 1 hour.
-
Stimulate the p38α pathway with a known activator (e.g., anisomycin or UV radiation).
-
Incubate for an additional 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MK2 (a downstream substrate of p38α) and total p38α (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MK2 signal to the total p38α signal.
-
Determine the concentration-dependent inhibition of MK2 phosphorylation.
-
IV. Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. By employing a tiered strategy of broad panel screening, quantitative biochemical assays, and confirmatory cellular assays, researchers can build a comprehensive understanding of this compound's selectivity. The illustrative data presented highlights the importance of comparing the novel compound to relevant benchmarks to contextualize its activity.
Further studies could involve more advanced techniques such as chemical proteomics to identify novel binding partners in an unbiased manner or in silico molecular docking studies to rationalize the observed off-target interactions. A thorough understanding of a compound's cross-reactivity is not only critical for safety assessment but can also unveil new therapeutic opportunities.
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Xie, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy, 8(1), 38. [Link]
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ChemHelp ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]
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Comparative analysis of thioxo-triazinan compounds in cancer research
An In-Depth Comparative Analysis of Thioxo-Triazinan Compounds in Cancer Research
This guide provides a comprehensive comparative analysis of thioxo-triazinan compounds, a promising class of heterocyclic molecules, in the context of modern cancer research. We will delve into their mechanisms of action, structure-activity relationships, and comparative efficacy against various cancer cell lines, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile scaffolds.
Introduction: The Therapeutic Promise of the Triazine Scaffold
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. Their structural isomers, 1,2,4-triazine and 1,3,5-triazine (s-triazine), form the core of numerous biologically active compounds.[1] The s-triazine scaffold, in particular, is a "privileged" structure in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets like DNA and enzymes crucial for cancer cell survival. The versatility of the triazine ring, which allows for easy modification at three positions, has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]
Several s-triazine derivatives have already gained regulatory approval, demonstrating their clinical significance. These include altretamine for ovarian cancer, gedatolisib for breast cancer, and enasidenib for leukemia, underscoring the scaffold's value in oncology.[5][6] This guide focuses specifically on thioxo-triazinan compounds, a subset characterized by a sulfur-containing functional group, which often enhances their biological activity and provides unique avenues for therapeutic intervention.
Comparative Mechanisms of Anticancer Action
Thioxo-triazinan derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage in combating the complexity and adaptability of cancer.
Inhibition of Key Oncogenic Enzymes
A primary mechanism for many triazine compounds is the direct inhibition of enzymes that drive cancer cell proliferation and survival.
-
Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Several s-triazine derivatives have been identified as potent inhibitors of this pathway. For instance, ZSTK474 is a well-known s-triazine derivative that inhibits PI3K.[5] Other novel derivatives have shown excellent dual inhibitory activity against both PI3K and mTOR. For example, a 2-(thiophen-2-yl)-1,3,5-triazine derivative potently inhibited PI3K and mTOR kinases with IC50 values of 7.0 and 48 nM, respectively.[5][6] Another 2-arylurea-1,3,5-triazine derivative also exhibited potent inhibition against PI3K and mTOR with IC50 values of 23.8 and 10.9 nM, respectively.[5]
-
Tyrosine Kinase Inhibition (TKI): Tyrosine kinases are critical components of signaling pathways that control cell growth and differentiation.[5] Aberrant kinase activity is a hallmark of many cancers. Triazine derivatives have been developed to target several key kinases:
-
EGFR-TK: Certain 1,3,5-triazine compounds have been shown to significantly inhibit Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). One study identified compounds 13 and 14, which inhibited EGFR-TK with IC50 values of 8.45 µM and 2.54 µM, respectively.[5][6]
-
FAK: Focal Adhesion Kinase (FAK) is involved in cell adhesion and migration. Di-amino-1,3,5-triazine derivatives have been developed as FAK inhibitors, with some compounds showing IC50 values in the nanomolar range.[6]
-
-
Thymidine Phosphorylase (TP) Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Thymidine phosphorylase (TP) is an enzyme that promotes angiogenesis. A study of 5-thioxo analogues of 1,2,4-triazolo[1,5-a][5][7][8]triazine demonstrated significant inhibitory activity against TP, with some compounds proving more potent than the reference compound 7-Deazaxanthine.[7][8] This inhibition was also associated with a noticeable reduction in the expression of key angiogenesis markers like VEGF and MMP-9 in MDA-MB-231 breast cancer cells.[7][8]
-
Topoisomerase II Inhibition: DNA topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Topoisomerase II inhibitors are a major class of chemotherapy drugs.[6] Certain s-triazine derivatives function as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[5]
-
Thioredoxin Reductase (TrxR) Inhibition: The thioredoxin (Trx)-thioredoxin reductase (TrxR) system is vital for maintaining cellular redox balance and is often over-expressed in cancers.[9] Inhibition of TrxR is a key strategy for anticancer drug discovery. Benzo[7][10][11]triazin-7-ones have shown a strong correlation with the natural TrxR inhibitor, pleurotin, and exhibit reversible inhibition of the enzyme.[9]
Overcoming Multidrug Resistance (MDR)
A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump drugs out of cancer cells.[12] Novel seleno- and thioether 1,3,5-triazine derivatives have been designed to combat this. Studies have shown that several of these compounds are potent ABCB1 inhibitors, with four derivatives proving much more effective than the reference inhibitor verapamil at a concentration of 2 μM.[12]
Induction of Cell Cycle Arrest and Apoptosis
Beyond enzyme inhibition, thioxo-triazinan compounds can directly impact cell division and survival. Select compounds have been shown to induce cell cycle arrest at the S and G2/M phases, preventing cancer cells from completing their division cycle.[11] Furthermore, many of these derivatives can induce apoptosis (programmed cell death), a critical mechanism for eliminating malignant cells.[13][14] For example, theophylline derivatives containing a 1,2,3-triazole ring were found to induce apoptosis by downregulating the expression of phosphorylated Akt protein and increasing the Bax/Bcl-2 ratio.[15]
Visualizing the Mechanism: Key Signaling Pathways
The diagram below illustrates the major signaling pathways targeted by thioxo-triazinan compounds, highlighting their role as inhibitors of critical oncogenic kinases.
Caption: Major oncogenic pathways inhibited by thioxo-triazinan compounds.
Comparative Performance: In Vitro Efficacy
The true measure of a potential anticancer agent lies in its efficacy and selectivity. The following tables summarize experimental data from various studies, comparing the cytotoxic activity of different thioxo-triazinan derivatives against a range of human cancer cell lines.
Table 1: Comparative IC₅₀ Values of Thioxo-Triazinan Derivatives Against Cancer Cell Lines
| Compound ID/Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Imamine-1,3,5-triazine (4f) | MDA-MB-231 | Breast (Triple-Negative) | 6.25 | [16] |
| Imamine-1,3,5-triazine (4k) | MDA-MB-231 | Breast (Triple-Negative) | 8.18 | [16] |
| Imatinib (Control) | MDA-MB-231 | Breast (Triple-Negative) | 35.50 | [16] |
| 1,2,4-triazine deriv. (6b) | HCT-116 | Colon | Promising Activity | [10] |
| 1,2,4-triazine deriv. (6b) | HepG-2 | Liver | Promising Activity | [10] |
| Thiazolo[4,5-d]pyrimidine (3b) | C32 | Melanoma | 24.4 | [17] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 | Melanoma | 25.4 | [17] |
| Triazole-Oxadiazole-Triazine (9a) | PC3 | Prostate | 0.56 | [18] |
| Triazole-Oxadiazole-Triazine (9a) | A549 | Lung | 1.45 | [18] |
| Triazole-Oxadiazole-Triazine (9a) | MCF-7 | Breast | 1.14 | [18] |
| Theophylline-Triazole (d17) | H460 | Lung (NSCLC) | 5.93 | [15] |
| Theophylline-Triazole (d17) | A549 | Lung (NSCLC) | 6.76 | [15] |
Note: "Promising Activity" indicates that the source highlighted the compound's significant effect without providing a specific IC₅₀ value in the abstract.
Table 2: Comparative Efficacy of Thioxo-Triazinan Derivatives as Enzyme Inhibitors
| Compound ID/Class | Target Enzyme | Inhibition Metric | Reference |
| 5-thioxo-triazolo-triazin-7-one (54e) | Thymidine Phosphorylase | IC₅₀ = 2.95 µM | [8] |
| 7-deazaxanthine (Control) | Thymidine Phosphorylase | IC₅₀ = 39.28 µM | [8] |
| 1,3,5-triazine deriv. (14) | EGFR-TK | IC₅₀ = 2.54 µM | [5][6] |
| 1,3,5-triazine deriv. (17) | EGFR | IC₅₀ = 229.4 nM | [5][6] |
| 2-arylurea-1,3,5-triazine deriv. (48) | PI3K | IC₅₀ = 23.8 nM | [5] |
| 2-arylurea-1,3,5-triazine deriv. (48) | mTOR | IC₅₀ = 10.9 nM | [5] |
| Benzo[7][10][11]triazin-7-one deriv. | Thioredoxin Reductase (TrxR) | Submicromolar Inhibition | [9] |
Experimental Methodologies and Workflows
To ensure scientific integrity and reproducibility, it is crucial to follow validated experimental protocols. Below are methodologies for the synthesis and evaluation of thioxo-triazinan compounds.
General Workflow for Drug Discovery
The process of identifying and validating novel thioxo-triazinan anticancer agents follows a structured workflow from initial design to preclinical evaluation.
Caption: General workflow for the synthesis and evaluation of compounds.
Protocol 1: General Synthesis of Imamine-1,3,5-triazine Derivatives
This protocol is based on a molecular hybridization strategy and nucleophilic substitution reactions.[16]
-
Starting Material: Begin with a suitable precursor, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
-
First Nucleophilic Substitution: React the precursor with a primary amine (e.g., a substituted aniline) in the presence of a base (e.g., diisopropylethylamine) at a low temperature (0-5°C) to substitute the first chlorine atom.
-
Second Nucleophilic Substitution: Increase the temperature and add a second nucleophile (e.g., a different amine or thiol) to substitute the second chlorine atom. The reaction conditions (temperature, solvent) are critical for controlling selectivity.
-
Third Nucleophilic Substitution: If required, a third substitution can be performed, often at a higher temperature, to yield the final trisubstituted triazine.
-
Purification: The crude product is purified using column chromatography (e.g., silica gel with an ethyl acetate/hexane eluent) to isolate the desired compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HR-MS).[16]
Protocol 2: In Vitro Antiproliferative MTT Assay
The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A498) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thioxo-triazinan compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib, Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates that thioxo-triazinan compounds represent a highly versatile and potent class of molecules for anticancer drug development. Their ability to target a wide range of critical oncogenic pathways—including kinase signaling, DNA replication, angiogenesis, and redox homeostasis—provides a multi-pronged approach to inhibiting tumor growth. Furthermore, the development of derivatives capable of overcoming multidrug resistance addresses a major clinical challenge in oncology.
The quantitative data compiled from numerous studies highlight specific derivatives with nanomolar to low-micromolar efficacy against various cancer types, including aggressive forms like triple-negative breast cancer and non-small cell lung cancer. The established structure-activity relationships provide a rational basis for the future design of even more potent and selective inhibitors.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to improve their drug-like properties.[13][16] Advancing the most promising candidates into preclinical in vivo models and eventually into clinical trials will be the ultimate step in translating the immense potential of this chemical scaffold into tangible benefits for cancer patients.
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- Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives | Request PDF. ResearchGate.
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Discovery of anti-cancer activity for benzo[7][10][11]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. PubMed. Available from:
- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Google AI Search.
- Anticancer Properties of Triazines | Mechanism, Synthesis. teamchem.
- Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][11]oxazin-3(4H). NIH. Available from:
- Seleno-vs. thioether triazine derivatives in search for new anticancer agents overcoming multidrug resistance in lymphoma. PubMed.
- Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. PMC - NIH.
- A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Semantic Scholar.
- Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. NIH.
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Benchmarking 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid against known inhibitors
An objective comparison of the performance of a novel compound against established alternatives is a cornerstone of preclinical drug discovery. This guide provides a comprehensive framework for benchmarking the investigational molecule, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, against known inhibitors. As the specific biological target of this compound is not yet defined in publicly available literature, this guide will first outline a robust strategy for target identification and then detail the subsequent head-to-head comparative analysis against established inhibitors for a hypothetical target.
Part 1: Target Identification and Validation
Before any benchmarking can occur, the biological target of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid must be identified and validated. This process, often referred to as target deconvolution, is critical for understanding the compound's mechanism of action and for selecting appropriate comparator compounds.
Affinity-Based Approaches
A common and effective method for target identification is affinity chromatography. This technique involves immobilizing the compound of interest onto a solid support and then passing a cellular lysate over this support. Proteins that bind to the compound are retained, while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry.
-
Immobilization of the Ligand:
-
Synthesize an analogue of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The butanoic acid moiety provides a convenient handle for such a modification.
-
Couple the linker-modified compound to the beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Select a cell line in which the compound has shown a phenotypic effect.
-
Grow the cells to a sufficient density and harvest them.
-
Lyse the cells using a mild, non-denaturing buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Equilibrate both the ligand-coupled and control columns with the lysis buffer.
-
Load the cell lysate onto both columns and allow it to incubate to facilitate binding.
-
Wash the columns extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins from the columns. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands that are present in the eluate from the ligand-coupled column but absent or significantly reduced in the control eluate.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Computational Approaches
In parallel with experimental methods, computational approaches can be employed to predict potential targets. Techniques such as molecular docking and pharmacophore modeling can screen large databases of protein structures to identify those that are likely to bind to 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid based on its chemical structure.
Part 2: Benchmarking Against Known Inhibitors
Once a primary biological target has been identified and validated, a systematic benchmarking study can be designed. For the purpose of this guide, we will assume that the target of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid has been identified as Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , a well-characterized enzyme in the MAPK/ERK signaling pathway.
The performance of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid will be compared against two well-established MEK1 inhibitors: Trametinib and Selumetinib .
In Vitro Enzymatic Assays
The initial comparison will involve direct assessment of the compounds' ability to inhibit the enzymatic activity of recombinant MEK1.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by MEK1.
-
Reagents:
-
Recombinant active MEK1 enzyme.
-
Biotinylated ERK1 (K52R) substrate.
-
ATP.
-
Europium-labeled anti-phospho-ERK1 antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
-
Procedure:
-
Prepare a serial dilution of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, Trametinib, and Selumetinib in DMSO.
-
In a 384-well plate, add the MEK1 enzyme, the biotinylated ERK1 substrate, and the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled anti-phospho-ERK1 antibody and SA-APC.
-
Incubate to allow for antibody binding and FRET to occur.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Assays
Following the enzymatic assays, the inhibitory activity of the compounds will be assessed in a cellular context to evaluate their cell permeability and on-target engagement.
-
Assay Principle: This assay measures the phosphorylation of ERK, the downstream substrate of MEK1, in cells. A reduction in phospho-ERK levels indicates inhibition of MEK1 activity.
-
Procedure:
-
Seed a suitable cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive activation of the MAPK pathway) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, Trametinib, and Selumetinib for a specified time (e.g., 2 hours).
-
Lyse the cells and measure the levels of phospho-ERK and total ERK using an ELISA or an imaging-based assay such as In-Cell Western.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Calculate the percent inhibition of ERK phosphorylation for each compound concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value for each compound.
-
Selectivity Profiling
A crucial aspect of a good inhibitor is its selectivity for the intended target over other related proteins. This minimizes off-target effects and potential toxicity.
-
Assay Principle: The compound of interest is screened against a large panel of kinases to assess its inhibitory activity.
-
Procedure:
-
Submit 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The percent inhibition for each kinase is determined.
-
-
Data Analysis:
-
The results are often presented as a "kinome map" or a tree-spot diagram, visually representing the selectivity of the compound.
-
Calculate a selectivity score, such as the S-score, which quantifies the degree of selectivity.
-
Compare the selectivity profile of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid to the known selectivity profiles of Trametinib and Selumetinib.
-
Part 3: Data Summary and Visualization
The quantitative data from the benchmarking experiments should be summarized in a clear and concise table for easy comparison.
| Parameter | 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid | Trametinib | Selumetinib |
| MEK1 Enzymatic IC50 (nM) | Experimental Value | ~0.3 | ~14 |
| Cellular p-ERK IC50 (nM) | Experimental Value | ~0.9 | ~11 |
| Selectivity (S-score @ 1µM) | Experimental Value | Known Value | Known Value |
Visualizing the Experimental Workflow
Caption: The MAPK/ERK signaling pathway, highlighting the inhibitory action of the compounds on MEK1.
References
-
Affinity Chromatography for Target Identification. Bantscheff, M., & Scholten, A. (2018). Methods in Molecular Biology, 1787, 113-128. [Link]
-
TR-FRET Assays for Kinase Drug Discovery. Zaman, G. J. R. (2016). Methods in Molecular Biology, 1439, 77-88. [Link]
-
In-Cell Western Assays for Signaling Pathways. Hoffman, G. R. (2015). Methods in Molecular Biology, 1240, 107-118. [Link]
-
Kinase Selectivity Profiling. Karaman, M. W., & Gray, N. S. (2012). Drug Discovery Today: Technologies, 9(1), e49-e56. [Link]
-
Trametinib (Mekinist) Prescribing Information. Novartis. (2023). [Link]
-
Selumetinib (Koselugo) Prescribing Information. AstraZeneca. (2022). [Link]
Navigating the Synthesis and Bioactivity of Thioxo-Triazine Derivatives: A Guide to Experimental Reproducibility
A Senior Application Scientist's Perspective on Methodical Verification and Comparative Analysis
In the landscape of heterocyclic chemistry, triazine scaffolds functionalized with a thione group represent a class of compounds with significant therapeutic potential, particularly in the realm of antimicrobial and anticancer research. While the specific compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, is commercially available, a notable scarcity of published, peer-reviewed experimental data complicates efforts to independently verify its synthesis and application. This guide, therefore, pivots to a broader, more instructive discussion on the reproducibility of experiments with a closely related and well-documented class of compounds: 3-thioxo-1,2,4-triazin-5-one derivatives. By dissecting a published experimental protocol and comparing it with alternative synthetic strategies, we aim to equip researchers with the critical insights necessary for navigating the synthesis and evaluation of this promising compound class.
I. Foundational Synthesis: A Case Study in Reproducibility
A cornerstone of reproducible research is a detailed, unambiguous experimental protocol. We will examine a representative synthesis of 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives, adapted from the work of Abdel-Rahman and Bawazir (2018), which demonstrates a straightforward condensation reaction.[1][2][3]
Core Reaction Pathway
The synthesis involves a multi-step process beginning with the preparation of a key intermediate, (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid, followed by its reaction with thiosemicarbazide and subsequent cyclization.
Caption: Workflow for the synthesis of a 6-substituted-3-thioxo-1,2,4-triazin-5-one.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid (1)
-
A solution of 4-bromobenzaldehyde and sodium pyruvate in aqueous sodium hydroxide is prepared.
-
The mixture is stirred at room temperature, followed by cooling in an ice bath to facilitate precipitation.
-
The resulting solid is collected by filtration, washed, and dried to yield the butenoic acid intermediate. The rationale for using a strong base like NaOH is to deprotonate the methyl group of pyruvate, enabling a Claisen-Schmidt condensation with the aldehyde.
Step 2: Synthesis of the Thiosemicarbazone Intermediate (3)
-
A mixture of the butenoic acid intermediate (1) and thiosemicarbazide in a solution of acetic acid and hot water is refluxed for one hour.[1][2]
-
Upon cooling and pouring onto ice, the thiosemicarbazone precipitates.
-
The solid is filtered and recrystallized from methanol. Acetic acid acts as a catalyst for the condensation reaction between the ketone of the butenoic acid and the amino group of thiosemicarbazide.
Step 3: Cyclization to form 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4)
-
The thiosemicarbazone intermediate (3) is refluxed in ethanol with potassium carbonate.
-
The reaction mixture is cooled and acidified with HCl, leading to the precipitation of the final product.
-
The product is collected by filtration and recrystallized from ethanol. The base, K2CO3, facilitates the intramolecular cyclization through nucleophilic attack of a nitrogen atom onto a carbonyl group, followed by dehydration to form the stable triazine ring.
Expected Characterization Data
For an experiment to be considered reproducible, the characterization data of the synthesized compound must align with published values.
| Compound | Appearance | Melting Point (°C) | IR (cm⁻¹) Highlights | ¹H NMR (DMSO-d₆) δ (ppm) |
| 3 | - | 209-210 | 3500-3300 (OH, NH₂), 3120 (NH), 1700 (C=O), 1600 (C=C), 1190 (C=S) | 8.0-7.8 (d, 1H, Ar-H), 7.56 (d, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.2-6.9 (d,d, CH=CH), 5.49 (s, 1H, OH), 4.2 (s, 1H, NHCS), 3.3 (s, 2H, NH₂CS) |
| 4 | - | - | - | - |
Note: Detailed characterization data for the final cyclized product (4) was not explicitly provided in a comparable format in the initial source material.
II. Comparative Analysis of Synthetic Methodologies
The utility of a synthetic protocol is often judged by its efficiency, versatility, and environmental impact. We can compare the previously described method with other approaches to synthesizing substituted triazines.
Alternative: Microwave-Assisted Synthesis
A study by Gad et al. (2017) on the synthesis of 1,3,5-triazine aminobenzoic acid derivatives highlights the use of microwave irradiation.[4] This method offers significant advantages in terms of reaction time and yield.
Caption: Comparison of conventional vs. microwave-assisted synthesis for a triazine derivative.
Key Differences and Causality:
-
Reaction Time: Microwave synthesis dramatically reduces reaction times from hours to minutes. This is due to the efficient and uniform heating of the solvent and reactants by microwave energy, leading to a significant acceleration of reaction rates.
-
Yield and Purity: Microwave-assisted synthesis often results in higher yields and purer products. The rapid heating minimizes the formation of side products that can occur during prolonged heating in conventional methods.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient as it heats the reaction mixture directly, unlike conventional methods that heat the reaction vessel and its surroundings.
III. Evaluation of Biological Activity: A Comparative Perspective
The thioxo-triazine scaffold is frequently explored for its antimicrobial properties. A reproducible biological assay is crucial for validating the potential of these compounds.
Standard Antimicrobial Assay: Disk Diffusion Method
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the synthesized compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured.
Comparative Bioactivity Data
Different substitutions on the triazine ring can significantly impact biological activity. For instance, Abdel-Rahman and Bawazir (2018) evaluated their synthesized 3-thioxo-1,2,4-triazin-5-one derivatives against various microbes and compared them to standard antibiotics.[1][2][3] Similarly, Gad et al. (2017) tested their 1,3,5-triazine aminobenzoic acid derivatives.[4]
| Compound Class | Test Organism | Activity Compared to Standard |
| 3-Thioxo-1,2,4-triazin-5-ones | E. coli, K. pneumonia, S. coccus, C. albicans | Several derivatives exhibited good activity, comparable to piperacillin and mycostatine.[1][2][3] |
| 1,3,5-Triazine aminobenzoic acids | S. aureus, E. coli | Some compounds showed promising activity, with some comparable to ampicillin.[4] |
The observed differences in activity can be attributed to the varying physicochemical properties conferred by the different substituents on the triazine core, which affect factors such as cell wall penetration and interaction with molecular targets within the microbes.
IV. Conclusion: A Framework for Rigorous Investigation
While a comprehensive, reproducible experimental guide for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid remains to be published, the principles of rigorous scientific investigation can be effectively applied by studying its structural analogues. The detailed synthetic protocols, comparative methodologies, and standardized biological assays presented here for thioxo-triazine derivatives provide a robust framework for researchers. By adhering to these principles of detailed documentation, methodical comparison, and self-validation, the scientific community can ensure the reliability and reproducibility of experimental findings in this important area of medicinal chemistry.
References
-
Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Gad, A. M., Al-Sanea, M. M., & Abdel-Rahman, H. M. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. [Link]
-
Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]
- Jadhav, S. D., et al. (2016). Synthesis and Antioxidant activity of New Thioxo Triazinane 2-One Derivatives. International Journal of PharmTech Research, 9(12), 526-532. [No valid URL found]
-
Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2012). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Hosni, G. & El-Sayed, I. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 327-335. [Link]
-
Gad, A. M., Al-Sanea, M. M., & Abdel-Rahman, H. M. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11, 37. [Link]
-
Wieczorek, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]
-
Al-Obaidi, A. S. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 785-794. [Link]
-
Wang, S., et al. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 27(19), 6667. [Link]
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Doherty, G., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The 1,3,5-triazinane core, particularly with a thioxo functional group, represents a promising but underexplored area of chemical space. This guide was initially intended to provide a head-to-head comparison of the biological activity of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid and its close analogs. However, a comprehensive search of the scientific literature and chemical databases revealed a significant gap in publicly available biological data for this specific compound.
In light of this, we have pivoted to a comparative analysis of a closely related and structurally analogous class of compounds: 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones . These compounds share a similar saturated heterocyclic core containing nitrogen and a thione group, making them relevant substitutes for understanding potential structure-activity relationships. This guide will provide an in-depth comparison of the antimicrobial performance of these analogs, supported by experimental data from published research. We will delve into the synthetic methodologies, structure-activity relationships (SAR), and the experimental protocols used to evaluate these compounds, offering valuable insights for researchers in the field of antimicrobial drug development.
Introduction: The Allure and Challenge of Thioxo-Triazinanes
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a thione (C=S) functional group to the triazinane ring, creating a thioxo-triazinane, is hypothesized to modulate the compound's electronic properties and potential for biological interactions, making it an attractive target for synthesis and evaluation.
Our initial focus, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS 247109-16-6), presents an interesting chemical profile with a carboxylic acid moiety that could influence its solubility and pharmacokinetic properties.[2][3] Despite its commercial availability from suppliers like Matrix Scientific and Santa Cruz Biotechnology, a thorough investigation did not yield any published studies detailing its biological activity.[2][4] This data gap highlights a common challenge in drug discovery, where newly synthesized or commercially available compounds may lack comprehensive biological characterization.
To address the core objective of a head-to-head comparison, this guide will now focus on a well-characterized series of structural analogs, the 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones. The insights gained from this analogous series can inform future investigations into the biological potential of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid and its derivatives.
Comparative Analysis of 3,5-Disubstituted-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione Analogs
A study by Küçükgüzel et al. provides a robust dataset for a head-to-head comparison of a series of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities.
Synthesis of Analogs
The synthesis of these analogs follows a one-pot procedure involving the reaction of a primary amine with carbon disulfide, followed by cyclocondensation with formaldehyde and another primary amine or amino acid. This versatile synthetic route allows for the introduction of diverse substituents at the 3 and 5 positions of the thiadiazine-2-thione ring, enabling a systematic exploration of structure-activity relationships.
Below is a generalized workflow for the synthesis of these analogs.
Caption: Generalized synthetic workflow for 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones.
Head-to-Head Antimicrobial Performance
The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The results are summarized in the table below.
| Compound ID | R1 (Position 3) | R2 (Position 5) | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. krusei (MIC, µg/mL) |
| 4a | Phenyl | 1-Phenylethyl | 4 | 16 | 4 | >128 |
| 4b | 1-Phenylethyl | α-(isobutyl)carboxymethyl | >128 | >128 | >128 | 64 |
| 4c | Benzyl | Carboxyethyl | >128 | >128 | >128 | 64 |
| 4g | Phenyl | Hydroxy | 16 | 16 | >128 | >128 |
| Ampicillin | - | - | 2 | 4 | - | - |
| Fluconazole | - | - | - | - | 4 | 64 |
Data extracted from Küçükgüzel et al.[5]
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key structure-activity relationships:
-
Aromatic Substituents at R1 are Favorable: Compound 4a , with a phenyl group at the R1 position, demonstrated the most potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 4 µg/mL).[5] Similarly, compound 4g , also with a phenyl group at R1, showed good activity against both S. aureus and Enterococcus faecalis (MIC = 16 µg/mL).[5] This suggests that an aromatic moiety at this position is crucial for antimicrobial activity.
-
Impact of R2 Substituent: The nature of the substituent at the R2 position significantly influences the activity spectrum. In compound 4a , the bulky, hydrophobic 1-phenylethyl group at R2 contributes to its potent activity. In contrast, the presence of carboxymethyl or carboxyethyl groups at R2, as seen in compounds 4b and 4c , leads to a significant decrease or complete loss of activity against most tested strains, with the exception of moderate activity against Candida krusei.[5] The hydroxyl group in compound 4g appears to be well-tolerated, maintaining good antibacterial activity.
-
Antifungal vs. Antibacterial Activity: The SAR for antifungal and antibacterial activity appears to be distinct. While compound 4a is a potent antifungal agent against C. albicans, its activity against C. krusei is negligible. Conversely, compounds 4b and 4c show selective activity against C. krusei.[5]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are detailed protocols for the key experiments described in this guide.
General Procedure for the Synthesis of 3,5-Disubstituted-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thiones (4a-g)
This protocol is adapted from the work of Küçükgüzel et al.[5]
-
Step 1: Formation of Dithiocarbamate Salt: A solution of the primary amine (10 mmol) in ethanol is treated with carbon disulfide (12 mmol). The mixture is stirred at room temperature for 1-2 hours.
-
Step 2: Cyclocondensation: To the resulting dithiocarbamate salt solution, an aqueous solution of formaldehyde (37%, 20 mmol) and a second primary amine or amino acid (10 mmol) are added.
-
Step 3: Reaction and Isolation: The reaction mixture is stirred at room temperature for 24-48 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure product.
Caption: Step-by-step synthesis protocol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted in appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
While this guide could not provide a direct comparison of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid due to the absence of publicly available data, the analysis of the structurally related 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones offers valuable insights. The potent antimicrobial activity of some of these analogs, particularly those bearing aromatic substituents, underscores the potential of the thioxo-triazinane and related heterocyclic scaffolds in the development of new anti-infective agents.
Future research should prioritize the biological evaluation of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid and its derivatives to fill the existing data gap. A systematic SAR study, varying the length and functionality of the carboxylic acid side chain, as well as substitutions on the triazinane ring, would be highly informative.
References
-
Si, P., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1343. [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 4(4), 364-374. [Link]
-
Kuvaeva, Z. I., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Vitebsk State Medical University Vestnik, 20(3), 85-91. [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of some 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives. Farmaco, 56(4), 275-279. [Link]
-
Bala, S., et al. (2021). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances, 11(54), 34245-34271. [Link]
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Safety Operating Guide
Proper Disposal of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS No. 247109-16-6). Given the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling analogous chemical structures, including thiourea derivatives, triazinane compounds, and other sulfur-containing heterocyclic molecules. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Hazard Assessment and Initial Precautions
Immediate Safety Measures:
-
Engineering Controls: All handling and waste segregation should occur in a well-ventilated area, preferably within a certified chemical fume hood[5].
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required[5].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential[5].
-
Lab Coat: A standard laboratory coat must be worn to protect from splashes[5].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a suitable respirator should be used[5][6].
-
Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the source is a foundational principle of laboratory safety and environmental responsibility[7][8].
Step-by-Step Segregation and Collection:
-
Designated Waste Container: Collect all waste containing 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, including neat compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and contaminated solutions, in a designated, leak-proof, and clearly labeled hazardous waste container[9]. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations, which generally align with EPA and OSHA standards[10][11][12]. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid".
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types[7]. For instance, avoid mixing with strong oxidizing agents, strong acids, or strong bases unless the reaction products are known and can be safely managed[13].
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area[10]. This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials[3][13].
Disposal Methodology
The recommended disposal method for sulfur-containing organic compounds and those with limited toxicological data is incineration by a licensed hazardous waste management facility[5][13]. This method ensures the complete destruction of the compound, minimizing its potential environmental impact.
Disposal Workflow:
Caption: Waste Disposal Workflow for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust[9].
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place all contaminated materials into the designated hazardous waste container[9].
-
Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste[9].
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations[12]. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste[8][12]. This includes guidelines on waste identification, generator responsibilities, transportation, and disposal[14][15].
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard mandate that employers inform and train employees about the hazards of chemicals in the workplace and implement a Chemical Hygiene Plan (CHP)[6][11][16][17].
It is the responsibility of the researcher and their institution to be aware of and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.
Quantitative Data Summary
While specific data for the target compound is scarce, the table below provides information for the related compound, thiourea, to serve as a reference point.
| Property | Value (for Thiourea) | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed | [2][3] |
| Carcinogenicity | Suspected of causing cancer | [2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | [2][3] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | [2][3][4] |
References
- Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide. Benchchem.
- OSHA Compliance For Labor
-
4-(4-Thioxo-[1][2][13]triazinan-1-yl)butyric acid. Matrix Scientific.
- Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. Benchchem.
- Precautions for Safe Handling and Storage of Thiourea Dioxide.
- Thiourea CAS No 62-56-6 MATERIAL SAFETY D
- Safety D
- Proper Handling of Hazardous Waste Guide. EPA.
- Safety D
- Labor
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Hazardous Waste. US EPA.
- Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine. Benchchem.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Steps in Complying with Regul
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
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- 3. cdhfinechemical.com [cdhfinechemical.com]
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- 17. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic Acid: Personal Protective Equipment and Safe Laboratory Practices
Disclaimer: At the time of this writing, a comprehensive Safety Data Sheet (SDS) for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid (CAS No. 247109-16-6) is not publicly available. The following guidance has been synthesized by our senior scientific staff based on an expert analysis of the compound's structural motifs: the 1,3,5-triazine core, the thioxo (C=S) group, and the butanoic acid side chain. This guide is built upon safety data from structurally related compounds to establish a robust and precautionary handling protocol. A substance-specific risk assessment should be conducted by qualified personnel at your institution before commencing any work.
Integrated Hazard Assessment and Risk Profile
To establish a validated personal protective equipment (PPE) protocol, we must first understand the causality behind the potential hazards. Our analysis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid indicates a multi-faceted risk profile.
-
Dermal and Ocular Hazard: The compound is classified as an irritant[1]. The butanoic acid moiety suggests a potential for corrosive properties, capable of causing severe skin burns and eye damage, a known characteristic of butyric acid[2][3][4]. Furthermore, various triazine derivatives are known skin and eye irritants, with some causing allergic skin reactions[5][6]. Therefore, any skin or eye contact must be considered hazardous.
-
Respiratory Hazard: When handling the solid, crystalline form (Melting Point: 148 - 152 °C)[1], the generation of airborne dust presents a significant inhalation risk. Triazine-based compounds can cause respiratory tract irritation[7]. The thioxo group may also impart a strong, unpleasant odor, necessitating stringent vapor control[7].
-
Ingestion Hazard: Based on the acute toxicity of related triazine and butanoic acid compounds, ingestion is likely to be harmful[4][8].
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before relying on PPE, we must implement foundational safety measures. PPE is the final line of defense, not the first.
-
Engineering Controls: All weighing, aliquoting, and solution preparation activities involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors[5][6]. The workspace must have immediate access to a calibrated eyewash station and an emergency safety shower[7].
-
Administrative Controls:
-
Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental workflows involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding SOP. Do not work with this chemical alone.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the specific laboratory operation being performed. The following table summarizes the minimum required PPE.
| Operation | Potential Hazards | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Inhalation of dust, skin and eye contact | Chemical splash goggles and face shield | 2 pairs of chemical-resistant nitrile gloves | Full-sleeved lab coat, closed at the front | NIOSH-approved N95 (or higher) respirator |
| Solution Preparation and Transfers | Skin and eye contact from splashes, inhalation of vapors | Chemical splash goggles and face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not required if performed in a certified fume hood |
| Running Reactions and Work-up | Splashes, unexpected reactions, inhalation of vapors | Chemical splash goggles and face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not required if performed in a certified fume hood |
Detailed PPE Specifications:
-
Eye and Face Protection: Due to the severe irritant and potential corrosive nature, standard safety glasses are insufficient. Wear tight-fitting chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[6][9]. For all operations involving this compound, a full-face shield must be worn over the chemical splash goggles to protect against splashes[10].
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as a starting point[7]. For procedures with a high risk of splash or extended contact, consider gloves with a higher protection class (breakthrough time > 240 minutes)[5]. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin[11][12].
-
Body Protection: A full-sleeved laboratory coat is the minimum requirement. When handling solutions or during reaction work-ups, a chemical-resistant apron should be worn over the lab coat[5]. Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly[4][8].
-
Respiratory Protection: When handling the solid compound outside of a contained system (e.g., ventilated balance enclosure), a NIOSH-approved N95 respirator or a higher-rated particle respirator is necessary to prevent inhalation of dust[7][13].
Procedural Guidance for Safe Handling
A meticulous, step-by-step approach is critical to minimizing exposure.
Weighing and Aliquoting Solid Compound
-
Preparation: Don all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat, respirator).
-
Control: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure[14].
-
Handling: Use dedicated spatulas and weighing paper. Handle the solid gently to avoid generating airborne dust[5].
-
Containment: Immediately after weighing, securely seal the primary container and the container with the weighed compound.
-
Cleanup: Decontaminate the balance and surrounding surfaces. Dispose of contaminated weighing paper and outer gloves as hazardous waste.
Solution Preparation and Transfers
-
Preparation: Don all required PPE (goggles, face shield, gloves, lab coat, apron).
-
Control: All solution preparations and transfers must occur within a chemical fume hood with the sash at the lowest practical height.
-
Procedure: Add the solid compound to the solvent slowly to avoid splashing. If heating is required, ensure the setup is secure and monitored.
-
Containment: Keep all containers sealed when not in use. Use secondary containment (e.g., a tray) when transporting solutions.
Spill Management and Disposal Plan
Spill Cleanup
-
Solid Spills:
-
Alert personnel in the area and restrict access.
-
Wearing full PPE (including respiratory protection), gently cover the spill with an absorbent material like Chemizorb® or dry sand to avoid raising dust[8].
-
Carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
-
Liquid Spills:
-
Alert personnel and evacuate the immediate area if necessary.
-
Wearing full PPE, contain the spill using absorbent pads or dikes.
-
Absorb the spilled material, collect it into a labeled, sealed container for hazardous waste, and decontaminate the area.
-
Waste Disposal
-
All solid waste, contaminated materials (gloves, absorbent pads, weighing paper), and solutions containing 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid must be disposed of as hazardous chemical waste[6][9].
-
Do not discharge any waste into drains or the environment[6][8].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving this compound.
Sources
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- 4. synerzine.com [synerzine.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

